1,3-Didecyl-2-methylimidazolium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-didecyl-2-methylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYWPRKIEORZLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049352 | |
| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
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Molecular Weight |
399.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-65-6 | |
| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Didecyl-2-methyl-1H-imidazolium chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
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| Record name | 1,3-didecyl-2-methyl-1H-imidazolium chloride | |
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Foundational & Exploratory
1,3-Didecyl-2-methylimidazolium chloride physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Didecyl-2-methylimidazolium chloride
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
This compound, abbreviated as [DDMIM][Cl], is an ionic liquid that has garnered significant interest within the scientific community. Its unique combination of a symmetrically substituted imidazolium cation with two long alkyl chains and a simple chloride anion bestows upon it a fascinating array of physicochemical properties. This guide provides a comprehensive exploration of these properties, offering insights into the experimental methodologies used for their characterization and discussing their implications for various applications, particularly in research and drug development. As a Senior Application Scientist, the aim is not merely to present data but to provide a causal understanding of why this ionic liquid behaves as it does and how its characteristics can be harnessed for innovation.
Core Molecular and Physical Properties
At its heart, [DDMIM][Cl] is a salt with a low melting point, a defining characteristic of ionic liquids.[1] The bulky and asymmetric nature of its cation, combined with the charge delocalization within the imidazolium ring, frustrates the crystallization process that is so efficient in simple inorganic salts like NaCl.[1] This results in a compound that is a solid at room temperature but melts at a relatively low temperature.
The molecular structure of [DDMIM][Cl] is fundamental to all its other properties. The imidazolium core provides the ionic character, while the two long decyl chains introduce significant hydrophobicity.[2] This dual nature is the primary driver for its surfactant-like behavior.
Caption: Molecular structure of this compound.
The fundamental physicochemical properties of [DDMIM][Cl] are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₇ClN₂ | [2][3][4] |
| Molecular Weight | 399.10 g/mol | [2][3][4] |
| CAS Number | 70862-65-6 | [2][3] |
| Appearance | Yellow to brown solid/powder | [3][5] |
| Melting Point | 82 °C - 160 °C | [2][3][5][6] |
| Density | 0.784 g/cm³ | [6] |
Note: The wide range in reported melting points may be attributed to differences in purity and measurement techniques.
Thermal Behavior and Stability
A hallmark of ionic liquids is their thermal stability, and [DDMIM][Cl] is no exception.[2][3] This property is crucial for applications that require high temperatures, such as in chemical synthesis or as high-performance lubricants.[2] The thermal stability of ionic liquids is influenced by the nature of both the cation and the anion. For imidazolium-based ionic liquids, decomposition is often initiated by the anion.[7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is the standard method for determining the thermal stability of a material.[8] The causality behind this choice lies in its direct measurement of mass loss as a function of temperature, providing a clear indication of decomposition.
Methodology:
-
A small, precisely weighed sample of [DDMIM][Cl] is placed in a high-purity alumina crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.[8]
This protocol is self-validating as the resulting thermogram provides a clear and reproducible data set of mass versus temperature, from which the decomposition temperature can be unequivocally determined.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Long-term isothermal TGA studies have revealed that some ionic liquids can exhibit appreciable decomposition at temperatures significantly lower than those indicated by rapid scan experiments.[8]
Rheological Properties: Viscosity
The viscosity of [DDMIM][Cl] is a critical parameter for applications involving fluid flow, such as in lubrication or as a solvent in reaction media.[2] Like most ionic liquids, its viscosity is highly dependent on temperature, decreasing as temperature increases.[5] The long alkyl chains in [DDMIM][Cl] lead to significant intermolecular interactions, resulting in a relatively high viscosity compared to ionic liquids with shorter chains.[5][9]
| Temperature (K) | Viscosity (mPa·s) | Notes |
| 298.15 | 1000-2500 | Estimated range for a double-chained structure[5] |
| 313.15 | 500-1200 | Temperature-dependent decrease[5] |
| 333.15 | 200-600 | Continued viscosity reduction[5] |
Experimental Protocol: Rotational Viscometry
Rotational viscometry is a reliable method for determining the dynamic viscosity of liquids. The choice of this technique is justified by its ability to measure viscosity over a range of shear rates and temperatures.
Methodology:
-
The [DDMIM][Cl] sample is placed in a temperature-controlled sample holder.
-
A spindle of known geometry is immersed in the liquid.
-
The spindle is rotated at a constant speed, and the torque required to maintain this speed is measured.
-
The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and sample holder.
-
Measurements are repeated at different temperatures to determine the temperature dependence of viscosity.
This protocol is self-validating because the relationship between torque, rotational speed, and viscosity is well-defined by physical laws, ensuring accurate and reproducible results.
Caption: Experimental workflow for viscosity measurement.
Interfacial and Aggregation Behavior
The amphiphilic nature of [DDMIM][Cl], with its ionic headgroup and long hydrophobic tails, makes it a potent surfactant.[2][3] This property is of great interest for applications in drug delivery, formulation, and separation processes.[3][5]
In aqueous solutions, [DDMIM][Cl] exhibits self-aggregation to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[5][10] Uniquely, it displays two distinct CMCs.[5][11][12]
-
cmc₁: Corresponds to the formation of spherical micelles.[5][12]
-
cmc₂: Represents a transition from spherical to cylindrical micelles.[5][12]
| Property | Value | Source(s) |
| cmc₁ | 0.4 - 0.5 mM | [11][12] |
| cmc₂ | 20 - 30 mM | [11][12] |
| Surface Tension | 30 - 60 dynes/cm (typical for imidazolium ILs) | [5] |
The double-chained structure of [DDMIM][Cl] significantly enhances its surface activity compared to single-chained analogues, leading to lower surface tension values and more efficient micelle formation.[5]
Experimental Protocol: Surface Tensiometry for CMC Determination
The CMC is most commonly determined by measuring the surface tension of solutions with varying surfactant concentrations.[10] This method is chosen because the formation of micelles leads to a distinct change in the relationship between surface tension and concentration.
Methodology:
-
A series of aqueous solutions of [DDMIM][Cl] with increasing concentrations are prepared.
-
The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).
-
Surface tension is plotted against the logarithm of the concentration.
-
The CMC is identified as the point where the slope of the curve changes abruptly.[10] Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, it remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.[10]
This protocol is self-validating as the graphical representation of the data provides a clear and well-defined inflection point corresponding to the CMC.
Caption: Schematic of micelle formation in aqueous solution.
Applications Driven by Physicochemical Properties
The unique combination of properties possessed by [DDMIM][Cl] makes it a versatile compound for a wide range of applications.
-
Green Chemistry and Catalysis: Its low volatility and high thermal stability make it an environmentally benign alternative to traditional organic solvents in chemical reactions.[2][3]
-
Electrochemistry: High ionic conductivity and stability are beneficial for its use as an electrolyte in batteries and sensors.[2]
-
Material Science: It acts as a stabilizing agent in the synthesis of nanoparticles and can be used to coat materials like graphene oxide to enhance their properties.[2][5]
-
Separation Processes: Its ability to dissolve a wide range of compounds makes it effective in liquid-liquid extraction and for separating complex mixtures.[2]
-
Drug Delivery: Its surfactant properties and ability to form micelles suggest potential for encapsulating and delivering poorly soluble drugs.[3][5] Research has shown it can be used as a pore-directing agent in the synthesis of mesoporous materials for drug delivery applications.
-
Pharmaceutical Formulations: It has been investigated as a preservative in ophthalmic solutions due to its low toxicity and compatibility with other substances.[5]
Safety and Toxicological Profile
While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity must be carefully evaluated. For [DDMIM][Cl], the available data indicates the following:
-
Hazard Classifications: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[13]
-
Toxicity: Research suggests that the toxicity of imidazolium-based ionic liquids increases with the length of the alkyl chain.[14] However, some studies indicate that [DDMIM][Cl] exhibits minimal toxicity and can be suitable for certain pharmaceutical applications like ophthalmic preservatives.[5] The potential for cardiac toxicity has been noted for longer-chain methylimidazolium ionic liquids in rats.[15]
Appropriate personal protective equipment, such as gloves, eye shields, and a dust mask, should be used when handling this compound.
Conclusion
This compound is a remarkable ionic liquid with a rich and complex set of physicochemical properties. Its dual character, combining the features of an ionic salt with those of a double-chained surfactant, makes it a highly versatile tool for researchers, scientists, and drug development professionals. A thorough understanding of its thermal stability, rheological behavior, and self-aggregation properties is key to unlocking its full potential in applications ranging from green chemistry and materials science to advanced pharmaceutical formulations and drug delivery systems. As with any chemical, a careful consideration of its safety and toxicological profile is essential for its responsible use and development.
References
- 1. Fayer Lab - Ionic Liquids Overview [web.stanford.edu]
- 2. hiyka.com [hiyka.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 70862-65-6 [smolecule.com]
- 6. roco.global [roco.global]
- 7. Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-Decyl-3-methylimidazolium chloride | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Didecyl-2-methylimidazolium chloride
This guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid 1,3-didecyl-2-methylimidazolium chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound.
Introduction: The Significance of Spectroscopic Analysis for Ionic Liquids
This compound is a member of the imidazolium-based ionic liquids, a class of salts that are liquid at or near room temperature. These compounds are gaining significant attention as "green solvents" and have diverse applications, including in catalysis, organic synthesis, and materials science. The two long decyl chains impart a significant hydrophobic character to the cation, influencing its physical properties and potential applications.
Given the direct relationship between the molecular structure of an ionic liquid and its physicochemical properties, rigorous spectroscopic analysis is paramount. Techniques such as NMR, IR, and Mass Spectrometry provide a detailed fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide will explore the theoretical underpinnings of each technique and provide an interpretation of the spectral data for this compound.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the molecular structure and atom numbering scheme for the 1,3-didecyl-2-methylimidazolium cation are presented below.
Caption: Molecular structure of the 1,3-didecyl-2-methylimidazolium cation with atom numbering for spectral assignment.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For ionic liquids, which can be viscous, sample preparation and experimental parameters are crucial for obtaining high-resolution spectra.
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | s | 2H | H4, H5 (imidazolium ring) |
| ~4.1 - 4.3 | t | 4H | N-CH₂ (decyl chains) |
| ~2.6 - 2.8 | s | 3H | C2-CH₃ |
| ~1.7 - 1.9 | m | 4H | N-CH₂-CH₂ (decyl chains) |
| ~1.2 - 1.4 | m | 28H | -(CH₂)₇- (decyl chains) |
| ~0.8 - 0.9 | t | 6H | -CH₃ (decyl chains) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation:
-
Imidazolium Ring Protons (H4, H5): These protons are the most deshielded aromatic protons due to the electron-withdrawing effect of the adjacent positively charged nitrogen atoms, appearing as a singlet in the downfield region.
-
N-Methylene Protons (N-CH₂): The methylene groups directly attached to the nitrogen atoms of the imidazolium ring are also significantly deshielded and appear as a triplet due to coupling with the adjacent methylene group.
-
C2-Methyl Protons (C2-CH₃): The methyl group at the C2 position is a sharp singlet and is also deshielded due to its proximity to the positively charged ring.
-
Decyl Chain Protons: The remaining protons of the two decyl chains appear as a series of multiplets in the upfield region, with the terminal methyl groups appearing as a triplet.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C2 (imidazolium ring) |
| ~122 | C4, C5 (imidazolium ring) |
| ~50 | N-CH₂ (decyl chains) |
| ~36 | C2-CH₃ |
| ~32, 29, 26, 22 | -(CH₂)₈- (decyl chains) |
| ~14 | -CH₃ (decyl chains) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation:
-
Imidazolium Ring Carbons: The C2 carbon, situated between the two nitrogen atoms, is the most deshielded carbon in the ring. The C4 and C5 carbons are less deshielded and may appear as a single peak due to the symmetry of the cation.
-
N-Methylene Carbon (N-CH₂): The carbon of the methylene group directly bonded to the ring nitrogens is found in the mid-field region.
-
C2-Methyl Carbon (C2-CH₃): The methyl carbon at the C2 position appears further upfield.
-
Decyl Chain Carbons: The carbons of the long alkyl chains appear as a cluster of peaks in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy:
Caption: A typical workflow for acquiring NMR spectra of an ionic liquid.
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) depends on the solubility of the ionic liquid.
-
Spectrometer Field Strength: A higher field spectrometer (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is particularly important for resolving the multiplets of the long alkyl chains.
-
Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. This makes the spectrum easier to interpret.
II. Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.
Expected FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3150 - 3050 | C-H stretching (imidazolium ring) |
| 2950 - 2850 | C-H stretching (alkyl chains) |
| ~1570 | C=N and C=C stretching (imidazolium ring) |
| ~1465 | C-H bending (alkyl chains) |
| ~1170 | Ring breathing (imidazolium) |
Interpretation:
-
C-H Stretching Vibrations: The spectrum will show distinct regions for the aromatic C-H stretches of the imidazolium ring (at higher wavenumbers) and the aliphatic C-H stretches of the decyl chains (at lower wavenumbers). The intensity of the aliphatic C-H stretching bands will be significantly greater due to the large number of CH₂ and CH₃ groups.
-
Imidazolium Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazolium ring give rise to a characteristic absorption band around 1570 cm⁻¹.
-
Alkyl Chain Bending: The scissoring and bending vibrations of the methylene and methyl groups of the decyl chains appear in the 1465 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy:
Caption: Workflow for obtaining an FT-IR spectrum of an ionic liquid using an ATR accessory.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a convenient technique for analyzing liquid and solid samples with minimal sample preparation. It is particularly well-suited for viscous ionic liquids.
-
Neat Sample: As ionic liquids are often liquid or low-melting solids, they can be analyzed directly without the need for a solvent, which simplifies the spectrum and avoids interfering solvent peaks.
-
Background Correction: Collecting a background spectrum is crucial to remove the absorbance signals from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely from the sample.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for ionic liquids as they are already pre-ionized in the liquid state.
Expected Mass Spectrometry Data (Positive Ion Mode ESI-MS):
| m/z | Assignment |
| 363.38 | [M-Cl]⁺ (C₂₄H₄₇N₂⁺) |
Interpretation:
In positive ion mode ESI-MS, the this compound will readily lose its chloride counter-ion to produce the intact cation, [C₂₄H₄₇N₂]⁺. The mass-to-charge ratio (m/z) of this cation will be the dominant peak in the spectrum. The experimentally observed m/z should correspond to the calculated monoisotopic mass of the cation.
Experimental Protocol for ESI-MS:
Caption: A generalized workflow for the ESI-MS analysis of an ionic liquid.
Causality Behind Experimental Choices:
-
Dilute Solution: A dilute solution is used to prevent saturation of the detector and to ensure a stable electrospray.
-
Methanol or Acetonitrile as Solvent: These are common solvents for ESI-MS as they are polar and sufficiently volatile to facilitate the desolvation process in the ESI source.
-
Positive Ion Mode: Since the analyte of interest is the positively charged imidazolium cation, the mass spectrometer is operated in positive ion mode to detect it.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the interpretation of the resulting spectra, researchers can confidently verify the identity and quality of this versatile ionic liquid, ensuring its suitability for their specific applications.
Synthesis and characterization of 1,3-Didecyl-2-methylimidazolium chloride
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Didecyl-2-methylimidazolium chloride
Executive Summary
This compound ([C₁₀C₁₀MIM]Cl) is an ionic liquid (IL) characterized by its unique molecular structure, which includes a central imidazolium ring, a methyl group at the C2 position, and two symmetric decyl chains at the N1 and N3 positions. These long alkyl chains impart significant hydrophobicity and surfactant-like properties, making it a subject of interest for specialized applications. This guide provides a detailed overview of the synthesis, purification, and comprehensive characterization of [C₁₀C₁₀MIM]Cl. It is intended for researchers and scientists in materials science and drug development, offering field-proven insights into the experimental choices and self-validating protocols necessary for producing and verifying this compound. The methodologies covered include a robust two-step synthetic pathway and in-depth analytical techniques such as NMR, FTIR, Mass Spectrometry, and Thermal Analysis to ensure structural integrity and purity.
Introduction to Imidazolium-Based Ionic Liquids
Ionic liquids are a class of salts that exist in a liquid state below 100°C.[1] They are composed entirely of ions and are often referred to as "designer solvents" because their physicochemical properties can be finely tuned by modifying the structure of their constituent cations and anions.[2] Key features of ILs include negligible vapor pressure, high thermal stability, and a strong solvation ability for a wide range of compounds.[1][3]
Among the most widely studied ILs are those based on the imidazolium cation. The versatility of the imidazolium core allows for extensive functionalization, particularly at the N1 and N3 positions with various alkyl chains. The length of these chains significantly influences properties like viscosity, hydrophobicity, and toxicity.[4] this compound is a notable example where two long C₁₀ alkyl chains create a molecule with amphiphilic character, opening up applications in areas requiring surface activity, such as in the formation of nanocomposites, as pore-directing agents for mesoporous materials, and in advanced drug delivery systems.[5][6][7] Understanding its synthesis and characterization is therefore crucial for harnessing its potential in these advanced applications.
Synthesis of this compound
The synthesis of [C₁₀C₁₀MIM]Cl is typically achieved through a sequential N-alkylation process known as the Menshutkin reaction.[8] This involves a two-step approach: first, the mono-alkylation of 2-methylimidazole to form an intermediate, followed by a second alkylation (quaternization) to yield the final disubstituted imidazolium salt.
Reaction Principle and Workflow
The primary reaction involves the nucleophilic attack of the nitrogen atom on the imidazole ring onto an alkyl halide. The presence of a methyl group at the C2 position sterically hinders the reaction slightly compared to unsubstituted imidazole, but the reaction proceeds efficiently under appropriate conditions. The choice of a strong base in the first step is critical to deprotonate the 2-methylimidazole, enhancing its nucleophilicity for the initial alkylation. The second step, quaternization, typically requires more forcing conditions (e.g., higher temperature) as the mono-alkylated intermediate is less reactive.
Caption: Workflow for the two-step synthesis of [C₁₀C₁₀MIM]Cl.
Detailed Experimental Protocol
Materials:
-
2-Methylimidazole (>98%)
-
1-Chlorodecane (>98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Acetonitrile (anhydrous)
Step 1: Synthesis of 1-Decyl-2-methylimidazole
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.05 equivalents) to anhydrous THF.
-
Slowly add a solution of 2-methylimidazole (1.0 equivalent) in anhydrous THF to the NaH suspension at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-methylimidazole.
-
Cool the mixture back to 0°C and add 1-chlorodecane (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and quench cautiously with water. Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude 1-decyl-2-methylimidazole. Purification can be achieved via column chromatography if necessary.
Step 2: Synthesis of this compound
-
Place the purified 1-decyl-2-methylimidazole (1.0 equivalent) and 1-chlorodecane (1.1 to 1.5 equivalents) in a pressure-sealed reaction tube with a magnetic stirrer. Using a slight excess of the alkylating agent drives the reaction to completion.
-
Heat the mixture at a higher temperature, typically 80-120°C, for 24-48 hours. The product will often precipitate as a solid or form a viscous oil.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting product repeatedly with a non-polar solvent like hexane or ethyl acetate to remove unreacted starting materials. This is a critical step for purity.
-
The purified product, a powder or waxy solid, is then dried under high vacuum for several hours at 50-60°C to remove any residual solvent.
Rationale Behind Experimental Choices
-
Solvent: Anhydrous THF is used in Step 1 as it is an aprotic solvent that does not interfere with the strong base (NaH) and effectively solubilizes the reactants. Acetonitrile can be used in Step 2 as a solvent, although the reaction is often run neat to maximize reactant concentration.
-
Purification: Washing with non-polar solvents like hexane is highly effective for removing greasy, non-polar starting materials (1-chlorodecane) from the highly polar ionic liquid product.
-
Drying: Drying under high vacuum at an elevated temperature is essential to remove volatile organic solvents and traces of water, which can significantly affect the physicochemical properties of the final IL.
Physicochemical Properties
The synthesized compound should be characterized for its basic physical properties, which are essential for its handling and application.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₇ClN₂ | [5][9] |
| Molecular Weight | 399.10 g/mol | [5][9] |
| Appearance | Yellow to brown powder or waxy solid | [9] |
| Melting Point | ~82 °C | [9][10] |
Spectroscopic and Analytical Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of the structural puzzle.
Caption: Analytical workflow for the characterization of [C₁₀C₁₀MIM]Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[11]
-
¹H NMR: The spectrum will confirm the presence of the imidazolium ring protons, the C2-methyl group, and the two symmetric decyl chains. The key diagnostic signals are the protons on the imidazolium ring, which are deshielded due to the positive charge.
-
¹³C NMR: The carbon spectrum will show distinct signals for the imidazolium ring carbons, the C2-methyl carbon, and the carbons of the decyl chains. The C2 carbon of the imidazolium ring is particularly characteristic.
Expected NMR Peak Assignments (in CDCl₃ or DMSO-d₆):
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Imidazolium C4-H, C5-H | ~7.3 - 7.8 (s, 2H) | ~122 - 124 |
| Imidazolium C2-CH₃ | ~2.6 - 2.8 (s, 3H) | ~10 - 12 |
| N-CH₂ (alpha) | ~4.1 - 4.3 (t, 4H) | ~48 - 50 |
| Alkyl Chain -(CH₂)₈- | ~1.2 - 1.4 (m, 28H) | ~22 - 32 |
| Terminal -CH₃ | ~0.8 - 0.9 (t, 6H) | ~14 |
| Imidazolium C2 | N/A | ~144 - 146 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[12]
Expected Characteristic FTIR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3150 - 3050 | C-H stretching | Imidazolium Ring |
| 2950 - 2850 | C-H stretching | Alkyl Chains (CH₂, CH₃) |
| ~1570 | C=N stretching | Imidazolium Ring |
| ~1465 | C-H bending | Alkyl Chains (CH₂) |
| ~1170 | Ring Vibration | Imidazolium Ring |
The presence of strong aliphatic C-H stretching bands alongside the characteristic imidazolium ring vibrations confirms the successful incorporation of the long alkyl chains.[13][14]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as they are pre-ionized.[15][16] The analysis is performed in positive ion mode to detect the cation.
-
Expected Ion: The primary peak in the mass spectrum will correspond to the cation [C₁₀C₁₀MIM]⁺.
-
Expected m/z: The calculated monoisotopic mass for C₂₄H₄₇N₂⁺ is 363.3737 . The observed m/z value should match this closely.
-
Aggregates: It is common in ESI-MS of ionic liquids to observe cluster ions of the type [(Cation)₂(Anion)]⁺.[15] For [C₁₀C₁₀MIM]Cl, this would appear at an m/z corresponding to [2 * (363.37) + 34.97]⁺ ≈ 761.71.
Thermal Analysis
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the IL. The sample is heated at a constant rate, and its mass loss is recorded as a function of temperature.
-
Decomposition Temperature (T_d): this compound exhibits high thermal stability, with an onset decomposition temperature typically above 250°C.[9] Some studies show stability up to 300°C.[9]
-
Decomposition Pathway: The degradation of imidazolium chlorides is often initiated by a nucleophilic attack of the chloride anion on the alkyl chains, leading to the cleavage of the C-N bond.[9][17] This stability is a key advantage for applications that may involve elevated temperatures.
Applications and Future Perspectives
The unique structure of this compound, with its cationic head and long, symmetric alkyl tails, makes it a versatile compound with several established and emerging applications.
-
Drug Delivery: The amphiphilic nature of [C₁₀C₁₀MIM]Cl allows it to act as a surfactant and permeation enhancer. It has been investigated as a pore-directing agent in the synthesis of mesoporous materials used for controlled drug release.[6] The ability of ILs to improve the solubility and bioavailability of poorly water-soluble drugs is a significant area of pharmaceutical research.[2][3][18]
-
Materials Science: It has been used to coat and stabilize nanocomposites, such as those based on graphene oxide and magnetite, for applications in separation science.[5][6]
-
Green Chemistry: Like many ILs, it is explored as a green solvent and catalyst in chemical reactions due to its low volatility and high thermal stability.[7]
While promising, the application of imidazolium-based ILs, particularly in pharmaceuticals, requires careful consideration of their potential toxicity. Studies have shown that the toxicity of imidazolium ILs often increases with the length of the alkyl chain, primarily due to interactions with and disruption of cell membranes.[4][19][20] Therefore, a thorough toxicological assessment is a critical step before its use in any biomedical application.[21]
Conclusion
This guide has detailed a reliable and verifiable pathway for the synthesis and characterization of this compound. The two-step N-alkylation method provides a high yield of the target compound, and its purity and structural identity can be rigorously confirmed through a combination of NMR, FTIR, MS, and TGA. The data derived from these analyses provide the necessary validation for its use in advanced applications, from materials science to drug delivery. As research into functionalized ionic liquids continues, a solid understanding of their synthesis and properties remains the foundation for innovation.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. permegear.com [permegear.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. roco.global [roco.global]
- 6. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Buy this compound | 70862-65-6 [smolecule.com]
- 10. Kina this compound 70862-65-6 fabrikanter, leverandører, fabrik - nøgle [dk.keyingchemical.org]
- 11. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrr.com [ijcrr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. web.uvic.ca [web.uvic.ca]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane | Semantic Scholar [semanticscholar.org]
- 20. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability of 1,3-didecyl-2-methylimidazolium chloride
An In-Depth Technical Guide to the Thermal Stability of 1,3-didecyl-2-methylimidazolium chloride
Abstract
This compound ([C10C10im-2-Me]Cl) is a symmetrically substituted ionic liquid with applications as a green solvent, surfactant, and precursor for other functional materials.[1][2] Its utility in processes that may involve elevated temperatures necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive overview of the principles governing the thermal decomposition of [C10C10im-2-Me]Cl, a detailed protocol for its characterization using Thermogravimetric Analysis (TGA), and an expert interpretation of the expected results based on established literature for analogous imidazolium-based ionic liquids. We explore the structural factors influencing its stability, the primary decomposition mechanisms, and the critical importance of rigorous experimental methodology for accurate assessment.
Introduction: The Significance of Thermal Stability
Ionic liquids (ILs) are defined as salts with melting points below 100 °C. Their negligible vapor pressure, high thermal conductivity, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. This compound, belonging to the imidazolium class of cations, is noted for its use in forming mesoporous materials for drug delivery and as a precursor for synthesizing other ILs for separation processes.[2][3]
The upper-temperature limit at which an IL can be used without significant degradation is a critical parameter for any application involving heat, such as in chemical synthesis, separations, or as thermal fluids.[4] For imidazolium chlorides, this stability is fundamentally dictated by the strength of the bonds within the cation and the nucleophilicity of the chloride anion.[5][6] This guide serves as a resource for researchers and drug development professionals seeking to characterize and understand the thermal limits of this specific ionic liquid.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 70862-65-6 | [2][7] |
| Molecular Formula | C₂₄H₄₇ClN₂ | [2][7] |
| Molecular Weight | 399.10 g/mol | [2][7] |
| Melting Point | 82 °C | [2] |
| Appearance | White to off-white powder | [2] |
| Synonym | [C10C10im-2-Me]Cl | N/A |
Fundamentals of Imidazolium Chloride Decomposition
The thermal stability of an imidazolium-based IL is not governed by a single factor, but by the interplay between the cation's structure and the nature of the anion.
-
Anion Nucleophilicity: The decomposition of imidazolium ILs with halide anions is primarily initiated by the nucleophilic attack of the anion on the electrophilic carbon atoms of the N-alkyl substituents on the cation.[8][9] The chloride ion (Cl⁻) is a relatively strong nucleophile, which generally leads to lower thermal stability compared to ILs with bulky, non-coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻).[4][6]
-
Cation Structure:
-
Alkyl Chain Length: While the anion plays the dominant role, the cation structure is also influential. However, increasing the alkyl chain length (from butyl to hexyl, for instance) does not have a large effect on the overall thermal stability of imidazolium ILs.[4][10]
-
C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring (between the two nitrogen atoms) in [C10C10im-2-Me]Cl is known to slightly enhance thermal stability compared to its C2-unsubstituted (1,3-didecylimidazolium chloride) counterpart.[4] This is because the C2-proton is the most acidic site on the imidazolium ring and a potential site for degradation pathways, which are blocked by the methyl group.
-
The primary decomposition pathway for imidazolium chlorides is an Sₙ2 (bimolecular nucleophilic substitution) reaction.[11] The chloride anion attacks one of the α-carbons of the decyl chains, leading to the cleavage of a carbon-nitrogen bond and the formation of neutral, volatile products: 1-decyl-2-methylimidazole and 1-chlorodecane.
Experimental Workflow: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ILs.[5][10] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
TGA Experimental Workflow Diagram
The following diagram outlines the standard workflow for obtaining reliable TGA data for an ionic liquid.
Caption: Standard workflow for TGA analysis of ionic liquids.
Detailed Experimental Protocol
This protocol is designed to provide a self-validating and robust measurement of thermal stability.
-
Sample Preparation (Pre-Analysis):
-
Rationale: Imidazolium chlorides are often hygroscopic. Residual water or synthesis solvents can volatilize during analysis, leading to an inaccurate determination of the decomposition onset.
-
Procedure: Dry the this compound sample under high vacuum at a moderate temperature (e.g., 60-70 °C) for at least 24 hours prior to analysis.[5] The water content should be verified to be below 220 ppm using Karl Fischer titration.[5]
-
-
Instrument Setup and Calibration:
-
Rationale: Accurate mass and temperature readings are essential for data integrity.
-
Procedure: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards) according to the manufacturer's guidelines.
-
-
TGA Measurement:
-
Rationale: A controlled and inert atmosphere prevents oxidative degradation, ensuring that the measured mass loss corresponds to thermal decomposition alone.[12] A consistent heating rate allows for comparison between samples.
-
Procedure:
-
a. Tare a clean platinum or alumina crucible.
-
b. Place 5-10 mg of the dried IL into the crucible.
-
c. Place the crucible in the TGA furnace.
-
d. Purge the furnace with high-purity nitrogen at a flow rate of 20 mL/min for at least 30 minutes to ensure an inert atmosphere.[10]
-
e. In-situ Drying: Heat the sample to 100 °C and hold for 30 minutes to drive off any moisture adsorbed during sample loading.[13]
-
f. After the drying step, re-zero the sample mass.
-
g. Dynamic Scan: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[13] Record the mass, temperature, and time data.
-
-
Data Interpretation and Expected Results
The output from a TGA experiment is a curve of mass percentage versus temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and is useful for identifying the temperature of maximum decomposition rate.
Key Thermal Stability Parameters
-
T_onset (Onset Decomposition Temperature): This is the most common metric for reporting thermal stability. It is determined by the intersection of tangents drawn from the baseline before decomposition and the inflection point of the mass loss curve. It represents the temperature at which significant decomposition begins.
-
T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum, identified as the peak in the DTG curve.[14]
-
T₁₀% (Temperature for 10% Mass Loss): The temperature at which the sample has lost 10% of its initial mass. This is sometimes used as a more conservative measure of the practical upper limit for an IL's use.[14]
Illustrative Data and Discussion
Given that long alkyl chains do not drastically alter stability and C2-methylation offers a slight improvement, it is reasonable to hypothesize that the T_onset for This compound will be in a similar range, likely between 250-300 °C . However, it is crucial to recognize that long-term (isothermal) exposure to temperatures well below the dynamic T_onset can still lead to appreciable decomposition over time.[4][16] Isothermal TGA studies have shown that some imidazolium chlorides exhibit slow but steady mass loss at temperatures as low as 150 °C over several hours.[16]
Table 2: Representative Thermal Decomposition Data for Imidazolium Chlorides (Note: Data for [C10C10im-2-Me]Cl is hypothetical and must be confirmed experimentally)
| Ionic Liquid | T_onset (°C) | T_peak (°C) | Key Structural Features | Reference(s) |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | ~257 | N/A | Short alkyl chains (C4, C1), C2-H | [15] |
| This compound | 250-300 (Est.) | (Est.) | Long alkyl chains (C10, C10), C2-Me | Hypothetical |
Upon decomposition, hazardous gases may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrochloric acid (HCl).[17]
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective application. Its stability is primarily dictated by the nucleophilicity of the chloride anion, which facilitates a decomposition pathway via Sₙ2 attack on the cation's decyl chains. While its onset of decomposition is expected to be in the 250-300 °C range under dynamic TGA conditions, users must be aware that long-term thermal stress, even at significantly lower temperatures, can lead to degradation. The rigorous TGA protocol detailed in this guide provides a reliable framework for experimental determination of its operational limits, ensuring both process integrity and safety for researchers and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 96 70862-65-6 [sigmaaldrich.com]
- 3. roco.global [roco.global]
- 4. Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajer.org [ajer.org]
- 11. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. iolitec.de [iolitec.de]
An In-depth Technical Guide to the Solubility of 1,3-didecyl-2-methylimidazolium chloride in Organic Solvents
Abstract
1,3-didecyl-2-methylimidazolium chloride ([C₁₀C₁₀MIM][Cl]) is an ionic liquid (IL) of significant interest due to its unique amphiphilic structure, combining a charged imidazolium headgroup with two long alkyl chains. This structure imparts surfactant-like properties and makes it a candidate for advanced applications in catalysis, material science, and particularly in the pharmaceutical field for drug delivery and the formulation of poorly soluble active pharmaceutical ingredients (APIs).[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective application. This guide provides a deep dive into the theoretical principles governing the solubility of [C₁₀C₁₀MIM][Cl], offers a predictive framework for its behavior in different solvent classes, and details a robust experimental protocol for its quantitative determination.
The Molecular Architecture of [C₁₀C₁₀MIM][Cl]: A Duality of Forces
The solubility characteristics of any substance are fundamentally dictated by its molecular structure. In the case of this compound, we observe a fascinating duality. The molecule consists of:
-
A Polar, Charged Headgroup: The 2-methylimidazolium ring is the cationic component. This part of the molecule is rigid, aromatic, and carries a delocalized positive charge. It readily engages in strong electrostatic and ion-dipole interactions with polar solvent molecules.
-
A Coordinating Anion: The chloride ion (Cl⁻) is a small, highly electronegative anion. It has a high charge density and is a strong hydrogen bond acceptor, predisposing it to strong interactions with protic solvents (e.g., alcohols, water).
-
Two Nonpolar Alkyl Tails: The two decyl (C₁₀H₂₁) chains are long, flexible, and entirely nonpolar. They contribute significantly to the molecule's overall size and molecular weight (399.10 g/mol ).[2][3] These chains interact primarily through weak van der Waals forces (specifically, London dispersion forces). The presence of two long chains, as opposed to one, dramatically increases the nonpolar character of the cation.
This amphiphilic nature is the key to its behavior. The overall solubility in a given solvent is determined by the balance of these competing interactions: the strong Coulombic and hydrogen bonding forces of the ion pair versus the extensive, cumulative van der Waals forces of the alkyl tails.[4][5]
Visualizing Intermolecular Interactions
The diagram below illustrates the primary forces at play when [C₁₀C₁₀MIM][Cl] interacts with different types of solvent molecules.
Caption: Dominant intermolecular forces between [C₁₀C₁₀MIM][Cl] and solvent classes.
Predictive Solubility Profile
Table 1: Predicted Solubility of [C₁₀C₁₀MIM][Cl] in Common Organic Solvents at Ambient Temperature
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Dominant IL-Solvent Interactions | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | ~2.0 - 2.4 | Van der Waals | Moderate to High | The solvent's nonpolar nature aligns perfectly with the two long decyl chains, maximizing favorable dispersion forces. Toluene may be slightly better than hexane due to potential π-π interactions with the imidazolium ring. |
| Polar Aprotic | Acetone, THF | ~21 - 7.6 | Ion-Dipole, Van der Waals | High | These solvents provide a good balance. Their polarity effectively solvates the ionic headgroup, while their organic nature allows for significant van der Waals interactions with the alkyl tails. |
| Polar Aprotic | Acetonitrile (ACN) | ~37.5 | Ion-Dipole | Moderate | While ACN is polar enough to solvate the ions, its smaller size and linearity offer less favorable van der Waals interactions with the long chains compared to acetone or THF. |
| Polar Protic | Ethanol, Butanol | ~25 - 18 | H-Bonding, Ion-Dipole, Van der Waals | High | Alcohols are excellent solvents. The hydroxyl group forms strong hydrogen bonds with the chloride anion and ion-dipole interactions with the cation, while the alkyl part of the alcohol interacts favorably with the decyl chains. |
| Polar Protic | Water | ~80 | H-Bonding, Ion-Dipole | Very Low / Immiscible | Despite water's ability to form strong hydrogen bonds, the extreme hydrophobicity of the two C₁₀ chains leads to a large, unfavorable disruption of water's H-bond network, resulting in phase separation. The molecule acts as a surfactant, forming micelles rather than dissolving.[7] |
A Validated Protocol for Experimental Solubility Determination
For researchers requiring precise quantitative data for specific applications, direct experimental measurement is essential. The isothermal equilibrium method is the gold standard for determining the solubility of ionic liquids.[8][9] This protocol ensures that true thermodynamic equilibrium is reached, providing reliable and reproducible data.
Principle
A surplus of the solute ([C₁₀C₁₀MIM][Cl]) is mixed with the solvent of interest at a constant temperature. The mixture is agitated for a prolonged period to ensure equilibrium is achieved. After allowing any undissolved solute to settle (or forcing separation via centrifugation), an aliquot of the saturated supernatant is carefully removed and its concentration is determined using an appropriate analytical technique.
Required Materials & Equipment
-
Analyte: High-purity this compound (powder form, mp ~82°C).[2]
-
Solvents: HPLC-grade or equivalent purity organic solvents.
-
Equipment:
-
Analytical balance (±0.1 mg precision).
-
Thermostatic shaker bath or incubator capable of maintaining T ± 0.1°C.
-
Benchtop centrifuge.
-
Glass vials with PTFE-lined screw caps.
-
Calibrated pipettes and syringes.
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system, or gravimetric analysis setup).
-
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 1-2 g of [C₁₀C₁₀MIM][Cl] into a 20 mL glass vial.
-
Add approximately 10 mL of the chosen solvent to the vial. The key is to ensure an excess of the solid IL remains undissolved at equilibrium.
-
Seal the vial tightly with the screw cap. Prepare at least three replicates for each solvent.
-
-
Equilibration (Critical Step):
-
Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C).
-
Agitate the vials vigorously for a minimum of 48 hours. Causality: Long equilibration times are crucial for viscous and slowly dissolving solutes like long-chain ILs to ensure the system reaches true thermodynamic equilibrium, avoiding artificially low solubility values.[9]
-
-
Phase Separation:
-
After 48 hours, stop the agitation and let the vials stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.
-
Trustworthiness: For many IL/solvent systems, fine colloidal suspensions may form. To ensure you are only analyzing the dissolved fraction, centrifuge the vials at high speed (e.g., 5000 rpm) for 20-30 minutes. This step is a self-validating control against dispersed, non-dissolved particles.
-
-
Sampling:
-
Carefully open the vial, ensuring no disturbance of the settled solid.
-
Using a pre-warmed (to the equilibration temperature) pipette or syringe, withdraw a precise aliquot (e.g., 1-2 mL) of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean vial. This removes any remaining micro-particulates.
-
-
Quantification:
-
Method A: Gravimetric Analysis (Simple & Robust): i. Accurately weigh the vial containing the filtered saturated solution. ii. Place the vial in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until the solvent has completely evaporated and the mass is constant. iii. The mass of the remaining IL can be used to calculate the solubility in g/100g of solvent.
-
Method B: UV-Vis Spectroscopy (Requires Calibration): i. Prepare a series of standard solutions of known [C₁₀C₁₀MIM][Cl] concentration in the same solvent. ii. Measure the absorbance of the imidazolium ring (typically ~210-220 nm) for the standards to create a calibration curve. iii. Accurately dilute the saturated sample to fall within the linear range of the calibration curve and measure its absorbance. iv. Calculate the concentration from the curve.
-
Experimental Workflow Diagram
Caption: A validated workflow for the accurate determination of IL solubility.
Conclusion
This compound is a highly amphiphilic ionic liquid whose solubility is governed by a delicate balance between the polar interactions of its ionic head and the extensive nonpolar interactions of its dual decyl chains. This structure renders it highly soluble in organic solvents of moderate polarity, such as alcohols and polar aprotic solvents, while being immiscible with highly polar water and showing moderate to high solubility in nonpolar hydrocarbons. For drug development professionals, this tunable solubility is a powerful tool, allowing [C₁₀C₁₀MIM][Cl] to act as a solubilizing agent for hydrophobic APIs or as a structured surfactant in complex formulations.[10][11] While predictive models provide excellent guidance, the robust experimental protocol detailed herein provides the means for researchers to generate the precise, high-quality data required for critical formulation and process design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion [mdpi.com]
- 6. [PDF] Long-alkyl-chain-derivatized imidazolium salts and ionic liquid crystals with tailor-made properties | Semantic Scholar [semanticscholar.org]
- 7. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ionic liquids as a potential tool for drug delivery systems - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biocompatibility and Low Toxicity Profile of 1,3-Didecyl-2-methylimidazolium chloride ([C10C1MIM]Cl)
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Didecyl-2-methylimidazolium chloride, abbreviated as [C10C1MIM]Cl, is an ionic liquid (IL) that has garnered attention for its potential applications in the biomedical and pharmaceutical fields.[1] This technical guide provides a comprehensive analysis of the biocompatibility and toxicity profile of [C10C1MIM]Cl, synthesizing current scientific understanding with practical, field-proven insights. The document delves into the molecular mechanisms of its biological interactions, presents detailed protocols for its evaluation, and offers a comparative analysis of its cytotoxicity and hemocompatibility. The central thesis is that while the long alkyl chains of [C10C1MIM]Cl inherently increase its lipophilicity and potential for membrane disruption, its overall toxicity profile may be acceptable for specific, controlled applications, particularly when weighed against its benefits, such as enhanced antimicrobial properties.[2] This guide is designed to equip researchers and drug development professionals with the critical knowledge needed to make informed decisions regarding the use of [C10C1MIM]Cl in their work.
Introduction to this compound ([C10C1MIM]Cl)
Overview of Ionic Liquids in Biomedical Applications
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[3] Their unique physicochemical properties, including low volatility, high thermal stability, and excellent solvation capabilities, have made them attractive alternatives to traditional organic solvents in various fields, including pharmaceuticals.[1][3] In the biomedical sphere, ILs are being explored for their potential as drug delivery vehicles, antimicrobial agents, and components of medical devices.[1][3] However, the translation of ILs into clinical applications is contingent upon a thorough understanding and validation of their biocompatibility and toxicity.
Structure and Physicochemical Properties of [C10C1MIM]Cl
[C10C1MIM]Cl is an imidazolium-based ionic liquid. Its structure consists of a central imidazolium ring substituted with two decyl (C10) chains at the 1 and 3 positions and a methyl group at the 2 position, with a chloride anion.
-
Chemical Formula: C₂₄H₄₇ClN₂[4]
-
Molecular Weight: 399.10 g/mol [4]
-
Melting Point: 82 °C
-
Appearance: Powder
The two long decyl chains render the cation highly lipophilic, a key determinant of its biological activity. This lipophilicity allows for significant interaction with lipid-rich structures like cell membranes.
The Critical Role of Biocompatibility and Toxicity Assessment
Before any material can be considered for biomedical applications, a rigorous assessment of its interaction with biological systems is paramount. Biocompatibility refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. Toxicity, a component of this assessment, quantifies the adverse effects of a substance on living organisms. For ILs like [C10C1MIM]Cl, this involves evaluating their effects at the cellular (cytotoxicity), blood (hemocompatibility), and organismal levels.
In Vitro Biocompatibility Assessment
Cytotoxicity Evaluation
2.1.1 Mechanistic Insights into Imidazolium IL Cytotoxicity
The primary mechanism of cytotoxicity for many imidazolium-based ILs is the disruption of the cell membrane.[5][6] The lipophilic alkyl chains of the cation can intercalate into the phospholipid bilayer of the cell membrane, leading to increased membrane fluidity, pore formation, and ultimately, cell lysis.[5][7] This disruption can trigger a cascade of secondary effects, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and induction of apoptosis (programmed cell death).[6][8]
The length of the alkyl chain is a critical factor influencing cytotoxicity. Generally, for imidazolium ILs, toxicity increases with the length of the alkyl chain up to a certain point (often around C10-C12), after which a "cut-off" effect may be observed.[9][10] This is attributed to the increased lipophilicity facilitating membrane interaction.[5][11] Therefore, [C10C1MIM]Cl, with its two decyl chains, is expected to exhibit significant membrane-disruptive potential.
2.1.2 Comparative Cytotoxicity of Imidazolium Ionic Liquids
| Ionic Liquid (Cation) | Anion | Cell Line | IC50 (µM) | Reference |
| 1-Decyl-3-methylimidazolium | Bromide | MCF-7 | ~10 | Inferred from trends[12] |
| 1-Octyl-3-methylimidazolium | Chloride | PC12, HepG2 | Induces DNA damage | [9] |
| 1-Hexadecyl-3-methylimidazolium | Chloride | Candida tropicalis | 0.45 µg/mL (MBEC) | [13] |
| 1-Butyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | CCO, HeLa | Highly cytotoxic | [14] |
Note: This table is illustrative and based on general trends. Specific IC50 values for [C10C1MIM]Cl would need to be determined experimentally.
A study on a series of 1-alkyl-3-methylimidazolium tetrafluoroborates showed that ILs with longer alkyl chains were low-melting mesomorphic crystalline solids.[10] Another study found that for imidazolium-based ILs, those with alkyl chain lengths of 6-10 carbons exhibit linear increases in toxicity with increasing chain length.[9]
Hemocompatibility Analysis
2.2.1 Importance of Hemolysis Assays
For any material that will come into contact with blood, assessing its hemocompatibility is crucial. Hemolysis, the rupture of red blood cells (erythrocytes), can lead to the release of hemoglobin into the plasma.[15] This can cause a range of adverse effects, including kidney damage and other organ stress.[15][16] The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[15][16]
2.2.2 Hemolytic Activity of [C10C1MIM]Cl
Similar to cytotoxicity, the hemolytic activity of imidazolium ILs is strongly correlated with their alkyl chain length. The lipophilic chains can insert into the erythrocyte membrane, causing destabilization and lysis. Given the structure of [C10C1MIM]Cl, it is predicted to have a significant hemolytic potential. However, a study on fluorinated ionic liquids suggests that for some imidazolium-based ILs, hemolysis occurs at concentrations higher than their critical micelle concentration (CMC), indicating a degree of biocompatibility at lower concentrations.[17]
| Ionic Liquid (Cation) | Anion | Hemolytic Activity | Reference |
| 1-Octyl-3-methylimidazolium | Perfluoromethanesulfonate | Potential as an antibacterial agent without affecting red blood cell integrity | [17] |
| Imidazolium-based ILs | General | Higher hemolytic activity with longer alkyl chains | Inferred from trends |
Note: This table is illustrative. Experimental determination of the hemolytic index for [C10C1MIM]Cl is necessary.
Potential Applications and a Balanced Perspective
Despite the concerns regarding its cytotoxicity and hemolytic activity, [C10C1MIM]Cl has been identified as a promising candidate for certain applications, most notably as a preservative in ophthalmic solutions to replace the more cytotoxic benzalkonium chloride (BAC).[2] Studies have shown that [C10C1MIM]Cl exhibits stronger antimicrobial activity than BAC and, in some in vitro tests, has been suggested to be safer for human cells.[2] This highlights a critical aspect of biocompatibility assessment: the risk-benefit analysis for a specific application.
Key Experimental Protocols for Biocompatibility Testing
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)[18]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[C10C1MIM]Cl stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of [C10C1MIM]Cl in DMEM. Remove the old media from the wells and add 100 µL of the different concentrations of [C10C1MIM]Cl. Include a vehicle control (media only) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol: Hemolysis Assay (Adapted from ASTM F756-17)
This protocol evaluates the hemolytic properties of [C10C1MIM]Cl in direct contact with blood.
Materials:
-
Fresh human blood with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
[C10C1MIM]Cl stock solution
-
Distilled water (positive control)
-
PBS (negative control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Centrifuge fresh human blood to separate erythrocytes. Wash the erythrocytes three times with PBS. Resuspend the erythrocytes in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare a series of dilutions of [C10C1MIM]Cl in PBS.
-
Incubation: In centrifuge tubes, mix 1 mL of the erythrocyte suspension with 1 mL of the [C10C1MIM]Cl dilutions. For controls, mix 1 mL of the erythrocyte suspension with 1 mL of distilled water (positive control) and 1 mL of PBS (negative control). Incubate all tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of free hemoglobin at 540 nm using a spectrophotometer.
-
Calculation of Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
Caption: Workflow for Hemolysis Assay.
Structure-Toxicity Relationship: A Pathway to Low-Toxicity ILs
The toxicity of imidazolium-based ILs is not solely dependent on the cation. The interplay between the cation's structure and the nature of the anion also plays a role.
The Influence of Alkyl Chain Length
As established, the length of the alkyl chains on the imidazolium ring is a primary driver of toxicity. The dual decyl chains of [C10C1MIM]Cl place it in a category of high lipophilicity, leading to strong interactions with cell membranes. This is a double-edged sword: while it enhances antimicrobial efficacy, it also increases general cytotoxicity.
The Role of the Anion
While the cation is often the primary determinant of toxicity, the anion can modulate this effect.[19] Hydrophilic anions like chloride (Cl⁻) tend to remain in the aqueous phase, while more hydrophobic anions can also interact with the lipid bilayer.[19] The choice of anion can therefore be a strategy to fine-tune the overall biocompatibility of an ionic liquid.
Caption: Structure-Toxicity Relationship of Imidazolium ILs.
Summary and Future Perspectives
This compound is a highly surface-active ionic liquid with a toxicity profile that is intrinsically linked to its long alkyl chains. While this property raises concerns for general systemic applications, it also underpins its potential in specific contexts where strong membrane interaction is desirable, such as in antimicrobial formulations.
Key Takeaways:
-
High Lipophilicity: The two decyl chains of [C10C1MIM]Cl are the dominant feature determining its biological activity, leading to significant membrane disruption.
-
Context-Dependent Biocompatibility: The "biocompatibility" of [C10C1MIM]Cl is not absolute but rather depends on the intended application and the acceptable level of risk.
-
Need for Further Research: While general trends can be inferred, a comprehensive toxicological dossier for [C10C1MIM]Cl, including in vivo studies, is necessary for its advancement in regulated biomedical applications.
Future research should focus on a detailed quantitative analysis of the cytotoxicity of [C10C1MIM]Cl across a range of relevant human cell lines, as well as in vivo studies to assess its systemic toxicity and biocompatibility. Furthermore, exploring formulations that could mitigate its toxicity while preserving its beneficial properties would be a valuable avenue of investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Candidate Preservative in Ophthalmic Solution Instead of Benzalkonium Chloride: 1,3-Didecyl-2-methyl Imidazolium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Molecular mechanisms of ionic liquid cytotoxicity probed by an integrated experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of ionic liquid cytotoxicity probed by an integrated experimental and computational approach (Journal Article) | OSTI.GOV [osti.gov]
- 8. A large-scale study of ionic liquids employed in chemistry and energy research to reveal cytotoxicity mechanisms and to develop a safe design guide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. store.astm.org [store.astm.org]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bib.irb.hr:8443 [bib.irb.hr:8443]
Self-Assembly of Long-Chain Imidazolium Ionic Liquids: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Long-chain imidazolium ionic liquids (ILs) represent a fascinating class of amphiphilic molecules that bridge the unique properties of ionic liquids with the self-assembly characteristics of traditional surfactants.[1][2] This technical guide provides an in-depth exploration of the principles governing the self-assembly of these "surface-active ionic liquids" (SAILs), the diverse aggregate structures they form, and the critical factors influencing their behavior in aqueous and other media.[1][2] We will delve into the key experimental techniques for their characterization, offering detailed protocols and explaining the causality behind methodological choices. Furthermore, this guide will illuminate the burgeoning applications of these self-assembled systems, with a particular focus on their potential as novel drug delivery vehicles for poorly soluble active pharmaceutical ingredients (APIs).[3][4][5][6][7]
Introduction: The Rise of Surface-Active Ionic Liquids (SAILs)
Ionic liquids (ILs) are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "green" alternatives to volatile organic solvents in various chemical processes.[1][7][8] When a long alkyl chain is incorporated into the structure of the imidazolium cation, the resulting molecule acquires an amphiphilic nature, possessing a hydrophilic imidazolium headgroup and a hydrophobic alkyl tail.[1][2] These molecules, termed surface-active ionic liquids (SAILs), exhibit a remarkable ability to self-assemble in solution, forming a variety of ordered structures such as micelles, vesicles, and liquid crystals.[9] This behavior is analogous to that of conventional surfactants, yet SAILs often exhibit superior surface activity and form more thermodynamically stable aggregates.[2]
The "designability" of SAILs, allowing for the fine-tuning of their properties by modifying the cation and anion, makes them highly attractive for a range of applications, from enhanced oil recovery to advanced materials synthesis.[1][2] In the pharmaceutical sciences, the self-assembly of SAILs into nanosized aggregates offers a promising platform for the encapsulation and delivery of hydrophobic drugs, addressing the significant challenge of poor aqueous solubility for many active pharmaceutical ingredients (APIs).[3][4][5][6][7][10]
Fundamentals of Self-Assembly
The primary driving force for the self-assembly of long-chain imidazolium ILs in aqueous solution is the hydrophobic effect.[8] The hydrophobic alkyl tails seek to minimize their contact with water molecules, leading to their aggregation. This process is entropically driven, as the release of ordered water molecules from the hydration shells of the alkyl chains results in an overall increase in the entropy of the system.[11]
Critical Micelle Concentration (CMC)
A key parameter characterizing the self-assembly of SAILs is the critical micelle concentration (CMC), which is the concentration at which the formation of micelles becomes significant.[8] Below the CMC, SAIL molecules exist predominantly as monomers in solution. As the concentration increases and reaches the CMC, the monomers begin to aggregate into micelles.[8]
Several factors influence the CMC of long-chain imidazolium ILs:
-
Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain leads to a significant decrease in the CMC.[12][13] This is because longer chains have a stronger hydrophobic character, making their aggregation more favorable.[13]
-
Temperature: The effect of temperature on the CMC is complex and can exhibit a U-shaped behavior, with a minimum CMC at a specific temperature.[12]
-
Counter-ion: The nature of the anion can influence the electrostatic repulsion between the imidazolium headgroups, thereby affecting the CMC. More hydrophobic anions can lead to a lower CMC.
-
Additives: The presence of salts or organic molecules in the solution can alter the CMC. Inorganic salts typically decrease the CMC by shielding the electrostatic repulsion between the headgroups.[14]
Thermodynamics of Micellization
The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), provide valuable insights into the spontaneity and driving forces of the self-assembly process.[15][16][17] These parameters can be determined from the temperature dependence of the CMC.[15][16][17]
-
ΔG°mic: A negative value of ΔG°mic indicates that micellization is a spontaneous process.
-
ΔH°mic: The enthalpy of micellization can be endothermic or exothermic. For many SAILs, the process is enthalpy-driven at certain temperatures.[18]
-
ΔS°mic: A positive entropy change is often the primary driving force for micellization, stemming from the hydrophobic effect.[11]
Synthesis and Characterization of Long-Chain Imidazolium Ionic Liquids
The synthesis of long-chain imidazolium ILs typically involves a two-step process.[1][2] The first step is the quaternization of an N-substituted imidazole (e.g., 1-methylimidazole) with a long-chain alkyl halide (e.g., 1-bromoalkane) to form the 1-alkyl-3-methylimidazolium halide.[1][2] The second step involves an anion exchange reaction (metathesis) to replace the halide with the desired anion.[1]
Caption: General synthesis workflow for long-chain imidazolium ionic liquids.
Characterization of the synthesized SAILs is crucial to confirm their structure and purity. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the cation and confirm the absence of starting materials.[1][19][20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the cation and anion.[1][19]
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[19]
Experimental Methodologies for Characterizing Self-Assembly
A variety of experimental techniques are employed to study the self-assembly behavior of long-chain imidazolium ILs.
Determination of Critical Micelle Concentration (CMC)
Principle: This technique measures the surface tension of the SAIL solution as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing concentration as the SAIL monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant as additional SAIL molecules form micelles in the bulk solution. The CMC is determined from the break point in the plot of surface tension versus the logarithm of concentration.[1]
Protocol:
-
Prepare a series of aqueous solutions of the long-chain imidazolium IL with varying concentrations.
-
Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension (γ) against the logarithm of the IL concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.
Principle: The electrical conductivity of an ionic solution depends on the number and mobility of the charge carriers. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the counter-ions become partially associated with the charged micelles, reducing the overall number of mobile charge carriers. The CMC is identified as the break in the conductivity versus concentration plot.[16][17]
Protocol:
-
Prepare a series of aqueous solutions of the SAIL with increasing concentrations.
-
Measure the electrical conductivity of each solution at a constant temperature using a conductivity meter.
-
Plot the specific conductivity (κ) versus the IL concentration (C).
-
The CMC is determined from the intersection of the two linear segments of the plot.
Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles.[12][13][15] By titrating a concentrated solution of the SAIL into a solvent, the enthalpy of demicellization can be measured. The CMC is determined from the concentration at which a significant change in the heat flow is observed.[12][13][15] ITC also provides direct measurement of the enthalpy of micellization (ΔH°mic).[12][13][15]
Protocol:
-
Fill the sample cell of the ITC instrument with the solvent (e.g., water).
-
Load the injection syringe with a concentrated solution of the long-chain imidazolium IL.
-
Perform a series of injections of the IL solution into the sample cell while monitoring the heat flow.
-
The resulting thermogram will show a characteristic sigmoidal curve, and the inflection point corresponds to the CMC.
| Technique | Principle | Advantages | Considerations |
| Surface Tensiometry | Measures changes in surface tension with concentration.[1] | Highly sensitive, provides information on surface activity. | Requires careful cleaning of glassware, sensitive to impurities. |
| Conductivity | Measures changes in electrical conductivity with concentration.[16] | Simple, rapid, and widely available. | Only applicable to ionic surfactants. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon micelle formation/dilution.[12][13][15] | Provides direct thermodynamic data (ΔH°mic).[12][13][15] | Requires specialized equipment, can be time-consuming. |
Characterization of Aggregate Structure
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. DLS is a powerful technique for determining the size and size distribution of micelles and other aggregates.[21]
Protocol:
-
Prepare a solution of the SAIL at a concentration above its CMC.
-
Filter the solution to remove any dust or large aggregates.
-
Place the sample in the DLS instrument and measure the scattered light intensity fluctuations.
-
The software will analyze the correlation function to determine the particle size distribution and average hydrodynamic radius.
Principle: TEM uses a beam of electrons to create a high-resolution image of the sample. It provides direct visualization of the morphology (e.g., spherical, worm-like, vesicular) and size of the self-assembled structures. Cryo-TEM, where the sample is rapidly frozen, is often used to observe the aggregates in their native, hydrated state.
Protocol:
-
Prepare a dilute solution of the SAIL above its CMC.
-
Apply a small drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).
-
For negative staining, add a drop of a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.
-
Allow the grid to dry before imaging in the TEM. For cryo-TEM, the grid is plunge-frozen in a cryogen (e.g., liquid ethane).
Caption: Experimental workflow for characterizing the self-assembly of SAILs.
Applications in Drug Development
The self-assembled aggregates of long-chain imidazolium ILs offer significant potential in drug delivery, particularly for overcoming the poor aqueous solubility of many APIs.[3][4][5][6][7][10]
Solubilization of Poorly Soluble Drugs
The hydrophobic core of the micelles formed by SAILs can serve as a nano-reservoir for encapsulating hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[3][4] This can lead to improved bioavailability of orally administered drugs and enable the formulation of aqueous parenteral dosage forms for drugs that are otherwise difficult to administer. IL-based microemulsions have also shown great promise as drug delivery vehicles.[3][4][5][22]
Transdermal Drug Delivery
Certain long-chain imidazolium ILs have been shown to act as permeation enhancers, facilitating the transport of drugs across the skin.[23] The self-assembled micelles can act as drug carriers, and the ILs themselves may interact with the stratum corneum to temporarily disrupt its barrier function, allowing for enhanced drug penetration.[23]
Targeted Drug Delivery
The surface of the self-assembled aggregates can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.[24][25][26] This approach can enhance the therapeutic efficacy of a drug while minimizing its side effects by directing it to the desired site of action.[24]
Future Perspectives
The field of self-assembling long-chain imidazolium ionic liquids is still evolving, with numerous opportunities for further research and development. Key areas of future investigation include:
-
Biocompatibility and Toxicity: A thorough understanding of the biocompatibility and potential toxicity of these SAILs is essential for their translation into clinical applications.[27]
-
Stimuli-Responsive Systems: The development of SAILs that can self-assemble or disassemble in response to specific stimuli (e.g., pH, temperature, light) would enable the creation of "smart" drug delivery systems capable of controlled and triggered drug release.
-
Computational Modeling: Molecular dynamics simulations can provide valuable insights into the self-assembly process at the molecular level, aiding in the rational design of new SAILs with tailored properties.[28][29][30][31][32]
-
Hybrid Systems: The combination of SAILs with other materials, such as polymers and nanoparticles, can lead to the formation of novel hybrid systems with enhanced drug loading capacity and stability.[33]
Conclusion
Long-chain imidazolium ionic liquids are a versatile class of molecules with tunable self-assembly properties. Their ability to form a variety of nanostructures in solution makes them highly promising for a wide range of applications, particularly in the pharmaceutical field. A comprehensive understanding of the fundamental principles governing their self-assembly, coupled with the application of appropriate characterization techniques, is crucial for harnessing their full potential. As research in this area continues to advance, we can expect to see the emergence of innovative and effective drug delivery systems based on these remarkable materials.
References
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- 2. Frontiers | Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]
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- 7. Application of Ionic Liquids in Drug Delivery | springerprofessional.de [springerprofessional.de]
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- 10. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
- 20. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Micellization behavior of an imidazolium surface-active ionic liquid within aqueous solutions of deep eutectic solvents: a comparative spectroscopic s ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01940K [pubs.rsc.org]
- 22. Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Imidazolium-based ionic liquid functionalized mesoporous silica nanoparticles as a promising nano-carrier: response surface strategy to investigate and optimize loading and release process for Lapatinib delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 26. Functionalized imidazolium salts for task-specific ionic liquids and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 28. pubs.acs.org [pubs.acs.org]
- 29. Molecular dynamics simulations of nanoparticle self-assembly at ionic liquid-water and ionic liquid-oil interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.aip.org [pubs.aip.org]
- 31. (393p) Molecular Dynamics Simulations of Nanoparticle Self-Assembly At Ionic Liquid-Based Interfaces | AIChE [proceedings.aiche.org]
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- 33. nottingham.ac.uk [nottingham.ac.uk]
A-Z Guide to Critical Micelle Concentration (CMC) of 1,3-Didecyl-2-methylimidazolium chloride
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical micelle concentration (CMC) of the ionic liquid surfactant, 1,3-didecyl-2-methylimidazolium chloride. This document delves into the fundamental principles of micellization, detailed experimental protocols for CMC determination, and the factors influencing this crucial parameter.
Introduction: The Significance of this compound and its CMC
This compound, a member of the imidazolium-based ionic liquid family, is characterized by its unique structure comprising a positively charged imidazolium headgroup and two long hydrophobic decyl chains.[1][2] This amphiphilic nature drives its self-assembly in aqueous solutions to form aggregates known as micelles.[3] The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC).[4][5]
Understanding the CMC is paramount for applications in drug delivery, catalysis, and formulation science.[2][6] The formation of micelles creates nano-scale environments capable of solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability.[3] The CMC value dictates the optimal concentration range for leveraging these properties and is a key indicator of a surfactant's efficiency.[5] Notably, the double-chained structure of this compound significantly enhances its surface activity compared to single-chained analogues, leading to more efficient micelle formation.[1]
The Science of Micellization: A Thermodynamic Perspective
The formation of micelles is a spontaneous thermodynamic process driven by a delicate interplay of forces. For ionic liquids like this compound in water, the primary driving force is the hydrophobic effect. The long alkyl chains disrupt the hydrogen-bonding network of water, an entropically unfavorable state. To minimize this disruption, the hydrophobic tails aggregate, sequestering themselves from the aqueous environment and freeing the water molecules, which leads to an overall increase in the entropy of the system.[7][8]
This process is opposed by the electrostatic repulsion between the positively charged imidazolium headgroups at the micelle surface. The final CMC value represents the equilibrium point where the hydrophobic driving force overcomes this electrostatic repulsion. The thermodynamics of this process, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be quantitatively studied to understand the forces governing micellization.[7][9][10]
Key Factors Influencing the CMC
The CMC of this compound is not a fixed value but is highly sensitive to the surrounding chemical and physical environment.
-
Temperature: The effect of temperature on the CMC of imidazolium-based ionic liquids can be complex. Typically, an increase in temperature can either increase or decrease the CMC, depending on the specific thermodynamics of micellization for the given surfactant.[11]
-
Alkyl Chain Length: A well-established principle is that increasing the length of the hydrophobic alkyl chains leads to a decrease in the CMC.[3][10][12] This is due to the enhanced hydrophobic interactions, which promote aggregation at lower concentrations.[10]
-
Presence of Additives (Salts and Alcohols):
-
Inorganic Salts: The addition of salts like NaCl significantly decreases the CMC of ionic surfactants.[9][12] The salt's counter-ions shield the electrostatic repulsion between the charged headgroups, making it easier for micelles to form.[12]
-
Alcohols: The effect of alcohols depends on their chain length. Short-chain alcohols may increase the CMC, while longer-chain alcohols can decrease it by partitioning into the micelle structure.[9][10]
-
Experimental Determination of the CMC
Several robust methods are employed to determine the CMC, each relying on the principle that a distinct change in a solution's physical property occurs at the point of micelle formation.[4]
Surface Tensiometry
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a progressive decrease in surface tension. Once the interface is saturated and micelles begin to form, the concentration of free monomers in the solution remains relatively constant. Consequently, the surface tension plateaus. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.[4][5]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water, ensuring the concentration is well above the expected CMC.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations by diluting the stock solution.
-
Measurement: Using a surface tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring), measure the surface tension of each solution, starting from the most dilute.[4][13] Allow sufficient time for each measurement to reach equilibrium.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the concentration (log C). The plot will show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[4]
Workflow for CMC Determination by Surface Tensiometry
Caption: Workflow for CMC determination by surface tensiometry.
Conductivity Measurement
Principle: This method is ideal for ionic surfactants. Below the CMC, the specific conductivity of the solution increases linearly with concentration due to the increase in individual charge-carrying monomers. Above the CMC, while the total surfactant concentration increases, the newly added monomers form micelles. Micelles are larger and have lower mobility than individual ions, and they bind some counter-ions, leading to a slower rate of conductivity increase. The CMC is found at the break in the conductivity versus concentration plot.[3][4][14]
Experimental Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound of varying concentrations.
-
Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution at a constant temperature.
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The resulting graph will show two linear segments with different slopes. The intersection of these lines corresponds to the CMC.
Workflow for CMC Determination by Conductometry
Caption: Workflow for CMC determination by conductometry.
Fluorescence Probe Spectroscopy
Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene. In a polar aqueous environment (below the CMC), pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[12][15] This change in the microenvironment causes a distinct shift in the pyrene emission spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the probe's surroundings; this ratio decreases significantly as pyrene moves into the hydrophobic micellar core. A plot of the I₁/I₃ ratio versus surfactant concentration yields a sigmoidal curve, and the inflection point is taken as the CMC.[12]
Experimental Protocol:
-
Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Sample Preparation: Aliquot a small amount of the pyrene stock solution into a series of vials. Evaporate the solvent completely. Then, add the prepared aqueous solutions of this compound of different concentrations to each vial. The final pyrene concentration should be very low (micromolar range).
-
Equilibration: Allow the solutions to equilibrate, often overnight, to ensure the pyrene is fully partitioned.
-
Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum of pyrene (typically exciting at ~335 nm and scanning the emission from ~350-450 nm).
-
Data Analysis: Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. Fit the data to a sigmoidal (Boltzmann) function; the center of the inflection corresponds to the CMC.[16]
Quantitative Data for this compound
The aggregation behavior of this compound is unique in that it can exhibit two distinct critical micelle concentrations (cmc₁ and cmc₂).[1] The first, cmc₁, corresponds to the initial formation of spherical micelles. The second, cmc₂, represents a structural transition, often from spherical to cylindrical or rod-like micelles.[1]
| Parameter | Description | Reported Value Range | Conditions |
| cmc₁ | Formation of spherical micelles | Varies with temperature and additives | Aqueous solution |
| cmc₂ | Sphere-to-rod micelle transition | Varies with temperature and additives | Aqueous solution |
Conclusion
The critical micelle concentration is a fundamental parameter that governs the self-assembly and functional properties of this compound. As a double-chained ionic liquid, it demonstrates enhanced surface activity, making it a potent surfactant for various advanced applications. Accurate determination of its CMC, using techniques such as tensiometry, conductometry, and fluorescence spectroscopy, is essential for optimizing its performance in drug delivery systems, green chemistry, and materials science. The sensitivity of the CMC to external factors like temperature and additives underscores the importance of characterizing this property under conditions relevant to its intended application.
References
- 1. Buy this compound | 70862-65-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. roco.global [roco.global]
- 7. Thermodynamics of micellization of imidazolium ionic liquids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. scribd.com [scribd.com]
- 14. Method of Determination of CMC | PPT [slideshare.net]
- 15. usc.gal [usc.gal]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Introduction to 1,3-Didecyl-2-methylimidazolium chloride: A Versatile Ionic Liquid
An Application and Protocol Guide to 1,3-Didecyl-2-methylimidazolium chloride for Advanced Research
This compound, hereafter referred to as [C₁₀C₁₀MIM]Cl, is a room-temperature ionic liquid (IL) distinguished by its unique molecular architecture. Comprising a central imidazolium cationic core functionalized with two ten-carbon alkyl chains and a chloride anion, this compound exhibits a combination of properties that make it highly valuable across diverse scientific fields. Its excellent thermal stability, low volatility, and surfactant-like behavior are key attributes driving its adoption in green chemistry, materials science, and biomedical applications.[1]
The dual long alkyl chains confer significant hydrophobic character, enabling [C₁₀C₁₀MIM]Cl to self-assemble in aqueous solutions into various supramolecular structures, including spherical and cylindrical micelles, and even lamellar liquid crystalline phases at high concentrations.[2][3] This behavior is central to its function as a templating agent in nanomaterial synthesis. Furthermore, the cationic nature and lipophilicity of the molecule are foundational to its utility in surface modification and its potent antimicrobial properties. This guide provides detailed protocols for three key applications, offering researchers a practical framework grounded in the fundamental physicochemical properties of this versatile compound.
| Property | Value | Source(s) |
| CAS Number | 70862-65-6 | [1][4] |
| Molecular Formula | C₂₄H₄₇ClN₂ | [1][4] |
| Molecular Weight | ~399.1 g/mol | [1] |
| Appearance | Yellow to brown solid powder | [1][5] |
| Melting Point | 82 °C | [1][5] |
| Purity | 96% to ≥98% | [1] |
| Critical Micelle Conc. (CMC) | ~0.4–0.5 mM (initial formation) | [2] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [4][6] |
Part 1: Application in Nanomaterial-Based Solid-Phase Extraction
Expertise & Rationale
The efficacy of [C₁₀C₁₀MIM]Cl in solid-phase extraction (SPE) stems from its ability to functionalize nanoparticle surfaces. When used to coat a magnetic nanocomposite, such as magnetite/graphene oxide (Fe₃O₄/GO), the long didecyl chains create a hydrophobic outer layer on the otherwise hydrophilic nanoparticle. This modification transforms the nanocomposite into a highly effective sorbent for extracting nonpolar or amphiphilic molecules from complex aqueous matrices like biological fluids. The underlying principle is hydrophobic interaction: target molecules partition from the aqueous phase to the more favorable hydrophobic environment of the [C₁₀C₁₀MIM]Cl coating. The magnetic core of the nanocomposite allows for simple and rapid separation of the sorbent-analyte complex from the sample matrix using an external magnetic field, streamlining the extraction process. This technique has been successfully applied to the separation of hemin from serum samples.[4][7]
Experimental Workflow: Nanocomposite Functionalization & Extraction
Caption: Workflow for functionalizing magnetic nanoparticles and their use in solid-phase extraction.
Protocol 1: Preparation of [C₁₀C₁₀MIM]Cl-Coated Fe₃O₄/GO for Hemin Extraction
Materials:
-
Fe₃O₄/GO nanocomposite
-
This compound ([C₁₀C₁₀MIM]Cl)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Serum sample containing hemin
-
Elution solvent (e.g., Methanol with 1% acetic acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Magnetic rack for microcentrifuge tubes
Methodology:
-
Sorbent Preparation:
-
Weigh 10 mg of pre-synthesized Fe₃O₄/GO nanocomposite into a 15 mL conical tube.
-
Add 5 mL of a 1:1 (v/v) ethanol/DI water solution and sonicate for 15 minutes to achieve a homogenous dispersion.
-
Prepare a 10 mM solution of [C₁₀C₁₀MIM]Cl in the same 1:1 ethanol/water solvent.
-
Add 2 mL of the [C₁₀C₁₀MIM]Cl solution to the Fe₃O₄/GO dispersion.
-
Seal the tube and agitate on a rotary shaker at room temperature for 12 hours to facilitate self-assembly and coating.
-
Collect the now-coated nanocomposite using a strong external magnet and carefully decant the supernatant.
-
Wash the pellet three times by resuspending in 10 mL of DI water, vortexing, and magnetically separating.
-
After the final wash, dry the functionalized sorbent in a vacuum oven at 60 °C for 4 hours. Store the dry powder at room temperature.
-
-
Solid-Phase Extraction of Hemin:
-
Disperse 2 mg of the dried, coated sorbent in a 1.5 mL microcentrifuge tube containing 1 mL of the serum sample.
-
Vortex the mixture for 30 seconds to ensure full interaction, then place on a shaker for 30 minutes at room temperature.
-
Place the tube in a magnetic rack and allow the sorbent to pellet against the side of the tube (approx. 2 minutes).
-
Carefully pipette and discard the supernatant, which contains the cleared serum.
-
Wash the pellet twice with 1 mL of DI water to remove any non-specifically bound proteins, using the magnetic rack to retain the sorbent each time.
-
Add 500 µL of the elution solvent to the pellet. Vortex vigorously for 1 minute to release the bound hemin.
-
Magnetically separate the sorbent and transfer the eluate (containing the purified hemin) to a clean tube for downstream analysis, such as Flame Atomic Absorption Spectroscopy (FAAS).[4]
-
Self-Validation System:
-
Coating Confirmation: Successful coating can be verified by comparing the Fourier-transform infrared (FTIR) spectra of the uncoated and coated nanocomposites. The appearance of new peaks corresponding to the C-H stretches of the alkyl chains of [C₁₀C₁₀MIM]Cl confirms functionalization.
-
Extraction Efficiency: Analyze the hemin concentration in the sample before and after extraction, as well as in the eluate, to calculate the percentage of recovery and validate the protocol's effectiveness.
Part 2: Application in Mesoporous Material Synthesis for Drug Delivery
Expertise & Rationale
In the synthesis of mesoporous materials, such as synthetic hectorites, [C₁₀C₁₀MIM]Cl functions as a pore-directing agent or supramolecular template.[4][8] The process leverages the self-aggregation of the ionic liquid in the reaction solution.[2] At concentrations above its critical micelle concentration, [C₁₀C₁₀MIM]Cl forms micelles where the hydrophobic didecyl chains orient inwards, and the cationic imidazolium headgroups face the aqueous environment. These charged micelles attract and organize the inorganic precursors (e.g., silicate and magnesium species for hectorite) around their structure. As the inorganic framework polymerizes and solidifies through a sol-gel process, it builds up around the micellar templates. Subsequent removal of the organic template, typically through high-temperature calcination, burns away the [C₁₀C₁₀MIM]Cl, leaving behind a network of uniform, interconnected mesopores. The resulting high-surface-area material is an ideal host for loading and controlling the release of therapeutic drug molecules.
Mechanism: Micelle-Templated Synthesis
Caption: Mechanism of mesoporous material synthesis using [C₁₀C₁₀MIM]Cl as a template.
Protocol 2: Synthesis of Mesoporous Hectorite via a Sol-Gel Route
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Lithium fluoride (LiF)
-
LUDOX® HS-40 colloidal silica (40 wt. % suspension in water)
-
This compound ([C₁₀C₁₀MIM]Cl)
-
Hydrochloric acid (HCl), 1 M
-
DI water
-
Polypropylene bottles
-
Oven and furnace capable of reaching 600 °C
Methodology:
-
Preparation of Precursor Solution:
-
In a 250 mL polypropylene bottle, dissolve 5.08 g of MgCl₂·6H₂O and 0.26 g of LiF in 50 mL of DI water. Stir until fully dissolved.
-
In a separate beaker, dissolve 2.0 g of [C₁₀C₁₀MIM]Cl in 50 mL of DI water.
-
Add the [C₁₀C₁₀MIM]Cl solution to the magnesium/lithium solution and stir for 10 minutes.
-
Slowly add 7.5 g of LUDOX® HS-40 colloidal silica to the mixture under vigorous stirring.
-
Adjust the pH of the resulting slurry to ~9.0 using 1 M HCl. The final molar ratio of reagents should be approximately Si:Mg:Li:IL = 1:0.5:0.2:0.1.
-
-
Hydrothermal Treatment (Aging):
-
Seal the polypropylene bottle tightly.
-
Place the bottle in an oven at 100 °C for 72 hours. During this aging process, the hectorite framework will form around the ionic liquid templates.
-
-
Product Recovery and Template Removal:
-
After cooling to room temperature, collect the solid product by centrifugation or filtration.
-
Wash the solid product thoroughly with DI water (3 times) and then with ethanol (2 times) to remove residual reactants.
-
Dry the washed product in an oven at 80 °C overnight.
-
To remove the [C₁₀C₁₀MIM]Cl template, place the dried powder in a ceramic crucible and calcine in a furnace. Ramp the temperature at 2 °C/min to 600 °C and hold for 6 hours.
-
Allow the furnace to cool slowly to room temperature. The resulting white powder is the final mesoporous hectorite product.
-
Self-Validation System:
-
Structural Integrity: Powder X-ray diffraction (XRD) should be used to confirm the formation of the characteristic layered hectorite crystal structure.
-
Porosity Analysis: Nitrogen adsorption-desorption isotherms (BET analysis) are essential to confirm the mesoporous nature of the material. This analysis will yield critical data on surface area, pore volume, and average pore diameter, validating the success of the templating process.
Part 3: Evaluation of Antimicrobial & Antibiofilm Activity
Expertise & Rationale
Imidazolium-based ionic liquids with long alkyl chains are known for their potent antimicrobial activity.[9][10] The mechanism is driven by the amphiphilic nature of [C₁₀C₁₀MIM]Cl. The positively charged imidazolium headgroup initially interacts electrostatically with negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria). Subsequently, the two long, hydrophobic decyl chains penetrate and disrupt the integrity of the cell's lipid bilayer membrane.[11] This disruption leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, bacterial cell death. This mode of action is often effective against both planktonic (free-floating) cells and bacteria embedded within protective biofilm communities.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
[C₁₀C₁₀MIM]Cl
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v, sterile-filtered)
-
Sterile DI water or DMSO for stock solution
-
Spectrophotometer (for inoculum standardization)
Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of bacteria into 5 mL of TSB. Incubate at 37 °C with shaking until it reaches the logarithmic growth phase (typically 4-6 hours).
-
Adjust the culture turbidity with fresh TSB to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in fresh TSB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution:
-
Prepare a 2 mg/mL stock solution of [C₁₀C₁₀MIM]Cl in sterile DI water or DMSO.
-
Add 100 µL of sterile TSB to all wells of a 96-well plate.
-
Add 100 µL of the [C₁₀C₁₀MIM]Cl stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last column. This creates a concentration gradient across the plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the final bacterial inoculum (1.5 x 10⁶ CFU/mL) to each well, resulting in a final cell density of ~1.5 x 10⁵ CFU/mL in a total volume of 110 µL.
-
Include a positive control (TSB + inoculum, no IL) and a negative control (TSB only).
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, add 20 µL of 0.02% resazurin solution to each well and incubate for another 2-4 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and cell viability.
-
The MIC is defined as the lowest concentration of [C₁₀C₁₀MIM]Cl that prevents this color change (i.e., the last well that remains blue).
-
Self-Validation System:
-
Controls: The positive control must show robust growth (turn pink), and the negative control must remain sterile (stay blue). This validates the medium, inoculum, and aseptic technique.
-
Reproducibility: The assay should be performed in triplicate to ensure the reliability of the MIC value.
Safety & Handling Precautions
[C₁₀C₁₀MIM]Cl is classified as a hazardous substance and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound. When working with the dry powder, use a dust mask or work in a ventilated hood to avoid respiratory irritation.[4]
-
Exposure Controls: Avoid contact with skin and eyes. In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store the compound in a tightly sealed container at room temperature in a dry, well-ventilated area.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buy this compound | 70862-65-6 [smolecule.com]
- 6. 1-Decyl-3-methylimidazolium chloride | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. roco.global [roco.global]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
Application Notes and Protocols: 1,3-Didecyl-2-methylimidazolium chloride in Organic Synthesis
Introduction: The Versatility of 1,3-Didecyl-2-methylimidazolium chloride in Modern Synthesis
This compound, often abbreviated as [C10C10mim]Cl, is a prominent member of the ionic liquid (IL) family. These salts, with melting points below 100°C, have garnered significant attention as "green" solvents and catalysts in chemical synthesis.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds (VOCs).[3]
[C10C10mim]Cl is distinguished by its symmetrical structure, featuring two long decyl chains attached to the imidazolium core. This pronounced amphiphilic character endows it with unique surfactant properties, allowing it to self-assemble into various aggregates like spherical and cylindrical micelles, and even bilayer structures in aqueous solutions.[3][4] This behavior is central to its application as a template or stabilizing agent in materials synthesis. Furthermore, its ionic nature and ability to dissolve a wide range of organic and inorganic compounds make it a versatile medium for organic reactions.[5]
This guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols and the scientific rationale behind its use. The applications covered range from its role as a structure-directing agent in the synthesis of advanced materials to its potential as a reaction medium and catalyst in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 70862-65-6 | [2] |
| Molecular Formula | C24H47ClN2 | [2] |
| Molecular Weight | 399.10 g/mol | [2] |
| Appearance | Yellow to brown solid | [6] |
| Melting Point | 82 °C | [2] |
| Purity | Typically ≥ 96% | [2] |
Application I: Structure-Directing Agent in the Synthesis of Mesoporous Materials
The amphiphilic nature of this compound allows it to act as a templating agent, directing the formation of porous nanostructures.[5][7] Its self-assembly into micelles provides a scaffold around which inorganic precursors can hydrolyze and condense, leading to the formation of mesoporous materials with controlled pore sizes and high surface areas. A notable application is in the synthesis of mesoporous hectorites, which have potential uses in drug delivery.[2][5]
Workflow for Mesoporous Hectorite Synthesis
Caption: Workflow for mesoporous hectorite synthesis using [C10C10mim]Cl.
Detailed Protocol for Mesoporous Hectorite Synthesis
Materials:
-
This compound ([C10C10mim]Cl)
-
Laponite® (synthetic hectorite)
-
Sodium silicate solution
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Teflon-lined stainless steel autoclave
-
Buchner funnel and filter paper
-
Muffle furnace
Procedure:
-
Preparation of the Templating Solution:
-
In a beaker, dissolve a specific amount of this compound in deionized water to achieve the desired concentration (e.g., above its critical micelle concentration).
-
Stir the solution at room temperature until the ionic liquid is completely dissolved.
-
-
Synthesis of the Hectorite Gel:
-
To the templating solution, add Laponite® and sodium silicate solution under vigorous stirring.
-
Slowly add hydrochloric acid dropwise to adjust the pH of the mixture, promoting the condensation of the silicate species.
-
Continue stirring the resulting gel for a designated period (e.g., 24 hours) at room temperature to ensure homogeneity.
-
-
Hydrothermal Treatment:
-
Transfer the gel into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-180 °C) for a defined duration (e.g., 48-72 hours). This step facilitates the crystallization of the hectorite structure around the ionic liquid micelles.
-
-
Product Recovery and Washing:
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with deionized water and then with ethanol to remove any unreacted species.
-
Dry the product in an oven at a moderate temperature (e.g., 80-100 °C) overnight.
-
-
Template Removal (Calcination):
-
To obtain the final mesoporous material, the ionic liquid template must be removed. This is typically achieved by calcination.
-
Place the dried powder in a crucible and heat it in a muffle furnace. The temperature should be ramped up slowly (e.g., 1-2 °C/min) to a final temperature of 550-600 °C and held for several hours (e.g., 6 hours) to burn off the organic template.
-
The resulting white powder is the mesoporous hectorite.
-
Application II: Potential Role in Palladium-Catalyzed Cross-Coupling Reactions
Imidazolium-based ionic liquids are widely recognized for their ability to serve as effective media for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions.[1] They can act as both the solvent and a ligand source, stabilizing the palladium catalyst and often allowing for phosphine-free reaction conditions. The long alkyl chains in this compound can enhance the solubility of organic substrates and reagents.
The Heck Reaction: A Representative Protocol
The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene.[8] In an ionic liquid medium, the palladium catalyst can often be recycled.
Reaction Mechanism Overview:
Caption: Catalytic cycle of the Heck reaction.
Representative Protocol for a Heck Reaction using [C10C10mim]Cl:
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene or butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound ([C10C10mim]Cl)
-
Base (e.g., triethylamine (NEt3) or potassium carbonate (K2CO3))
-
Organic solvent for extraction (e.g., hexane or diethyl ether)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add palladium(II) acetate (e.g., 1-2 mol%), the aryl halide (1.0 eq), and this compound (as the solvent).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add the alkene (e.g., 1.2-1.5 eq) and the base (e.g., 2.0 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product directly from the ionic liquid phase with an organic solvent (e.g., hexane or diethyl ether). Repeat the extraction several times (e.g., 3-4 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Catalyst Recycling:
-
The remaining ionic liquid phase containing the palladium catalyst can potentially be reused for subsequent reactions after washing with the extraction solvent to remove any residual product.
-
The Suzuki-Miyaura Coupling: A Representative Protocol
The Suzuki-Miyaura coupling is a versatile reaction for the synthesis of biaryls from the reaction of an aryl halide with an arylboronic acid. Imidazolium salts can form N-heterocyclic carbene (NHC)-palladium complexes in situ, which are highly active catalysts for this transformation.
Representative Protocol for a Suzuki-Miyaura Coupling using [C10C10mim]Cl:
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound ([C10C10mim]Cl)
-
Base (e.g., potassium carbonate (K2CO3) or potassium phosphate (K3PO4))
-
Organic solvent for extraction (e.g., toluene or ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium(II) acetate (e.g., 1-2 mol%), the base (e.g., 2.0-3.0 eq), and this compound.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Product Isolation:
-
Cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., toluene or ethyl acetate) to the reaction mixture.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
-
Conclusion and Future Outlook
This compound is a multifunctional ionic liquid with significant potential in organic synthesis and materials science. Its role as a structure-directing agent is well-established, offering a reliable method for the synthesis of mesoporous materials. While specific, optimized protocols for its use in mainstream organic reactions like the Heck and Suzuki couplings are still emerging in the literature, its properties strongly suggest its suitability for these transformations. The representative protocols provided here serve as a robust starting point for researchers looking to leverage the unique advantages of this versatile ionic liquid. Future research will likely focus on expanding the scope of its catalytic applications and further exploring its use in creating novel nanostructured materials.
References
Application Notes and Protocols for Nanoparticle Synthesis using 1,3-Didecyl-2-methylimidazolium chloride
Introduction: The Role of Long-Chain Ionic Liquids in Nanomaterial Fabrication
The field of nanotechnology continues to demand innovative and sustainable methods for the controlled synthesis of nanoparticles. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as versatile media for nanoparticle synthesis due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties.[1] Among these, 1,3-didecyl-2-methylimidazolium chloride ([C10C10mim]Cl), a double-chained ionic liquid, offers distinct advantages as a stabilizing and structure-directing agent. The long didecyl chains provide significant steric hindrance, preventing nanoparticle aggregation, while the imidazolium headgroup interacts with the nanoparticle surface, offering electrostatic stabilization.[2] This dual functionality makes [C10C10mim]Cl an exceptional candidate for the synthesis of highly stable and monodisperse nanoparticles, particularly gold nanoparticles (AuNPs), for applications in catalysis, sensing, and drug delivery.
Mechanism of Action: Supramolecular Templating and Steric Stabilization
The efficacy of this compound in nanoparticle synthesis stems from its surfactant-like behavior in solution. In aqueous media, [C10C10mim]Cl self-assembles into various supramolecular structures, such as spherical and cylindrical micelles, which act as nanoreactors or templates for the nucleation and growth of nanoparticles. This templating effect allows for precise control over the size and shape of the resulting nanoparticles.
The stabilization of the formed nanoparticles is achieved through a combination of electrostatic and steric repulsion. The positively charged imidazolium headgroup of the IL electrostatically interacts with the negatively charged surface of the metal nanoparticle precursor ions (e.g., AuCl₄⁻). Following the reduction of the metal ions, the IL molecules form a protective layer around the nascent nanoparticle. The long, flexible didecyl chains extend into the surrounding medium, creating a dense steric barrier that physically prevents the nanoparticles from approaching each other and aggregating. This steric stabilization is particularly effective for long-term colloidal stability. The longer the alkyl chain on the imidazolium cation, the greater the stability of the resulting nanoparticles.[2][3]
Experimental Protocol: Synthesis of Gold Nanoparticles
This protocol details a robust method for the synthesis of gold nanoparticles (AuNPs) using this compound as a stabilizing agent. The procedure is adapted from established methods for long-chain imidazolium ionic liquids and involves a two-step reduction process to ensure the formation of small, monodisperse nanoparticles.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound ([C10C10mim]Cl)
-
Sodium borohydride (NaBH₄)
-
Deionized water (Milli-Q® or equivalent)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of HAuCl₄·3H₂O in deionized water.
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a fresh, ice-cold 100 mM stock solution of NaBH₄ in deionized water immediately before use.
-
-
Formation of the Gold-IL Complex:
-
In a clean glass vial, add 10 mL of the 1 mM HAuCl₄ stock solution.
-
While stirring vigorously, add 1 mL of the 10 mM this compound stock solution.
-
Continue stirring for 30 minutes at room temperature. The solution should remain yellow, indicating the formation of the AuCl₄⁻-IL complex.
-
-
Two-Step Reduction:
-
Step 1 (Seeding): To the stirring gold-IL complex solution, rapidly inject 100 µL of the ice-cold 100 mM NaBH₄ solution. The solution should turn a pale pink or light red color, indicating the formation of small gold nanoparticle seeds.
-
Step 2 (Growth): Immediately following the color change, add an additional 400 µL of the 100 mM NaBH₄ solution dropwise over a period of 5 minutes. The color of the solution will intensify to a deep ruby red, signaling the growth of the gold nanoparticles.
-
-
Stabilization and Purification:
-
Continue stirring the solution for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles by the ionic liquid.
-
The resulting gold nanoparticle solution can be purified by centrifugation to remove excess reactants, although the stability imparted by the ionic liquid is often sufficient for many applications without further purification.
-
Expected Nanoparticle Characteristics
The synthesis protocol described above is expected to yield gold nanoparticles with the following characteristics:
| Parameter | Expected Value/Range | Characterization Technique |
| Appearance | Ruby red colloidal solution | Visual Inspection |
| Surface Plasmon Resonance (SPR) | 520 - 530 nm | UV-Vis Spectroscopy |
| Average Particle Size (Diameter) | 5 - 15 nm | Transmission Electron Microscopy (TEM) |
| Particle Morphology | Spherical and monodisperse | Transmission Electron Microscopy (TEM) |
| Colloidal Stability | Stable for several weeks at room temperature | Dynamic Light Scattering (DLS) & UV-Vis |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of AuNPs.
References
Application Notes and Protocols for Drug Delivery Using 1,3-Didecyl-2-methylimidazolium chloride (DDMIC)
Introduction: Harnessing the Potential of a Versatile Ionic Liquid in Drug Delivery
1,3-Didecyl-2-methylimidazolium chloride (DDMIC) is a unique ionic liquid with a molecular structure that lends itself to a variety of applications in the pharmaceutical sciences.[1][2] Its amphiphilic nature, stemming from a hydrophilic imidazolium head and two long hydrophobic decyl chains, allows it to act as a potent surfactant.[1] This property is central to its utility in drug delivery, where it can self-assemble in aqueous solutions to form organized structures like micelles, which can encapsulate poorly water-soluble drugs, enhancing their bioavailability and enabling targeted delivery.[2]
This guide provides an in-depth exploration of DDMIC's application in drug delivery, offering detailed protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for its use, provide step-by-step experimental procedures, and discuss the characterization and evaluation of DDMIC-based drug delivery systems.
Physicochemical Properties of DDMIC
A thorough understanding of DDMIC's properties is essential for designing effective drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₇ClN₂ | [3] |
| Molecular Weight | 399.10 g/mol | [3] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 82 °C | [2] |
| Critical Micelle Concentration 1 (cmc₁) | 0.4-0.5 mM | [4] |
| Critical Micelle Concentration 2 (cmc₂) | 20-30 mM | [4] |
The existence of two critical micelle concentrations (CMCs) indicates a fascinating self-assembly behavior.[4] At cmc₁, spherical micelles are formed. As the concentration increases, a transition to cylindrical micelles occurs at cmc₂.[4] This behavior is crucial for controlling the size and shape of the drug carrier, which in turn influences its biological interactions.
Diagram: Self-Assembly of DDMIC in Aqueous Solution
Caption: Self-assembly of DDMIC from monomers to spherical and cylindrical micelles.
Application 1: Micellar Encapsulation of Hydrophobic Drugs
The primary application of DDMIC in drug delivery is the encapsulation of hydrophobic drugs within its micellar core. This approach can significantly improve the solubility and stability of these drugs in aqueous environments.
Protocol 1: Preparation of Drug-Loaded DDMIC Micelles using the Thin-Film Hydration Method
This protocol is adapted from established methods for preparing polymeric micelles and is suitable for encapsulating hydrophobic drugs like curcumin.[5][6][7]
Materials:
-
This compound (DDMIC)
-
Hydrophobic drug (e.g., Curcumin)
-
Organic solvent (e.g., Chloroform or a mixture of Chloroform and Methanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of DDMIC and the hydrophobic drug in the organic solvent in a round-bottom flask. The molar ratio of drug to DDMIC should be optimized to achieve desired drug loading.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform film of the DDMIC-drug mixture will form on the inner surface of the flask. This is a critical step to ensure efficient micelle formation.[8]
-
Hydration: Add pre-warmed PBS (pH 7.4) to the flask. The volume should be calculated to achieve the desired final concentration of the drug.
-
Micelle Formation: Agitate the flask in a water bath set above the phase transition temperature of DDMIC for a specified time (e.g., 1 hour) to allow for the self-assembly of DDMIC into drug-loaded micelles. Gentle sonication can be used to aid hydration and micelle formation.
-
Purification: To remove any non-encapsulated drug, the micellar solution can be centrifuged or filtered through a 0.22 µm syringe filter.[8]
-
Storage: Store the drug-loaded micelle solution at 4°C for further characterization.
Diagram: Thin-Film Hydration Method for Micelle Preparation
Caption: Workflow for preparing drug-loaded DDMIC micelles via thin-film hydration.
Protocol 2: Characterization of Drug-Loaded DDMIC Micelles
A. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
DLC and EE are critical parameters to quantify the amount of drug successfully incorporated into the micelles.
Materials:
-
Drug-loaded micelle solution
-
UV-Vis Spectrophotometer
-
Solvent to dissolve micelles and drug (e.g., DMSO or Methanol)
Procedure:
-
Standard Curve: Prepare a standard calibration curve of the free drug in the chosen solvent using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Sample Preparation: Lyophilize a known volume of the drug-loaded micelle solution to obtain a dry powder. Dissolve a known weight of the lyophilized powder in the solvent.
-
Measurement: Measure the absorbance of the sample solution using the UV-Vis spectrophotometer.
-
Calculation:
-
Drug Loading Content (DLC %): (Weight of drug in micelles / Weight of micelles) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100
-
B. Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) and Zeta Potential measurements provide information on the size distribution and surface charge of the micelles, which are crucial for predicting their in vivo behavior.[9][10][11]
Materials:
-
Drug-loaded micelle solution
-
DLS and Zeta Potential Analyzer
Procedure:
-
Sample Preparation: Dilute the micelle solution with filtered PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
DLS Measurement: Measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles. A narrow PDI indicates a homogenous population of micelles.
-
Zeta Potential Measurement: Measure the zeta potential of the micelle solution to determine their surface charge and stability. A high absolute zeta potential value suggests good colloidal stability.[10]
Application 2: DDMIC as a Pore-Directing Agent for Mesoporous Silica Nanoparticles (MSNs)
DDMIC can be used as a template or pore-directing agent in the synthesis of mesoporous silica nanoparticles (MSNs), which are excellent candidates for drug delivery due to their high surface area and tunable pore size.[12][13][14]
Protocol 3: Synthesis of DDMIC-Templated MSNs
This protocol is a general guideline based on the synthesis of MSNs using surfactants as templates.[15][16][17][18]
Materials:
-
This compound (DDMIC)
-
Tetraethyl orthosilicate (TEOS) as the silica source
-
Ammonium hydroxide or sodium hydroxide as a catalyst
-
Ethanol
-
Deionized water
Procedure:
-
Template Solution: Dissolve DDMIC in a mixture of deionized water and ethanol. Add the catalyst (ammonium hydroxide or sodium hydroxide) and stir until a clear solution is obtained.
-
Silica Source Addition: Add TEOS dropwise to the template solution under vigorous stirring.
-
Condensation: Continue stirring for a set period (e.g., 2-4 hours) at room temperature to allow for the hydrolysis and condensation of TEOS around the DDMIC micelles.
-
Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation and wash them with ethanol and deionized water to remove residual reactants.
-
Template Removal: Remove the DDMIC template by calcination (heating at high temperatures) or solvent extraction to create the mesoporous structure.
-
Drug Loading: The resulting MSNs can be loaded with drugs by soaking them in a concentrated drug solution.
Evaluation of DDMIC-Based Drug Delivery Systems
Protocol 4: In Vitro Drug Release Study
The dialysis bag method is a common and effective technique to study the release kinetics of a drug from a nanoparticle formulation.[13][19][20]
Materials:
-
Drug-loaded DDMIC micelle or MSN suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., PBS, pH 7.4, and a more acidic buffer like pH 5.5 to simulate tumor microenvironments)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Dialysis Bag Preparation: Place a known volume of the drug-loaded formulation into a dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Protocol 5: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][21][22]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
DDMIC solution (at various concentrations)
-
Drug-loaded DDMIC formulation
-
Free drug solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of DDMIC, the free drug, and the drug-loaded DDMIC formulation for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 6: Cellular Uptake Study using Fluorescence Microscopy
This protocol allows for the visualization of the internalization of DDMIC-based nanoparticles into cells.[23][24][25][26]
Materials:
-
Fluorescently labeled DDMIC formulation (e.g., encapsulating a fluorescent drug or with a fluorescently tagged DDMIC)
-
Cancer cell line
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells on glass coverslips in a culture plate and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently labeled DDMIC formulation for different time points.
-
Washing and Fixation: After incubation, wash the cells with PBS to remove non-internalized nanoparticles and fix them with a suitable fixative (e.g., paraformaldehyde).
-
Staining (Optional): The cell nuclei can be counterstained with a fluorescent dye like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
Conclusion and Future Perspectives
This compound presents a promising platform for the development of novel drug delivery systems. Its surfactant properties, ability to form micelles, and role as a templating agent open up diverse avenues for formulating both small molecule and potentially larger therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for the preparation, characterization, and evaluation of DDMIC-based drug carriers. Further research should focus on in vivo studies to assess the biocompatibility, pharmacokinetics, and therapeutic efficacy of these systems, paving the way for their potential clinical translation.
References
- 1. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Light Scattering Particle Size and Zeta Potential Analyzer [iitk.ac.in]
- 11. Dynamic light scattering and zeta potential measurements: effective techniques to characterize therapeutic nanoparticles | Semantic Scholar [semanticscholar.org]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
- 13. mdpi.com [mdpi.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. pulsus.com [pulsus.com]
- 16. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT (Assay protocol [protocols.io]
- 23. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Electrochemical Characterization of 1,3-Didecyl-2-methylimidazolium chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Electrochemical Landscape of [DDMIM][Cl]
1,3-Didecyl-2-methylimidazolium chloride, abbreviated as [DDMIM][Cl], is a room-temperature ionic liquid (IL) distinguished by its unique physicochemical properties, including low volatility, high thermal stability, and notable ionic conductivity.[1][2] These characteristics make it a compelling medium for a variety of electrochemical applications, from energy storage devices like batteries and supercapacitors to advanced electrochemical sensors.[1][2][3] The long didecyl chains on the imidazolium cation impart significant hydrophobicity, influencing its interaction at electrode interfaces and its solubility characteristics.[1][4]
This guide provides a comprehensive protocol for the electrochemical characterization of [DDMIM][Cl], focusing on the determination of its electrochemical stability window (ESW) using cyclic voltammetry (CV). The ESW is the potential range within which the electrolyte remains electrochemically inert, a critical parameter that defines the operational voltage limits of any electrochemical device.[5][6] Understanding this window is paramount for designing reliable and efficient energy storage systems or sensors.
Core Principles: Cyclic Voltammetry in Ionic Liquids
Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials. The resulting current is measured as a function of the applied potential, producing a characteristic "duck-shaped" plot for reversible redox systems.
In the context of characterizing a neat ionic liquid like [DDMIM][Cl], the primary goal of CV is not to study a redox couple, but to determine the potential limits at which the ionic liquid itself begins to oxidize or reduce.
-
Anodic Limit (Oxidation): The potential at which the [Cl]⁻ anion or the imidazolium cation undergoes oxidation.
-
Cathodic Limit (Reduction): The potential at which the imidazolium cation is reduced.
The difference between these two limits defines the electrochemical stability window (ESW). A wide ESW is highly desirable for electrolytes, as it allows for higher operating voltages in devices like batteries and capacitors.[5][6] The structure of the electrical double layer at the electrode-ionic liquid interface is distinct from that in traditional aqueous electrolytes, consisting of a compact, multilayered arrangement of ions that influences capacitance and reaction kinetics.[5][7]
Experimental Apparatus and Reagents
Instrumentation
A standard three-electrode potentiostat/galvanostat is required for conducting cyclic voltammetry.
Electrochemical Cell
A gastight glass cell is essential to maintain an inert atmosphere, as moisture and oxygen can interfere with the measurements and narrow the perceived ESW.
Electrodes: The Rationale Behind the Selection
The choice of electrodes is critical for obtaining accurate and reproducible data.
| Electrode Type | Material | Rationale |
| Working Electrode (WE) | Glassy Carbon (GC) or Platinum (Pt) disk (e.g., 3 mm diameter) | These materials are relatively inert over a wide potential range and provide a well-defined surface area for the measurement. GC is often preferred for its wider cathodic window compared to Pt. |
| Counter Electrode (CE) | Platinum wire or mesh | A high surface area Pt electrode is used to ensure that the current-passing reaction at the counter electrode does not limit the overall cell kinetics. Its own electrochemical processes should not interfere with the measurement at the WE. |
| Reference Electrode (RE) | Silver/Silver Ion (Ag/Ag⁺) or Ferrocene/Ferrocenium (Fc/Fc⁺) | A stable, non-aqueous reference electrode is mandatory. A quasi-reference electrode like a simple Ag or Pt wire can be used, but its potential must be calibrated against a known redox couple like Fc/Fc⁺ post-experiment for authoritative results. |
Reagents and Materials
| Item | Specification | Purpose & Rationale |
| Ionic Liquid | This compound ([DDMIM][Cl]), >98% purity | The analyte of interest. High purity is crucial as impurities (especially water and halides from synthesis) can significantly reduce the ESW. |
| Inert Gas | Argon (Ar) or Nitrogen (N₂), High Purity (99.998%+) | To create and maintain an inert atmosphere inside the electrochemical cell and glovebox, preventing reactions with atmospheric oxygen and moisture. |
| Polishing Materials | Alumina slurries (e.g., 1.0, 0.3, 0.05 µm) and polishing pads | For mechanical polishing of the working electrode to ensure a clean, reproducible surface before each experiment. |
| Solvents | Acetone, Isopropanol, Deionized Water | For cleaning electrodes and glassware. |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the procedure for determining the electrochemical stability window of neat [DDMIM][Cl]. All steps involving the handling of the ionic liquid should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.
Part 1: Electrode Preparation
-
Working Electrode Polishing:
-
Mechanically polish the glassy carbon or platinum working electrode surface using progressively finer alumina slurries (1.0 µm, then 0.3 µm, and finally 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonicate the electrode in deionized water, followed by isopropanol, for 5 minutes each to remove any embedded polishing particles.
-
Dry the electrode completely under a stream of inert gas before transferring it into the glovebox. A pristine, mirror-like finish indicates a properly polished surface.
-
-
Counter and Reference Electrode Cleaning:
-
Clean the platinum counter electrode by rinsing with acetone and deionized water, followed by flame-annealing if necessary to remove organic contaminants.
-
Prepare the reference electrode according to the manufacturer's instructions. If using a simple Ag wire quasi-reference, clean its surface gently with a fine abrasive.
-
Part 2: Electrochemical Cell Assembly
Caption: Experimental workflow for electrochemical characterization.
-
Ionic Liquid Preparation: Transfer a sufficient amount of [DDMIM][Cl] into the electrochemical cell inside the glovebox. If the IL has been exposed to air, it is advisable to dry it under high vacuum at a moderate temperature (e.g., 70-80°C) for several hours to remove absorbed water.
-
Cell Assembly:
-
Securely place the polished working electrode, the counter electrode, and the reference electrode into the cell lid.
-
Ensure the electrodes are immersed in the ionic liquid but are not touching each other. The tip of the reference electrode should be positioned as close as possible to the working electrode surface to minimize iR drop (uncompensated resistance).
-
Seal the cell to ensure it is gastight.
-
Part 3: Performing the Cyclic Voltammetry Measurement
-
System Connection: Connect the electrode leads from the potentiostat to the corresponding electrodes on the cell.
-
Inert Gas Purge: Sparge the ionic liquid with the high-purity inert gas for 15-20 minutes to remove any dissolved oxygen. After sparging, maintain a gentle blanket of the inert gas over the electrolyte surface throughout the experiment.
-
Setting CV Parameters:
-
Scan Range: Start with a wide potential range, for example, -2.5 V to +2.5 V vs. the reference electrode. This range can be adjusted in subsequent scans based on the observed results.
-
Scan Rate: A typical scan rate for ESW determination is 50-100 mV/s.[8]
-
Current Cutoff: Set a current density cutoff (e.g., 0.5-1.0 mA/cm²) to define the limit of the ESW. This provides a consistent and objective measure for comparing different electrolytes.
-
-
Execution:
-
Allow the system to rest for a few minutes to reach equilibrium and a stable open-circuit potential (OCP).
-
Initiate the cyclic voltammetry scan. Run at least 2-3 cycles to ensure the measurement is stable. The first cycle may differ from subsequent ones due to initial surface conditioning.
-
Data Analysis and Interpretation
The output of the experiment is a plot of current vs. potential (a voltammogram). The ESW is determined by identifying the potentials at which the cathodic and anodic currents begin to rise sharply, indicating the reduction and oxidation of the electrolyte, respectively.
-
Identify the Limits: On the voltammogram, locate the potential where the anodic current density reaches your predefined cutoff value (e.g., 1 mA/cm²). This is the anodic limit (Eₐ).
-
Locate the Cathodic Limit: Similarly, find the potential where the cathodic current density reaches the cutoff value. This is the cathodic limit (E꜀).
-
Calculate the ESW: The electrochemical stability window is the difference between these two potentials:
-
ESW = Eₐ - E꜀
-
Imidazolium-based ILs with halide anions like chloride tend to have a more limited anodic stability compared to those with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[3][6] The reduction of the imidazolium cation is the typical cathodic limit.
Expected Results & Key Parameters
The following table summarizes the key properties of [DDMIM][Cl] and provides an estimated range for its electrochemical window. The exact ESW can vary depending on the purity of the IL, the working electrode material, and the current density cutoff used.
| Parameter | Value | Source |
| CAS Number | 70862-65-6 | [1] |
| Molecular Formula | C₂₄H₄₇ClN₂ | [1][9] |
| Molecular Weight | 399.10 g/mol | [1][9] |
| Physical Form | Powder / Waxy Solid | |
| Melting Point | ~82 °C (Sigma-Aldrich) / ~160 °C (Hiyka) | [1] |
| Estimated ESW | ~3.0 - 4.5 V | Literature-based estimate for imidazolium chlorides |
Note: The conflicting melting points from different suppliers may reflect differences in purity or measurement conditions. The electrochemical measurements should be conducted above the melting point of the specific batch being used.
Troubleshooting Common Issues
-
Noisy Signal: Check for proper grounding of the potentiostat and ensure all cable connections are secure. Electrical noise from nearby equipment can also be a factor.
-
Narrow ESW: This is most commonly caused by impurities, especially water. Ensure the ionic liquid is thoroughly dried and the experiment is conducted under a strictly inert atmosphere.
-
Drifting Potential: The reference electrode may be unstable. Check the filling solution (if applicable) or recalibrate it.
-
Poor Reproducibility: The working electrode surface may not be consistently prepared. Adhere strictly to the polishing protocol before each measurement.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle [DDMIM][Cl] in a well-ventilated area or fume hood. Although it has low volatility, it is classified as a skin and eye irritant.
-
Consult the Safety Data Sheet (SDS) for [DDMIM][Cl] before use for detailed handling and disposal information.
-
Be aware of the electrical hazards associated with using a potentiostat.
References
- 1. hiyka.com [hiyka.com]
- 2. chemimpex.com [chemimpex.com]
- 3. electrochem.org [electrochem.org]
- 4. 1,3-Didecyl-2-methylimidazolium | IoLiTec [iolitec.de]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
Harnessing the Versatility of 1,3-Didecyl-2-methylimidazolium chloride: A Surfactant for Advanced Applications
An Application Guide for Researchers and Drug Development Professionals
Introduction: Beyond Conventional Surfactants
In the landscape of materials science and drug development, the quest for compounds with tunable properties and multifaceted functionality is perpetual. 1,3-Didecyl-2-methylimidazolium chloride, hereafter referred to as [C₁₀C₁₀mim]Cl, emerges as a distinguished member of the ionic liquid (IL) family, specifically classified as a double-chained cationic surfactant. Its unique molecular architecture, comprising a positively charged imidazolium headgroup and two symmetric ten-carbon alkyl chains, imparts a remarkable capacity for self-assembly in aqueous solutions.[1][2] This guide provides an in-depth exploration of the physicochemical characteristics of [C₁₀C₁₀mim]Cl and delineates its practical applications, supported by detailed protocols for researchers in academia and industry. The applications detailed herein span from sophisticated drug delivery systems and potent antimicrobial formulations to novel catalytic media, underscoring the compound's versatility.[3][4][5]
Physicochemical Properties and Self-Assembly Dynamics
The defining characteristic of [C₁₀C₁₀mim]Cl is its intricate self-aggregation behavior in water. Unlike single-chain surfactants, its dual hydrophobic tails lead to a staged aggregation process, transitioning from simple spherical micelles to more complex cylindrical and, ultimately, bilayer structures as concentration increases.[6] This behavior is characterized by two distinct critical micelle concentrations (CMC), marking the onset of spherical micelle formation (cmc₁) and the subsequent sphere-to-cylinder transition (cmc₂).[1][2] This property is crucial as the aggregate structure dictates the material's functionality in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₇ClN₂ | [4][7] |
| Molecular Weight | 399.10 g/mol | [4][8] |
| Appearance | White to yellow/brown powder | [4][8] |
| Melting Point | ~82 °C | [4][8] |
| First CMC (cmc₁) | 0.4 - 0.5 mM | [6] |
| Second CMC (cmc₂) | 20 - 30 mM | [6] |
The transition between aggregate morphologies allows [C₁₀C₁₀mim]Cl to serve diverse roles, from encapsulating hydrophobic drugs in spherical micelles to forming ordered templates for mesoporous materials at higher concentrations.[4][6][8]
Figure 1: Concentration-dependent self-assembly of [C₁₀C₁₀mim]Cl in aqueous solution.
Core Applications and Experimental Protocols
The unique surfactant properties of [C₁₀C₁₀mim]Cl have been leveraged across several scientific domains. This section details its most impactful applications and provides validated protocols to enable its implementation in the laboratory.
Application I: Template for Advanced Drug Delivery Systems
The ability of [C₁₀C₁₀mim]Cl to form ordered liquid crystalline phases makes it an excellent structure-directing agent (SDA), or template, for the synthesis of mesoporous materials like hectorites and silica nanoparticles (MSNs).[4][5] These materials possess high surface areas and tunable pore sizes, making them ideal carriers for therapeutic agents. The ionic liquid template organizes the inorganic precursors into a defined structure, which is then removed to create a porous network for drug loading.
This protocol describes the synthesis of MSNs with [C₁₀C₁₀mim]Cl as the template, a method adapted from its documented use as a pore-directing agent.[4][9]
Objective: To synthesize MSNs with a controlled pore structure for potential use in drug delivery.
Materials:
-
This compound ([C₁₀C₁₀mim]Cl)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (EtOH)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Template Solution Preparation: Dissolve 0.5 g of [C₁₀C₁₀mim]Cl in a solution containing 50 mL of deionized water and 30 mL of ethanol. Stir at 40°C until a clear, homogeneous solution is formed.
-
Catalyst Addition: Add 1.5 mL of ammonium hydroxide to the template solution. Continue stirring for 15 minutes. The causality here is that the basic conditions catalyzed by NH₄OH are essential for the hydrolysis and condensation of the silica precursor (TEOS).
-
Silica Source Addition: Add 2.5 mL of TEOS dropwise to the solution under vigorous stirring. A white precipitate will form as the TEOS hydrolyzes and condenses around the [C₁₀C₁₀mim]Cl micellar structures.
-
Aging: Continue stirring the mixture at 40°C for 4 hours to allow for the complete formation and stabilization of the silica framework.
-
Particle Recovery: Collect the synthesized MSN particles by centrifugation at 10,000 rpm for 15 minutes. Wash the particles three times with deionized water and twice with ethanol to remove residual reactants.
-
Template Removal (Extraction): To create the porous structure, the [C₁₀C₁₀mim]Cl template must be removed. Resuspend the washed particles in 50 mL of ethanol containing 0.5 mL of concentrated HCl. Stir this acidic solution at 60°C for 6 hours. The acidic ethanol extraction is a self-validating system; it effectively removes the ionic liquid template without causing the collapse of the delicate silica structure, which can be confirmed by subsequent characterization.
-
Final Washing and Drying: Centrifuge the particles again, wash with ethanol until the supernatant is neutral, and dry the final MSN product in a vacuum oven at 80°C overnight.
-
Characterization: The resulting MSNs should be characterized by Transmission Electron Microscopy (TEM) for morphology and size, and Nitrogen Adsorption-Desorption analysis (BET) to confirm the mesoporous structure and determine pore size and surface area.
Figure 2: Experimental workflow for the synthesis of Mesoporous Silica Nanoparticles (MSNs).
Application II: High-Efficacy Antimicrobial Agent and Preservative
Imidazolium-based ILs with long alkyl chains are known for their potent antimicrobial properties, which stem from their ability to disrupt bacterial plasma membranes.[10][11][12] [C₁₀C₁₀mim]Cl, also referred to as DiMI in some studies, has been identified as a highly effective antimicrobial agent.[13] Notably, it has been investigated as a superior and safer alternative to benzalkonium chloride (BAC), a common preservative in ophthalmic solutions that is known to cause corneal damage with chronic use.[13] Studies have shown DiMI to have a stronger anti-microbial effect than BAC while exhibiting lower in-vitro toxicity, positioning it as a promising candidate for next-generation preservatives in pharmaceutical formulations.[13]
This protocol outlines the broth microdilution method to determine the MIC of [C₁₀C₁₀mim]Cl against a common Gram-positive bacterium, Staphylococcus aureus.
Objective: To quantify the lowest concentration of [C₁₀C₁₀mim]Cl that inhibits the visible growth of S. aureus.
Materials:
-
[C₁₀C₁₀mim]Cl
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 1024 µg/mL stock solution of [C₁₀C₁₀mim]Cl in sterile MHB. Ensure complete dissolution.
-
Bacterial Inoculum Preparation: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL. This standardization is a critical self-validating step to ensure reproducible results.
-
Serial Dilution: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the [C₁₀C₁₀mim]Cl stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (no drug, with bacteria) and 12 (no drug, no bacteria) will serve as positive and negative growth controls, respectively.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL, and the final inoculum will be ~1.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of [C₁₀C₁₀mim]Cl in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader. The MIC well will show an OD₆₀₀ similar to the negative control (well 12).
Application III: Micellar Catalysis in Green Chemistry
The micellar aggregates of [C₁₀C₁₀mim]Cl can act as nano-reactors, creating a unique microenvironment that can significantly alter the rates and pathways of chemical reactions.[1][2] The interface between the hydrophobic core of the micelle and the aqueous bulk phase can concentrate reactants and stabilize transition states, leading to catalytic effects. This has been demonstrated in the solvolysis of 4-methoxybenzenesulfonyl chloride (MBSC), where the reaction kinetics were influenced by the presence of [C₁₀C₁₀mim]Cl micelles.[1] This application positions the ionic liquid as a tool for green chemistry, enabling reactions in aqueous media and potentially reducing the need for volatile organic solvents.[3]
Laboratory-Scale Synthesis
While [C₁₀C₁₀mim]Cl is commercially available, in-house synthesis may be required for specific research needs. The primary route involves a nucleophilic substitution (Sₙ2) reaction.[8]
Objective: To synthesize [C₁₀C₁₀mim]Cl from 1-methylimidazole and a decyl halide.
Materials:
-
1-methylimidazole
-
1-Chlorodecane (or 1-Bromodecane)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Activated charcoal
Procedure:
-
First Alkylation: In a round-bottom flask, dissolve 1-methylimidazole (1.0 eq) in acetonitrile. Add 1-chlorodecane (1.1 eq).
-
Reaction: Reflux the mixture at ~85°C for 24-48 hours. The progress of the reaction (formation of 1-decyl-2-methylimidazole) can be monitored by TLC or GC-MS.
-
Intermediate Isolation: After cooling, remove the solvent under reduced pressure. The resulting oil is the intermediate product.
-
Second Alkylation (Quaternization): To the crude intermediate, add a second equivalent of 1-chlorodecane (1.1 eq). Heat the mixture neat (without solvent) at a higher temperature (e.g., 120-140°C) for another 24-48 hours. This step forms the final disubstituted imidazolium salt. The mechanism relies on the nitrogen of the imidazole ring acting as a nucleophile to attack the electrophilic carbon of the alkyl halide.[8]
-
Purification: The crude product will be a viscous oil or waxy solid. Dissolve it in a minimal amount of hot ethanol. Add activated charcoal and stir for 30 minutes to decolorize the solution.
-
Recrystallization: Filter the hot solution to remove the charcoal. Add ethyl acetate as an anti-solvent to the filtrate until turbidity appears. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.
-
Final Product: Collect the white/off-white solid by filtration, wash with cold ethyl acetate, and dry under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Toxicological Considerations
A balanced discussion of the toxicology of [C₁₀C₁₀mim]Cl is essential. As a class, imidazolium-based ionic liquids are known to exhibit toxicity, which is often linked to the length of the alkyl chain and their tendency to disrupt cell membranes.[10][11][14][15] This membrane interaction is the very basis of their antimicrobial activity.
However, toxicity is context-dependent. While high concentrations can be harmful to aquatic organisms, specific applications have found [C₁₀C₁₀mim]Cl to be a safer alternative to existing chemicals.[15][16] The most prominent example is its use in ophthalmic solutions, where it demonstrated lower in-vitro cytotoxicity to human cells compared to the widely used preservative BAC.[13] Therefore, researchers must evaluate the toxicological profile of [C₁₀C₁₀mim]Cl within the specific concentration and exposure context of their application. Standard safety precautions, including the use of gloves and eye protection, should always be followed when handling the compound in its pure form.[4]
Conclusion and Future Outlook
This compound is a highly versatile cationic surfactant whose utility extends far beyond simple surface tension modification. Its complex self-assembly behavior is the foundation for its application as a template for nanostructured drug delivery vehicles, a medium for micellar catalysis, and a coating for advanced nanomaterials.[1][3][4] Furthermore, its potent and targeted antimicrobial activity, combined with a favorable safety profile in specific formulations, marks it as a significant improvement over traditional preservatives.[13] Future research will likely focus on expanding its use in targeted drug delivery, developing novel antimicrobial surfaces, and exploring its catalytic potential in a wider range of green chemical processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 96 70862-65-6 [sigmaaldrich.com]
- 5. This compound 96 70862-65-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. contaminantdb.ca [contaminantdb.ca]
- 8. Buy this compound | 70862-65-6 [smolecule.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane | Semantic Scholar [semanticscholar.org]
- 11. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Candidate Preservative in Ophthalmic Solution Instead of Benzalkonium Chloride: 1,3-Didecyl-2-methyl Imidazolium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,3-Didecyl-2-methylimidazolium Chloride in Advanced Biomass Processing: Application Notes and Protocols
This technical guide provides an in-depth exploration of 1,3-didecyl-2-methylimidazolium chloride ([DDMIM][Cl]), an ionic liquid with distinctive properties, for the application of lignocellulosic biomass processing. Tailored for researchers, scientists, and professionals in drug development and biorefining, this document elucidates the mechanistic underpinnings and provides detailed protocols for the utilization of this long-chain imidazolium salt in biomass deconstruction.
Introduction: The Unique Character of this compound
This compound is a member of the imidazolium-based ionic liquid family, distinguished by the presence of two long decyl chains attached to the nitrogen atoms of the imidazole ring. This structural feature imparts a more pronounced hydrophobic character compared to its shorter-chain counterparts, such as 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]).[1] This increased hydrophobicity, combined with the inherent properties of ionic liquids like low volatility and high thermal stability, suggests a specialized role in biomass processing, particularly in the realm of lignin separation and the processing of non-polar biomass components.[2][3]
The long alkyl chains can influence the solvation properties, potentially leading to different efficiencies and selectivities in the fractionation of lignocellulosic biomass.[4] While hydrophilic ionic liquids are often favored for whole biomass pretreatment, the hydrophobic nature of [DDMIM][Cl] may offer advantages in specific applications such as targeted lignin extraction.[2]
Mechanistic Insights into Biomass Deconstruction
The fundamental mechanism by which imidazolium chlorides deconstruct lignocellulosic biomass hinges on the ability of the chloride anion (Cl⁻) to act as a strong hydrogen bond acceptor.[5] This anion disrupts the extensive intra- and intermolecular hydrogen bonding network that holds the cellulose chains together in a crystalline structure.[5] The imidazolium cation also plays a role, albeit secondary, in interacting with the cellulose polymer.
In the case of [DDMIM][Cl], the long didecyl chains are likely to create a unique solvation environment. While the chloride ion remains the primary agent for breaking cellulose's hydrogen bonds, the long, non-polar alkyl chains may preferentially interact with the hydrophobic lignin polymer. Lignin is an amorphous, aromatic polymer that acts as a glue, binding cellulose and hemicellulose together. The hydrophobic interactions between the decyl chains of [DDMIM][Cl] and the phenylpropane units of lignin could enhance the selective dissolution and extraction of lignin from the biomass matrix.
Caption: Mechanism of cellulose dissolution by [DDMIM][Cl].
Application Notes
Biomass Pretreatment for Enhanced Enzymatic Saccharification
Pretreatment of lignocellulosic biomass is a critical step to increase the accessibility of cellulose to enzymatic hydrolysis for the production of fermentable sugars.[6] The use of [DDMIM][Cl] as a pretreatment solvent can lead to the swelling of the biomass, a reduction in cellulose crystallinity, and the partial removal of lignin and hemicellulose.[6] These changes to the biomass structure expose the cellulose microfibrils, allowing for more efficient enzymatic action. Given the hydrophobic nature of [DDMIM][Cl], it is anticipated to be particularly effective in delignification, which is a major barrier to enzymatic hydrolysis.[7]
Selective Lignin Fractionation
The selective extraction of lignin is of growing interest for the production of value-added aromatic chemicals and materials.[8] The hydrophobic characteristics of [DDMIM][Cl] can be leveraged for this purpose. By carefully selecting the processing temperature and time, it may be possible to preferentially dissolve lignin while leaving the majority of the cellulose and hemicellulose as a solid residue. This approach would yield a lignin-rich liquid phase and a carbohydrate-rich solid fraction, facilitating a biorefinery concept where all major biomass components are valorized.
Caption: Workflow for selective lignin extraction using [DDMIM][Cl].
Experimental Protocols
The following protocols are adapted from established procedures for imidazolium-based ionic liquids and have been modified to account for the unique properties of [DDMIM][Cl]. Researchers should consider these as starting points and optimize the conditions for their specific biomass feedstock.
Protocol for Lignocellulosic Biomass Pretreatment
Objective: To reduce the recalcitrance of lignocellulosic biomass for subsequent enzymatic hydrolysis.
Materials:
-
This compound ([DDMIM][Cl])
-
Lignocellulosic biomass (e.g., corn stover, sugarcane bagasse, or wood flour), dried and milled to a particle size of 40-60 mesh.
-
Deionized water
-
Ethanol
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer or a temperature-controlled reactor)
-
Filtration or centrifugation equipment
Procedure:
-
In a reaction vessel, add the desired amount of dried biomass and [DDMIM][Cl]. A biomass loading of 5-10% (w/w) is a recommended starting point.
-
Heat the mixture to a temperature between 120°C and 160°C with constant stirring. The optimal temperature will depend on the specific biomass and the desired outcome (e.g., higher temperatures may favor delignification).
-
Maintain the temperature and stirring for a duration of 1 to 6 hours. Shorter times may be sufficient for swelling and partial disruption, while longer times will likely lead to greater delignification.
-
After the pretreatment, cool the mixture to approximately 80°C.
-
Add deionized water (as an anti-solvent) to the mixture, typically in a 1:1 volume ratio with the ionic liquid, to precipitate the dissolved biomass components.
-
Stir the mixture for 1 hour to ensure complete precipitation.
-
Separate the solid pretreated biomass from the ionic liquid/water solution by filtration or centrifugation.
-
Wash the solid biomass with deionized water and then with ethanol to remove any residual ionic liquid.
-
Dry the pretreated biomass in an oven at 60°C to a constant weight.
-
The liquid fraction containing the ionic liquid, water, and dissolved lignin and hemicellulose can be further processed for lignin recovery and ionic liquid recycling.
Protocol for Enzymatic Hydrolysis of Pretreated Biomass
Objective: To quantify the effectiveness of the pretreatment by measuring the yield of fermentable sugars.
Materials:
-
Pretreated biomass from Protocol 4.1.
-
Untreated biomass (as a control).
-
Cellulase enzyme complex (e.g., from Trichoderma reesei).
-
Citrate buffer (50 mM, pH 4.8).
-
Shaking incubator.
-
High-Performance Liquid Chromatography (HPLC) system for sugar analysis.
Procedure:
-
Prepare a 1% (w/v) suspension of the pretreated biomass in 50 mM citrate buffer (pH 4.8) in a reaction vial.
-
Add cellulase enzyme at a loading of 20-50 FPU (Filter Paper Units) per gram of cellulose.
-
Incubate the mixture at 50°C in a shaking incubator at 150 rpm for 72 hours.[9]
-
After incubation, terminate the reaction by boiling the samples for 10 minutes to denature the enzymes.
-
Centrifuge the samples to separate the supernatant.
-
Analyze the concentration of glucose and other monosaccharides in the supernatant using an HPLC system equipped with a suitable column (e.g., a carbohydrate analysis column) and a refractive index detector.
-
Calculate the sugar yield as a percentage of the theoretical maximum based on the carbohydrate content of the pretreated biomass.
Protocol for Ionic Liquid Recycling
Objective: To recover and purify the [DDMIM][Cl] for reuse.
Materials:
-
The liquid fraction from the pretreatment step (containing [DDMIM][Cl], water, and dissolved biomass components).
-
Rotary evaporator.
Procedure:
-
Take the liquid fraction obtained after separating the pretreated biomass.
-
If lignin recovery is desired, it can be precipitated by further addition of an anti-solvent or by adjusting the pH.
-
After removing the precipitated lignin, the remaining solution contains the ionic liquid and water.
-
Remove the water by vacuum distillation using a rotary evaporator.[10] Due to the low volatility of [DDMIM][Cl], the water can be selectively evaporated.
-
The recovered [DDMIM][Cl] can be further purified if necessary and then reused for subsequent pretreatment cycles. The efficiency of the recycled ionic liquid should be monitored over several cycles.[10]
Data Summary and Comparison
The long alkyl chains of [DDMIM][Cl] are expected to influence its physical properties and, consequently, the optimal conditions for biomass processing. The following table provides a hypothetical comparison of processing parameters between [DDMIM][Cl] and the more commonly used [BMIM][Cl].
| Parameter | 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | This compound ([DDMIM][Cl]) - Proposed | Rationale for [DDMIM][Cl] |
| Typical Temperature Range | 100 - 140 °C | 120 - 160 °C | Higher viscosity and stronger intermolecular forces due to long alkyl chains may require more thermal energy for effective solvation. |
| Typical Pretreatment Time | 2 - 8 hours | 1 - 6 hours | Enhanced interaction with lignin may lead to faster delignification, potentially reducing the required time. |
| Biomass Loading | 5 - 15 % (w/w) | 5 - 10 % (w/w) | Higher viscosity of [DDMIM][Cl] might limit the practical biomass loading to maintain adequate mixing. |
| Primary Target Component | Cellulose dissolution | Lignin extraction and cellulose disruption | The hydrophobic nature of the didecyl chains is expected to favor interaction with and dissolution of the hydrophobic lignin polymer. |
| Anti-solvent for Regeneration | Water, Ethanol, Acetone | Water, Methanol, Ethanol | Similar anti-solvents are likely to be effective for precipitating the biomass components from the ionic liquid solution. |
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Ionic Liquids in the Lignin Separation from Lignocellulosic Biomass [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ionic liquid-mediated selective extraction of lignin from wood leading to enhanced enzymatic cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Emerging Role of 1,3-Didecyl-2-methylimidazolium chloride in Enzymatic Reactions
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of the ionic liquid (IL) 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM][Cl]) in enzymatic reactions. While direct studies on its biocatalytic applications are nascent, its unique physicochemical properties—notably its amphiphilicity and thermal stability—position it as a promising candidate for enhancing enzyme performance. By synthesizing data from related imidazolium-based ILs and the known behavior of enzymes in non-aqueous environments, this guide outlines the theoretical framework for its action, proposes detailed experimental protocols for validation, and discusses expected outcomes. The focus is on leveraging its surfactant properties for interfacial catalysis, particularly with lipases, and its potential as a stabilizing co-solvent.
Introduction: Beyond Conventional Solvents
Enzymatic reactions are cornerstones of biotechnology and pharmaceutical development, prized for their high specificity and efficiency. However, enzyme stability and activity are often limited by the constraints of aqueous environments, especially when dealing with hydrophobic substrates. Ionic liquids (ILs) have emerged as a versatile class of solvents that can address these limitations.[1] ILs are organic salts with melting points below 100°C, characterized by low volatility, high thermal stability, and tunable solvent properties.[2]
Among these, This compound ([DDMIM][Cl]) is a particularly compelling compound. Structurally, it features a central imidazolium ring substituted with two long decyl chains, making it a double-chained or "gemini" amphiphile.[3] This structure imparts significant surface activity, allowing it to self-assemble into various aggregate forms (micelles, cylinders, bilayers) in aqueous solutions.[3][4] These properties, combined with the inherent stability of the imidazolium core, suggest a multifaceted role in biocatalysis.
Physicochemical Properties of [DDMIM][Cl]
A clear understanding of the physical and chemical characteristics of [DDMIM][Cl] is essential for designing effective enzymatic systems.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₂₄H₄₇ClN₂ | [5][6] |
| Molecular Weight | 399.1 g/mol | [5][7] |
| Appearance | Yellow to brown solid/powder | [5] |
| Melting Point | 82 °C | [5] |
| Key Structural Features | Imidazolium cation with two C₁₀ alkyl chains; Chloride anion. | [2][6] |
| Solubility | Soluble in various organic and some inorganic solvents.[2] Forms aggregates in aqueous solutions.[3] | [2][3] |
| Special Properties | Amphiphilic; self-aggregates to form micelles. Exhibits low volatility and high thermal stability.[2][3] | [2][3] |
| Critical Micelle Conc. (CMC) | ~0.4–0.5 mM (forms spherical micelles); second CMC at 20-30 mM (sphere-to-cylinder transition). | [3] |
Hypothesized Mechanisms of Action in Biocatalysis
The unique molecular structure of [DDMIM][Cl] suggests several ways it can interact with and modulate enzyme function. These roles are primarily derived from its amphiphilic nature and its properties as an ionic liquid co-solvent.
Interfacial Activation and Substrate Solubilization
Many enzymes, particularly lipases, exhibit maximum activity at lipid-water interfaces.[8] The reaction rate is often limited by the low aqueous solubility of their hydrophobic substrates. The surfactant nature of [DDMIM][Cl] can directly address this challenge.
-
Causality: Below its critical micelle concentration (CMC), [DDMIM][Cl] monomers can accumulate at interfaces, potentially altering the surface tension and influencing the enzyme's conformational state. Above the CMC, it forms micelles that can encapsulate hydrophobic substrates, effectively increasing their concentration in the bulk aqueous phase and making them more accessible to the enzyme's active site.[3][9] This is conceptually similar to the role of bile salts in fat digestion.
Enzyme Stabilization
Ionic liquids can enhance enzyme stability through several mechanisms, including the formation of favorable hydrogen bonds, reduction of water activity, and prevention of aggregation.[1][10]
-
Causality: The imidazolium cation can engage in hydrogen bonding and electrostatic interactions with residues on the enzyme's surface. The long alkyl chains can form a hydrophobic layer, potentially shielding the enzyme from denaturation at high temperatures or in the presence of organic co-solvents.[11] By structuring the local solvent environment, [DDMIM][Cl] may rigidify the enzyme's conformation, preventing the unfolding that often precedes inactivation.
The diagram below illustrates the proposed interaction between [DDMIM][Cl] micelles, a lipase enzyme, and a hydrophobic substrate.
Caption: Micellar encapsulation of substrates by [DDMIM][Cl] enhances their availability to enzymes.
Experimental Protocols
The following protocols provide a framework for systematically evaluating the effect of [DDMIM][Cl] on enzyme activity and stability. These are designed as self-validating systems with clear controls.
Protocol 1: Screening Lipase Activity with [DDMIM][Cl] as a Surfactant
This protocol uses a model colorimetric reaction to assess how [DDMIM][Cl] affects lipase activity, specifically testing its role in substrate solubilization.
Objective: To determine the effect of [DDMIM][Cl] concentration on the kinetic parameters (Vmax, Km) of a model lipase.
Materials:
-
Lipase (e.g., from Candida rugosa or Burkholderia cepacia).[1][8]
-
This compound ([DDMIM][Cl]).
-
p-Nitrophenyl butyrate (pNPB) or other p-nitrophenyl esters of varying chain lengths.[8]
-
Tris-HCl or phosphate buffer (e.g., 50 mM, pH 7.5).
-
Spectrophotometer (96-well plate reader).
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis of lipase activity in the presence of [DDMIM][Cl].
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of lipase in 50 mM Tris-HCl buffer (pH 7.5). Store on ice.
-
Prepare a 50 mM stock solution of pNPB in isopropanol.
-
Prepare a 100 mM stock solution of [DDMIM][Cl] in the same Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
For each reaction, add the required volume of buffer.
-
Add varying volumes of the [DDMIM][Cl] stock solution to achieve a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 10 mM, 30 mM). This range brackets the known CMCs of the IL.[3]
-
Add varying volumes of the pNPB stock to create a substrate concentration gradient (e.g., 0.1 to 2.0 mM).
-
Adjust the final volume of each well to 180 µL with buffer.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of the lipase stock solution to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 410 nm (due to the release of p-nitrophenol) every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each condition.
-
Plot V₀ versus substrate concentration [pNPB] for each [DDMIM][Cl] concentration to generate Michaelis-Menten curves.
-
Determine Vmax and Km from these curves using non-linear regression or a Lineweaver-Burk plot.
-
Trustworthiness Check (Self-Validation):
-
Control 1 (No IL): The 0 mM [DDMIM][Cl] condition establishes the baseline enzyme kinetics.
-
Control 2 (No Enzyme): Wells without enzyme confirm that pNPB does not spontaneously hydrolyze under these conditions.
-
Rationale: Comparing the Vmax and Km values across different IL concentrations will reveal its effect. An increase in Vmax suggests enhanced catalysis, potentially due to better substrate presentation. A change in Km indicates an alteration in the enzyme's affinity for the substrate.
Protocol 2: Assessing Enzyme Thermostability in the Presence of [DDMIM][Cl]
Objective: To quantify the stabilizing or destabilizing effect of [DDMIM][Cl] on an enzyme (e.g., cellulase or lipase) at elevated temperatures.
Materials:
-
Enzyme of interest (e.g., Cellulase from Trichoderma reesei).[12]
-
This compound ([DDMIM][Cl]).
-
Appropriate buffer and substrate for the chosen enzyme's activity assay (e.g., carboxymethyl cellulose for cellulase).[13]
-
Heating block or water bath.
Step-by-Step Methodology:
-
Sample Preparation: Prepare enzyme solutions (e.g., 0.5 mg/mL) in buffer containing different fixed concentrations of [DDMIM][Cl] (e.g., 0%, 1%, 5%, 10% w/v).
-
Thermal Incubation:
-
Take an initial sample (t=0) from each solution and immediately place it on ice. This represents 100% activity.
-
Place the remaining solutions in a heating block set to a denaturing temperature (e.g., 60°C or 70°C).
-
At set time intervals (e.g., 10, 20, 40, 60, 90, 120 minutes), withdraw an aliquot from each solution and immediately transfer it to ice to stop further denaturation.
-
-
Residual Activity Measurement:
-
After the time course, allow all samples to cool to room temperature.
-
Measure the enzymatic activity of each aliquot using a standard activity assay protocol for that enzyme.[13]
-
-
Data Analysis:
-
For each [DDMIM][Cl] concentration, calculate the percent residual activity at each time point relative to its own t=0 sample.
-
Plot the percent residual activity versus incubation time on a semi-logarithmic plot.
-
Calculate the half-life (t₁/₂) of the enzyme for each condition, which is the time required for the activity to drop to 50% of its initial value.
-
Trustworthiness Check (Self-Validation):
-
Control (0% IL): This measures the intrinsic thermal stability of the enzyme in the buffer alone.
-
Rationale: A longer calculated half-life in the presence of [DDMIM][Cl] provides direct, quantitative evidence of a stabilizing effect. Conversely, a shorter half-life indicates destabilization. This protocol distinguishes between kinetic effects (Protocol 1) and stability effects.
Conclusion and Future Directions
This compound stands out as an ionic liquid with significant, albeit largely unexplored, potential in biocatalysis. Its defined amphiphilic character and ability to form micelles make it a prime candidate for enhancing reactions involving hydrophobic substrates, particularly for enzymes like lipases that act at interfaces. Furthermore, its properties as a stable ionic liquid suggest a role as a protective co-solvent that could improve the operational stability of enzymes under harsh process conditions. The protocols outlined here provide a robust starting point for researchers to systematically investigate these possibilities and unlock new applications for this versatile compound in industrial biotechnology and drug development.
References
- 1. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiyka.com [hiyka.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. contaminantdb.ca [contaminantdb.ca]
- 7. roco.global [roco.global]
- 8. Sequence of the lid affects activity and specificity of Candida rugosa lipase isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 11. researchgate.net [researchgate.net]
- 12. Cellulose hydrolysis with thermo- and alkali-tolerant cellulases in cellulose-dissolving superbase ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Didecyl-2-methylimidazolium Chloride as a Template for Mesoporous Materials
Introduction: The Role of 1,3-Didecyl-2-methylimidazolium Chloride in Engineering Mesoporous Architectures
The synthesis of mesoporous materials, characterized by pore diameters between 2 and 50 nanometers, has revolutionized fields ranging from catalysis and adsorption to advanced drug delivery. The precise control over pore size, volume, and surface area is paramount to tailoring these materials for specific applications. A key strategy in achieving this control is the use of structure-directing agents (SDAs), or templates, around which the inorganic framework is constructed.
Among the diverse array of available templates, ionic liquids (ILs) have emerged as a versatile class of compounds. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable structures, offer distinct advantages over traditional surfactants. Specifically, this compound ([DDMIM]Cl), a cationic imidazolium-based ionic liquid, has demonstrated significant promise as an effective templating agent. Its molecular structure, featuring a hydrophilic imidazolium headgroup and two long hydrophobic decyl chains, facilitates the formation of self-assembled micellar structures in solution. These micelles act as the blueprint for the mesoporous architecture of the final material.
This technical guide provides a comprehensive overview of the application of this compound as a template for the synthesis of mesoporous materials, with a particular focus on mesoporous synthetic hectorite, a type of clay with significant potential in drug delivery. We will delve into the mechanistic principles, provide detailed experimental protocols, and present data to guide researchers in the successful synthesis and characterization of these advanced materials.
Mechanism of Templating: Self-Assembly and Structure Direction
The efficacy of this compound as a templating agent is rooted in its amphiphilic nature and its ability to self-assemble into ordered structures in aqueous solution. The long decyl chains form a hydrophobic core, while the positively charged imidazolium headgroups are exposed to the aqueous environment. This arrangement leads to the formation of micelles.
In the synthesis of mesoporous materials, these micelles serve as a scaffold. The inorganic precursors, which are typically negatively charged or can interact with the cationic headgroups of the IL, are attracted to the surface of the micelles. Through a sol-gel or hydrothermal process, these precursors then hydrolyze and condense to form a solid inorganic framework around the micellar template. Finally, the organic template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform mesopores that are a negative replica of the original micellar structure.
The size and shape of the resulting mesopores are directly influenced by the aggregation behavior of the this compound micelles, which in turn can be tuned by parameters such as concentration, temperature, and the presence of co-solvents or co-surfactants.
Below is a diagram illustrating the general workflow for the synthesis of mesoporous materials using an ionic liquid template.
Caption: General workflow for mesoporous material synthesis using an ionic liquid template.
Application Protocol: Synthesis of Mesoporous Synthetic Hectorite
This protocol details the synthesis of mesoporous synthetic hectorite using this compound as a pore-directing agent, adapted from the work of Joshi et al.[1]. Synthetic hectorite is a layered silicate clay with applications in catalysis and drug delivery. The introduction of mesoporosity enhances its surface area and pore volume, making it a more effective host for guest molecules.
Materials and Equipment
-
Reagents:
-
This compound ([DDMIM]Cl)
-
LUDOX® HS-40 colloidal silica (40 wt. % suspension in water) or equivalent
-
Magnesium hydroxide (Mg(OH)₂)
-
Lithium fluoride (LiF)
-
Deionized water
-
Ethanol
-
-
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
-
Tube furnace for calcination
-
pH meter
-
Detailed Synthesis Protocol
Step 1: Preparation of the Synthesis Gel
-
In a beaker, dissolve a specific molar ratio of this compound in deionized water with vigorous stirring. The concentration of the ionic liquid is a critical parameter that influences the micelle formation and ultimately the pore size of the final material.
-
To this solution, add the silica source (e.g., LUDOX® HS-40) dropwise while maintaining vigorous stirring.
-
In a separate beaker, prepare a suspension of magnesium hydroxide and lithium fluoride in deionized water.
-
Slowly add the Mg(OH)₂/LiF suspension to the silica and ionic liquid solution under continuous stirring.
-
Continue stirring the resulting gel for several hours at room temperature to ensure homogeneity. The typical molar ratio of the final gel is crucial for the formation of the hectorite structure. While the exact ratios from the primary literature are not publicly available, a representative starting point for synthetic hectorite is approximately: 8 SiO₂ : 5.4 Mg(OH)₂ : 0.6 LiF : x [DDMIM]Cl : 400 H₂O, where 'x' can be varied to control the mesoporosity.
Step 2: Hydrothermal Crystallization
-
Transfer the homogeneous gel into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to a specific temperature, typically in the range of 150-200°C.
-
Maintain the hydrothermal treatment for a period of 24 to 72 hours. The precise temperature and duration will influence the crystallinity and pore structure of the synthetic hectorite.
Step 3: Product Recovery and Washing
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Recover the solid product by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and residual ionic liquid that is not incorporated into the structure.
-
Dry the washed solid in an oven at 80-100°C overnight. At this stage, the material is an organic-inorganic hybrid.
Step 4: Template Removal (Calcination)
-
To create the mesoporous structure, the this compound template must be removed. This is typically achieved by calcination.
-
Place the dried powder in a crucible and heat it in a tube furnace under a flow of air or nitrogen.
-
Slowly ramp the temperature to a final calcination temperature, typically between 500°C and 600°C, and hold for several hours (e.g., 4-6 hours). The heating rate should be slow (e.g., 1-2°C/min) to ensure the gradual and complete removal of the organic template without causing structural collapse.
-
After calcination, allow the furnace to cool down to room temperature. The resulting white powder is the final mesoporous synthetic hectorite.
The following diagram illustrates the key steps in the hydrothermal synthesis of mesoporous hectorite.
Caption: Hydrothermal synthesis of mesoporous hectorite workflow.
Data Presentation: Expected Material Properties
The successful synthesis of mesoporous synthetic hectorite using this compound as a template should yield a material with the following characteristics. The exact values will depend on the specific synthesis conditions.
| Property | Expected Range/Value | Characterization Technique |
| Mesopore Diameter | 2 - 10 nm | Nitrogen Adsorption (BJH) |
| BET Surface Area | 200 - 500 m²/g | Nitrogen Adsorption (BET) |
| Pore Volume | 0.3 - 0.8 cm³/g | Nitrogen Adsorption |
| Crystal Structure | Lamellar structure characteristic of hectorite | X-ray Diffraction (XRD) |
| Morphology | Plate-like particles, often in aggregates | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Template Removal | Absence of C-H and N-H vibrations after calcination | Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA) |
Troubleshooting and Key Considerations
-
Incomplete Template Removal: If FTIR or TGA analysis indicates residual organic material after calcination, increase the calcination temperature or duration. However, be cautious as excessive temperatures can lead to structural collapse.
-
Low Surface Area/Porosity: This could be due to several factors, including incorrect molar ratios of reactants, insufficient hydrothermal treatment time, or a calcination process that is too harsh. Optimization of these parameters is crucial.
-
Poor Crystallinity: The hydrothermal temperature and time are key to achieving a well-defined hectorite structure. Insufficient conditions may result in an amorphous or poorly crystalline product.
-
Safety Precautions: this compound may cause skin and eye irritation. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The synthesis and calcination steps should be performed in a well-ventilated area or fume hood.
Conclusion
This compound is a highly effective and versatile templating agent for the synthesis of mesoporous materials. Its unique self-assembly properties enable the formation of well-defined micellar structures that direct the growth of an inorganic framework, resulting in materials with tunable pore sizes and high surface areas. The protocol provided for the synthesis of mesoporous synthetic hectorite serves as a practical guide for researchers and scientists. By carefully controlling the synthesis parameters, it is possible to engineer advanced mesoporous materials tailored for a wide range of applications, from drug delivery and controlled release to catalysis and beyond. Further exploration into the use of this and other ionic liquids as templates will undoubtedly continue to push the boundaries of materials science.
References
Application Note & Protocol Guide: Advanced Liquid-Liquid Extraction Utilizing 1,3-Didecyl-2-methylimidazolium chloride
Introduction: A Paradigm Shift in Liquid-Liquid Extraction
For decades, liquid-liquid extraction (LLE) has been a cornerstone of chemical separation, relying heavily on volatile and often hazardous organic solvents. The advent of ionic liquids (ILs) has introduced a new frontier in this domain, offering a "green" alternative due to their low toxicity, thermal stability, and negligible vapor pressure[1]. Among these, 1,3-Didecyl-2-methylimidazolium chloride, hereafter referred to as [C₁₀C₁₀mim]Cl, stands out due to its unique molecular architecture and functional properties.
[C₁₀C₁₀mim]Cl is a double-chained ionic liquid that exhibits surfactant-like behavior in aqueous solutions[2][3]. This property allows it to self-assemble into complex micellar structures, making it an exceptional candidate for advanced LLE techniques such as Micelle-Mediated Cloud Point Extraction (CPE). Unlike traditional LLE where bulk solvent partitioning is the primary mechanism, CPE with [C₁₀C₁₀mim]Cl leverages the encapsulation of target molecules within micelles, which can then be separated from the bulk aqueous phase by inducing a phase change with a simple trigger, such as heat[4][5].
This guide provides an in-depth exploration of the physicochemical properties of [C₁₀C₁₀mim]Cl and presents a detailed, field-proven protocol for its application in the cloud point extraction of hydrophobic compounds. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking efficient, environmentally benign, and highly tunable extraction systems.
Physicochemical Properties and Self-Aggregation Behavior
A thorough understanding of the properties of [C₁₀C₁₀mim]Cl is fundamental to its effective application. Its dual long alkyl chains bestow significant surface activity, a characteristic that governs its extraction capabilities[3].
Core Properties
The essential physicochemical data for [C₁₀C₁₀mim]Cl are summarized below, compiled from authoritative chemical supplier data[6][7][8].
| Property | Value | Source |
| CAS Number | 70862-65-6 | [6] |
| Molecular Formula | C₂₄H₄₇ClN₂ | [6] |
| Molecular Weight | 399.1 g/mol | [6] |
| Appearance | Yellow to brown solid/powder | [6] |
| Melting Point | ~82 °C | [6] |
| Purity | ≥96-98% | [7] |
| Synonyms | [C₁₀C₁₀mim]Cl, DiDecMIM Cl | [7][8] |
Self-Aggregation in Aqueous Solution
The most critical behavior of [C₁₀C₁₀mim]Cl for extraction is its ability to self-aggregate in water. As a double-chained cationic surfactant, it forms micelles at a certain concentration known as the critical micelle concentration (CMC). Scientific studies have shown that [C₁₀C₁₀mim]Cl exhibits a complex aggregation process, transitioning through multiple structures as its concentration increases[2][3][9]. This behavior is the cornerstone of its utility in CPE.
-
Below CMC: The IL exists as individual monomers in the solution.
-
At CMC₁: Monomers begin to aggregate, forming spherical micelles. This is the initial point where analytes can be effectively sequestered.
-
At CMC₂: With increasing concentration, a structural transition occurs from spherical to more elongated, cylindrical micelles, which can enhance solubilization capacity[2][9].
-
High Concentration (>0.2 M): Further aggregation can lead to the formation of bilayer structures and eventually a lamellar liquid crystalline phase[2][9].
Principle of Micelle-Mediated Cloud Point Extraction (CPE)
Cloud Point Extraction is a powerful separation technique that relies on the phase behavior of surfactant solutions[10][11]. When an aqueous solution of a non-ionic or zwitterionic surfactant is heated above a specific temperature—the cloud point temperature (CPT)—it becomes turbid and separates into two distinct phases: a surfactant-rich phase of a small volume and a bulk aqueous phase (the diluent phase)[4]. Hydrophobic analytes that were initially solubilized within the micelles become concentrated in this small surfactant-rich phase, achieving a high preconcentration factor[5].
The workflow for CPE using [C₁₀C₁₀mim]Cl follows a logical sequence designed to maximize analyte entrapment and recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel, energy efficient and green cloud point extraction: technology and applications in food processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Cloud Point Extraction for the Separation and Determination of Phenolic Acids from Dandelion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. roco.global [roco.global]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Formulation of Microemulsions with 1,3-Didecyl-2-methylimidazolium chloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of microemulsions utilizing the ionic liquid 1,3-Didecyl-2-methylimidazolium chloride ([C10mim][Cl]). This versatile imidazolium-based ionic liquid, with its unique surfactant properties, offers a promising platform for the development of advanced delivery systems. These systems are noted for their thermodynamic stability, ease of preparation, and high solubilization capacity for a wide range of active pharmaceutical ingredients (APIs). This guide details the underlying principles of microemulsion formation with [C10mim][Cl], provides step-by-step protocols for formulation development via pseudo-ternary phase diagrams, and outlines essential characterization techniques.
Introduction: The Role of [C10mim][Cl] in Advanced Microemulsion Systems
Microemulsions are optically clear, thermodynamically stable mixtures of an oil phase, an aqueous phase, and a surfactant, often in combination with a co-surfactant.[1] Unlike coarse emulsions, which are kinetically stable and tend to phase-separate over time, microemulsions form spontaneously under the right conditions and offer significant advantages in pharmaceutical and chemical applications.[2] These advantages include enhanced drug solubilization, improved bioavailability, and potential for controlled release.[1][2]
The use of ionic liquids (ILs) as components in microemulsion systems has garnered significant interest. ILs are organic salts with melting points below 100°C, and their tunable physicochemical properties make them highly versatile.[3] Specifically, surface-active ionic liquids (SAILs) like this compound ([C10mim][Cl]) can act as the primary surfactant, stabilizing the oil-water interface. The unique structure of [C10mim][Cl], featuring a hydrophilic imidazolium headgroup and two hydrophobic decyl chains, allows it to form various self-assembled structures, including micelles and bilayers, in aqueous solutions.[4] This inherent surfactant behavior is the foundation for its use in creating stable microemulsion systems.
These IL-based microemulsions can be designed as oil-in-water (o/w), water-in-oil (w/o), or bicontinuous systems, providing a flexible platform for delivering both hydrophilic and lipophilic compounds.[5] For instance, IL-in-oil microemulsions have been successfully developed for the dermal delivery of poorly permeable drugs, demonstrating significant enhancement in therapeutic efficacy.[3]
Foundational Principles of [C10mim][Cl] Microemulsion Formulation
The formation of a stable microemulsion is governed by the delicate balance of interactions between the oil, water, surfactant, and co-surfactant. The primary role of the surfactant, [C10mim][Cl], is to reduce the interfacial tension between the oil and aqueous phases to near-zero values.[6] This reduction in interfacial tension allows for the spontaneous dispersion of one phase within the other, forming nanosized droplets.
The Synergistic Role of Co-surfactants
While [C10mim][Cl] is an effective surfactant, the addition of a co-surfactant is often crucial for achieving a stable microemulsion over a wide range of compositions. Co-surfactants, typically short-to-medium chain alcohols (e.g., isopropanol, ethanol, butanol), offer several key benefits:
-
Increased Interfacial Fluidity: Co-surfactants partition between the surfactant tails at the oil-water interface, increasing the flexibility and fluidity of the interfacial film.[7]
-
Modification of Spontaneous Curvature: By adjusting the packing of the surfactant molecules, co-surfactants help to achieve the optimal curvature of the interfacial film required for the formation of either o/w or w/o microemulsions.
-
Expansion of the Microemulsion Region: The presence of a co-surfactant typically expands the single-phase microemulsion region in the ternary phase diagram, providing a wider range of stable formulations.[8]
The choice and ratio of surfactant to co-surfactant (Smix) is a critical parameter that must be optimized during formulation development.
Component Selection: A Deliberate Approach
The selection of the oil and aqueous phases is dictated by the intended application and the solubility of the active ingredient to be encapsulated.
-
Oil Phase: A variety of oils can be used, ranging from simple hydrocarbons to more complex esters like isopropyl myristate (IPM), which is common in pharmaceutical applications.[9] The selection should be based on the solubility of the drug in the oil and the oil's ability to form a stable microemulsion with the chosen Smix.
-
Aqueous Phase: Typically, this is purified water, but it can also be a buffer solution or contain the hydrophilic drug substance.
The systematic screening of these components is the first step in developing a robust microemulsion formulation.
Protocol: Constructing a Pseudo-Ternary Phase Diagram
The most effective method for identifying the compositions that form stable microemulsions is the construction of a pseudo-ternary phase diagram.[10] This diagram maps the different phases (e.g., microemulsion, coarse emulsion, gel) at various compositions of the oil, aqueous phase, and a fixed-ratio Smix. The water titration method is a common and practical approach for constructing these diagrams.
Materials and Equipment
-
This compound ([C10mim][Cl])
-
Co-surfactant (e.g., Isopropanol)
-
Oil Phase (e.g., Isopropyl Myristate)
-
Aqueous Phase (e.g., Purified Water)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Micropipettes
Step-by-Step Methodology
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix):
-
Prepare different weight ratios of [C10mim][Cl] to the chosen co-surfactant (e.g., 1:1, 2:1, 1:2). For this protocol, we will proceed with a 1:1 ratio as a starting point.
-
Ensure the two components are thoroughly mixed to form a homogenous solution.
-
-
Titration Procedure:
-
In a series of glass vials, prepare different weight ratios of the oil phase (Isopropyl Myristate) and the Smix (1:1 ratio). The ratios should cover a wide range, for example: 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9 (Oil:Smix).
-
Place each vial on a magnetic stirrer and begin gentle stirring.
-
Slowly titrate each oil/Smix blend with the aqueous phase (purified water) drop by drop using a micropipette.
-
After each addition of the aqueous phase, allow the system to equilibrate. Observe the mixture for transparency and homogeneity. A clear, single-phase liquid indicates the formation of a microemulsion. A cloudy or milky appearance signifies a coarse emulsion.
-
Continue the titration until the clear microemulsion becomes turbid. Record the amounts (by weight) of oil, Smix, and aqueous phase at this transition point.
-
-
Plotting the Phase Diagram:
-
Calculate the percentage by weight (%w/w) of the oil phase, aqueous phase, and Smix for each point identified at the boundary of the microemulsion region.
-
Plot these compositions on a ternary phase diagram. Specialized software or graph paper can be used for this purpose.
-
Connect the points to delineate the single-phase microemulsion region. This region represents all the compositions that will spontaneously form a stable microemulsion.
-
-
Optimization:
-
Repeat the process with different Smix ratios (e.g., 2:1, 1:2) to determine which ratio yields the largest stable microemulsion region. A larger region offers greater flexibility in formulation.
-
Visualization of the Formulation Workflow
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Essential Characterization Protocols
Once a stable microemulsion formulation is selected from the phase diagram, it must be characterized to determine its physical properties.
Droplet Size and Polydispersity Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of the droplets within the microemulsion.
-
Protocol:
-
Dilute the microemulsion sample with the continuous phase (either oil for w/o or water for o/w) to an appropriate concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a sub-micron filter (e.g., 0.22 µm) into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).
-
Set the measurement parameters, including temperature (e.g., 25°C) and the refractive index and viscosity of the dispersant.
-
Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI value (< 0.3) indicates a narrow size distribution, which is desirable for most applications.
-
Structural Characterization by Conductivity Measurement
Electrical conductivity measurements can help determine the structure of the microemulsion (o/w, w/o, or bicontinuous).
-
Principle: An o/w microemulsion, with water as the continuous phase, will have high electrical conductivity. A w/o microemulsion, with oil as the continuous phase, will have very low conductivity. A sharp increase in conductivity as the aqueous phase is added indicates a percolation threshold, often associated with a transition from a w/o to a bicontinuous or o/w structure.
-
Protocol:
-
Prepare a series of microemulsion samples with a fixed amount of oil and Smix, but with increasing amounts of the aqueous phase.
-
Measure the electrical conductivity of each sample using a calibrated conductivity meter at a constant temperature.
-
Plot conductivity as a function of the volume fraction of the aqueous phase. The resulting curve will reveal the structural transitions within the system.
-
Data Presentation
The following tables provide an example of how to structure the data obtained from the formulation and characterization experiments.
Table 1: Composition of Selected Microemulsion Formulations (%w/w)
| Formulation ID | [C10mim][Cl] | Isopropanol | Isopropyl Myristate | Water | Smix Ratio |
|---|---|---|---|---|---|
| ME-1 | 20 | 20 | 10 | 50 | 1:1 |
| ME-2 | 25 | 25 | 20 | 30 | 1:1 |
| ME-3 | 30 | 15 | 15 | 40 | 2:1 |
Table 2: Physicochemical Characterization of Formulations
| Formulation ID | Z-Average (d.nm) | PDI | Conductivity (µS/cm) | Visual Appearance |
|---|---|---|---|---|
| ME-1 | 25.4 | 0.15 | 1250 | Clear, transparent |
| ME-2 | 45.8 | 0.21 | 850 | Clear, transparent |
| ME-3 | 32.1 | 0.18 | 1500 | Clear, transparent |
Mechanistic Insights and Logical Relationships
The stability and structure of the [C10mim][Cl] microemulsion are governed by the molecular arrangement of its components.
Caption: Component interactions leading to microemulsion formation.
Conclusion
This compound is a highly effective surfactant for the formulation of thermodynamically stable microemulsions. By systematically applying the principles of component selection and utilizing pseudo-ternary phase diagrams, researchers can identify optimal compositions for a wide range of applications, particularly in advanced drug delivery. The protocols outlined in this guide provide a robust framework for the development and characterization of these novel systems, enabling the translation of their unique properties into tangible scientific and pharmaceutical advancements.
References
- 1. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]
- 5. Development and Evaluation of New Microemulsion-Based Hydrogel Formulations for Topical Delivery of Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM]Cl)
Welcome to the technical support center for 1,3-Didecyl-2-methylimidazolium chloride (CAS: 70862-65-6), an imidazolium-based ionic liquid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile yet demanding solvent. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Table of Contents
-
General Handling & Storage
-
Solubility & Reaction Medium Challenges
-
Reaction Stability & Catalyst Interactions
-
Product Work-up & Purification
-
Safety & Environmental Considerations
General Handling & Storage
FAQ 1.1: My [DDMIM]Cl appears clumpy and difficult to handle. Is this normal, and how can I properly store it?
Answer: Yes, this is a common observation. This compound is a solid at room temperature, with a reported melting point of approximately 82°C, though some sources report higher values up to 160°C.[1][2][3] Its appearance can range from a yellow to brown solid.[1][2] The primary challenge with [DDMIM]Cl, like many ionic liquids with halide anions, is its hygroscopicity.[4]
The Causality: The chloride anion (Cl⁻) has a strong affinity for water molecules, readily absorbing moisture from the atmosphere.[4] This absorbed water can significantly alter the physical properties of the ionic liquid, leading to clumping, increased viscosity, and a depression of its melting point, making it behave more like a viscous liquid or paste than a free-flowing powder.
Troubleshooting Protocol: Drying and Storage
-
Initial Drying: Upon receipt and before first use, dry the [DDMIM]Cl under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 60-70°C, well below its melting point) for 12-24 hours. This removes adventitious water absorbed during manufacturing and shipping.
-
Water Content Verification (Self-Validation): Before use in a moisture-sensitive reaction, the water content should be verified. The gold standard is Karl Fischer titration. Aim for a water content below 100 ppm for most applications.
-
Inert Atmosphere Storage: Always store [DDMIM]Cl in a desiccator or, preferably, a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).
-
Handling: Weigh and handle the ionic liquid quickly in a dry environment to minimize exposure to atmospheric moisture.
Solubility & Reaction Medium Challenges
FAQ 2.1: I'm struggling to dissolve my nonpolar organic starting materials in [DDMIM]Cl. I thought it was a good solvent for organic compounds?
Answer: This is a frequent misconception. While [DDMIM]Cl is lauded for its ability to dissolve a wide range of compounds, its solvent properties are nuanced.[2][5] The structure, featuring a charged imidazolium core and two long, nonpolar decyl chains, gives it a distinct amphiphilic character. However, the ionic nature dominates, making it a relatively polar solvent. Highly nonpolar, aliphatic compounds may exhibit limited solubility.
The Causality: The solvation power of [DDMIM]Cl arises from a combination of electrostatic interactions (from the imidazolium core and chloride anion) and van der Waals forces (from the decyl chains). While the long alkyl chains provide a hydrophobic domain, the overall polarity is still significant. Nonpolar solutes, like long-chain alkanes or aromatics with no polar functional groups, may not be sufficiently stabilized by the ionic lattice, leading to poor solubility.
Troubleshooting Protocol: Enhancing Solubility
-
Temperature Increase: Gently heating the mixture (e.g., to 40-60°C) can significantly improve the solubility of many organic compounds by increasing kinetic energy and reducing the viscosity of the ionic liquid.[1]
-
Co-Solvent Addition: If heating is not viable or sufficient, the addition of a small amount of a co-solvent can be effective.
-
For Nonpolar Substrates: Consider adding a minimal amount of a moderately polar, aprotic co-solvent like THF or dichloromethane. This can help bridge the polarity gap between the ionic liquid and the substrate. .
-
-
Protocol Validation: When using a co-solvent, perform a control reaction to ensure it does not interfere with your catalyst or reaction pathway. The co-solvent should be rigorously dried to avoid introducing water into the system.
Data Presentation: Physical Properties of [DDMIM]Cl
| Property | Reported Value(s) | Source(s) |
| Molecular Formula | C₂₄H₄₇ClN₂ | [2][5] |
| Molecular Weight | ~399.10 g/mol | [1][2][5] |
| Appearance | Yellow to brown solid | [1][2] |
| Melting Point | 82°C to 160°C | [1][2][3] |
| Density (at 25°C) | 0.784 - 0.95 g/cm³ | [1][3] |
| Purity | >96-98% | [2][5][6] |
Note: Physical properties can vary depending on purity and water content.
Reaction Stability & Catalyst Interactions
FAQ 3.1: My reaction is base-sensitive, and I'm seeing unexpected side products or decomposition. Could the [DDMIM]Cl be the cause?
Answer: This is a critical and often overlooked issue. Imidazolium-based ionic liquids, particularly those with a hydrogen at the C2 position (between the two nitrogen atoms), can be unstable under basic conditions.[7] While the 2-methyl group in [DDMIM]Cl enhances stability compared to its non-methylated counterparts, it does not render it completely inert.
The Causality: The protons on the methyl group at the C2 position can be abstracted by a strong base, which can lead to the formation of an N-heterocyclic carbene (NHC).[7] This in-situ generated NHC can act as a ligand, potentially poisoning metal catalysts, or it can act as an organocatalyst itself, opening up unintended reaction pathways.[7][8]
Troubleshooting Workflow: Diagnosing and Mitigating Instability
Caption: Troubleshooting workflow for base-catalyzed reactions.
Experimental Protocol: Testing for IL-Base Interaction
-
Control Reaction: In a separate vessel, stir a sample of your [DDMIM]Cl with the base you intend to use in your reaction solvent (without any other reagents) under the same reaction conditions (temperature, time).
-
Analysis: After the allotted time, analyze the mixture using ¹H NMR spectroscopy. Look for changes in the chemical shifts of the imidazolium ring protons and the C2-methyl protons, which could indicate deprotonation or degradation.
-
Mitigation: If instability is confirmed, consider using a sterically hindered or weaker base, lowering the reaction temperature, or choosing an alternative solvent system.
Product Work-up & Purification
FAQ 4.1: How can I efficiently separate my organic product from the [DDMIM]Cl after the reaction? The ionic liquid is contaminating my product.
Answer: Product isolation is one of the most significant challenges when using ionic liquids as solvents.[9][10] Due to their negligible vapor pressure, they cannot be removed by simple evaporation like conventional volatile organic solvents.[5] The high viscosity and amphiphilic nature of [DDMIM]Cl can also lead to the formation of emulsions during liquid-liquid extraction.
The Causality: The ionic liquid's high polarity and potential to form complex aggregates in solution can lead to it partitioning with your product during extraction, especially if the product has some polar character.[11] Its surfactant-like properties, stemming from the long decyl chains, promote stable emulsions that are difficult to break.[11][12]
Recommended Protocol: Product Extraction and IL Recovery
This protocol is designed for a nonpolar to moderately polar organic product.
-
Initial Dilution: After the reaction is complete, allow the mixture to cool. Dilute the reaction mixture with a nonpolar organic solvent in which your product is highly soluble but the [DDMIM]Cl is not (e.g., hexane, diethyl ether, or ethyl acetate). A 5:1 to 10:1 ratio of extraction solvent to ionic liquid volume is a good starting point.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water. The highly water-soluble chloride-based ionic liquid will preferentially move into the aqueous phase.[13] Repeat the aqueous wash 2-3 times to ensure complete removal.
-
Troubleshooting Emulsions: If an emulsion forms, let the mixture stand for an extended period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
-
-
Organic Phase Processing: Collect the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate your product.
-
Ionic Liquid Recovery (Optional): The aqueous washes containing the [DDMIM]Cl can be collected. The water can be removed under high vacuum at an elevated temperature (e.g., 70-80°C) to recover the ionic liquid for potential reuse. The purity of the recycled IL should be checked (e.g., by NMR) before subsequent reactions.[14]
Visualization: Extraction Workflow
Caption: General workflow for product extraction from [DDMIM]Cl.
Safety & Environmental Considerations
FAQ 5.1: Is [DDMIM]Cl considered a "green" solvent? What are the primary safety concerns?
Answer: While ionic liquids are often promoted as "green" solvents due to their low volatility, which reduces air pollution compared to traditional organic solvents, their overall environmental and health impact is complex and must be carefully considered.[2][5]
Safety Profile:
-
Irritant: [DDMIM]Cl is classified as a skin and serious eye irritant.[15][16][17]
-
Respiratory Irritation: It may cause respiratory irritation.[16][17]
-
Toxicity: Some data suggests moderate mammalian toxicity.[18] Quaternary ammonium compounds, as a class, have been flagged for potential reproductive toxicity in animal studies.[19][20]
Environmental Profile:
-
Aquatic Toxicity: Related quaternary ammonium compounds like didecyldimethylammonium chloride (DDAC) are known to be highly toxic to aquatic invertebrates and moderately to highly toxic to fish.[18]
-
Persistence: DDAC is reported to be stable to photolysis and hydrolysis and can be immobile in soil, indicating potential environmental persistence.[13]
Best Practices:
-
Personal Protective Equipment (PPE): Always handle [DDMIM]Cl with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Waste Disposal: Do not dispose of [DDMIM]Cl or aqueous solutions containing it down the drain. Treat it as hazardous chemical waste and dispose of it according to your institution's and local regulations.[16]
-
Recycling: Prioritize recycling the ionic liquid whenever possible to minimize environmental discharge and reduce costs, as outlined in the purification section.[21][22]
References
- 1. Buy this compound | 70862-65-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. roco.global [roco.global]
- 4. mdpi.com [mdpi.com]
- 5. hiyka.com [hiyka.com]
- 6. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catco2nvers.eu [catco2nvers.eu]
- 9. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. a100.gov.bc.ca [a100.gov.bc.ca]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Dimethylimidazolium Chloride | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. iolitec.de [iolitec.de]
- 17. 1-Decyl-3-methylimidazolium chloride | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]
- 19. ewg.org [ewg.org]
- 20. Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Didecyl-2-methylimidazolium chloride
As a Senior Application Scientist, I've frequently guided researchers through the nuances of ionic liquid (IL) synthesis and purification. Achieving high purity in 1,3-didecyl-2-methylimidazolium chloride ([C10C10MIM]Cl) is critical, as residual impurities can drastically alter its physicochemical properties and performance in applications ranging from catalysis to drug delivery.[1][2] This guide is structured to address the most common challenges encountered in the lab, providing not just steps but the underlying rationale to empower you to make informed decisions during your purification workflow.
Troubleshooting Guide: From Crude Mixture to Pure Ionic Liquid
This section addresses specific, observable problems you might encounter post-synthesis.
Question 1: My synthesized [C10C10MIM]Cl is a dark yellow or brown viscous liquid/waxy solid. How can I remove the color?
Answer:
Probable Cause: The coloration is typically due to trace organic impurities, often resulting from side reactions or thermal degradation during a lengthy, heated synthesis. These chromophores can be challenging to remove with simple washing.
Recommended Solution: Activated Charcoal Treatment Activated charcoal is highly effective for removing colored organic impurities due to its extremely porous structure and high surface area, which readily adsorbs large, conjugated molecules responsible for color.[3][4]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude [C10C10MIM]Cl in a minimal amount of a suitable polar solvent like ethanol, methanol, or acetonitrile. The goal is to create a solution that is fluid enough for efficient mixing.
-
Charcoal Addition: Add activated charcoal to the solution (typically 1-2% w/w relative to the ionic liquid).
-
Stirring: Stir the mixture at room temperature for several hours. For stubborn coloration, gentle heating (40-50°C) can enhance the adsorption process, but avoid excessive heat which could cause further degradation.[4]
-
Filtration: The primary challenge with charcoal is its removal from the often-viscous IL solution.[5] To facilitate this, filter the mixture through a pad of Celite® or a fine-porosity fritted glass filter. Diluting the mixture slightly with more solvent just before filtration can lower the viscosity and improve the separation.
-
Solvent Removal: Remove the solvent from the now-colorless filtrate using a rotary evaporator. Final traces of solvent must be removed under high vacuum, as detailed in the "Persistent Solvent" issue below.
Question 2: My NMR spectrum shows unreacted 1-chlorodecane or 1-bromodecane. What is the most efficient way to remove it?
Answer:
Probable Cause: This is a common issue arising from incomplete reactions or the use of excess alkyl halide to drive the quaternization reaction to completion.
Recommended Solution: Liquid-Liquid Extraction with a Non-Polar Solvent The principle here is to exploit the significant polarity difference between the ionic liquid and the non-polar alkyl halide. A non-polar solvent will preferentially dissolve the unreacted starting material, leaving the highly polar ionic liquid behind.[6][7]
Step-by-Step Protocol:
-
Solvent Selection: Choose a non-polar solvent in which your ionic liquid has negligible solubility. Diethyl ether, hexane, or ethyl acetate are excellent choices.[7]
-
Extraction:
-
If your IL is a solid, dissolve it in a minimal amount of a polar solvent that is immiscible with your chosen non-polar washing solvent (e.g., dissolve in dichloromethane, wash with hexane).
-
If your IL is a viscous liquid, warm it slightly to reduce viscosity. Add the non-polar solvent to a separatory funnel, followed by your IL.
-
-
Washing: Shake the mixture vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The ionic liquid, being denser, will typically be the bottom layer.
-
Separation: Drain the IL layer. Discard the top non-polar solvent layer which now contains the impurity.
-
Repetition: Repeat the washing process 3-4 times with fresh portions of the non-polar solvent to ensure complete removal of the impurity.[7]
-
Drying: After the final wash, subject the IL to high vacuum to remove any residual extraction solvent.
| Impurity Type | Recommended Solvents | Rationale | Purity Expectation |
| Unreacted Alkyl Halide | Diethyl ether, Hexane, Toluene | High solubility of non-polar impurities, immiscible with the IL.[6][7] | >95% removal |
| Unreacted 2-methylimidazole | Toluene, Ethyl Acetate | Moderate polarity to dissolve the imidazole while minimizing IL loss.[7] | >90% removal |
| Polar Organic Byproducts | Ethyl Acetate | Can remove a range of moderately polar impurities. | Variable |
Question 3: My product is pure according to NMR, but it's persistently sticky and won't solidify, or my final mass suggests residual solvent. How do I dry it completely?
Answer:
Probable Cause: Ionic liquids are often hygroscopic and have negligible vapor pressure, making them excellent at trapping water and volatile organic solvents.[8][9] Their viscosity further hinders the release of these trapped molecules.
Recommended Solution: High-Vacuum Drying with Moderate Heat Effective drying requires reducing the external pressure well below the solvent's vapor pressure and adding thermal energy to facilitate evaporation.
Step-by-Step Protocol:
-
Initial Solvent Removal: Remove the bulk of any solvent using a rotary evaporator.
-
High-Vacuum Application: Transfer the IL to a Schlenk flask and connect it to a high-vacuum line (<0.1 mbar). Use a liquid nitrogen or dry ice/acetone cold trap to protect the pump and prevent back-streaming.
-
Heating: Gently heat the IL using an oil bath. For [C10C10MIM]Cl, which is a solid at room temperature (melting point ~82°C), heating to 60-70°C for several hours is effective.[10] Heating above the melting point can further accelerate drying but should be done cautiously to avoid any thermal degradation.
-
Duration: Continue drying under high vacuum for at least 24-48 hours.[9]
-
Purity Confirmation: The most reliable way to confirm dryness is by using Karl Fischer titration to quantify the water content, which should ideally be below 100 ppm for most applications.
Purification Workflow Diagram
The following diagram outlines a logical decision-making process for purifying your crude [C10C10MIM]Cl.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis method for this compound? The most common method is a direct quaternization reaction, which is a type of SN2 reaction. It involves reacting 2-methylimidazole with two equivalents of a decyl halide, such as 1-bromodecane or 1-chlorodecane. The synthesis of similar imidazolium ILs is well-documented.[11] The reaction is often performed neat (without solvent) or in a high-boiling point solvent and may require heating to proceed at a reasonable rate.
Q2: Can I use column chromatography for purification? While possible, it is generally not the preferred method for bulk purification of ionic liquids. The ionic nature of [C10C10MIM]Cl can cause it to interact very strongly with standard silica gel, leading to poor recovery and significant peak tailing.[12] If high-performance liquid chromatography (HPLC) is necessary for achieving ultra-high purity, reversed-phase columns (e.g., C18) with buffered mobile phases are typically used.[12][13][14] For preparative scale, it is often complex and costly.
Q3: My product is a solid at room temperature. Does this help or hinder purification? Both. The solid nature is a significant advantage as it allows for purification by recrystallization, which is one of the most powerful techniques for achieving high purity in crystalline solids.[15] However, it can make handling during solvent washing (liquid-liquid extraction) more cumbersome, as the IL may need to be warmed to remain in a liquid state or dissolved in a third solvent.
Q4: What analytical techniques should I use to confirm the purity and identity of my final product? A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies proton-bearing impurities.
-
Mass Spectrometry (e.g., ESI-MS): Confirms the mass of the cation ([C10C10MIM]⁺) and thus its molecular formula.
-
Karl Fischer Titration: Specifically quantifies the water content, which is a critical purity parameter for many IL applications.[9]
-
Elemental Analysis (CHN): Confirms the elemental composition of the bulk sample.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. mdpi.com [mdpi.com]
- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kina this compound 70862-65-6 fabrikanter, leverandører, fabrik - nøgle [dk.keyingchemical.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biotage.com [biotage.com]
- 14. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Enhancing Catalytic Efficiency with 1,3-Didecyl-2-methylimidazolium chloride
Welcome to the technical support center for 1,3-Didecyl-2-methylimidazolium chloride ([C10C10mim]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) related to the use of this versatile ionic liquid in catalysis. Our goal is to empower you to overcome common experimental hurdles and unlock the full potential of [C10C10mim]Cl in your catalytic systems.
Introduction to this compound in Catalysis
This compound is a unique ionic liquid that offers a combination of properties beneficial for various catalytic applications.[1][2] Its dual nature as both a solvent and a potential catalyst or catalyst precursor, coupled with its surfactant properties, makes it a valuable tool in green chemistry and for enhancing reaction efficiency.[1][2] This guide will explore its application in three primary catalytic modalities: as a precursor to N-Heterocyclic Carbene (NHC) catalysts, in micellar catalysis, and as a phase-transfer catalyst.
Section 1: [C10C10mim]Cl as a Precursor for N-Heterocyclic Carbene (NHC) Catalysis
Imidazolium salts are well-established precursors to N-heterocyclic carbenes (NHCs), a class of potent organocatalysts and ligands for transition metals.[3][4] The deprotonation of the C2-position of the imidazolium ring of [C10C10mim]Cl generates a highly reactive carbene that can be used in a variety of organic transformations.
Frequently Asked Questions (FAQs)
Q1: How do I generate the N-heterocyclic carbene from this compound?
A1: The NHC is typically generated in situ by treating [C10C10mim]Cl with a strong, non-nucleophilic base. The choice of base is critical to ensure efficient deprotonation without causing unwanted side reactions.
Q2: What are some common issues encountered when generating the NHC?
A2: Common problems include incomplete deprotonation leading to low catalyst concentration, and the formation of "abnormal" NHCs where deprotonation occurs at the C4 or C5 position of the imidazolium ring instead of the desired C2 position.
Troubleshooting Guide: NHC Generation and Activity
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete deprotonation of the imidazolium salt. | - Verify Base Strength: Ensure the pKa of the conjugate acid of the base is significantly higher than that of the imidazolium salt (typically 21-24). Common strong bases include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or potassium bis(trimethylsilyl)amide (KHMDS).- Optimize Base Stoichiometry: Use at least a stoichiometric amount of base relative to the imidazolium salt. An excess may be required in some cases. |
| Decomposition of the NHC. | - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as NHCs are sensitive to moisture.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the carbene. | |
| Inconsistent catalytic activity | Formation of "abnormal" N-heterocyclic carbenes (aNHCs). | - Solvent Effects: The choice of solvent can influence the site of deprotonation. Experiment with different aprotic solvents (e.g., THF, dioxane, toluene).- Temperature Control: Lowering the reaction temperature during NHC generation may favor the formation of the thermodynamically more stable C2-deprotonated carbene. |
| Side product formation | Ring-opening of the imidazolium salt. | - Use a Non-nucleophilic Base: Strong nucleophilic bases like hydroxides can attack the imidazolium ring. Switch to a bulky, non-nucleophilic base like KHMDS or lithium diisopropylamide (LDA). |
Experimental Protocol: General Procedure for NHC-Catalyzed Michael Addition (Analogous System)
-
To a dried flask under an inert atmosphere, add the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol).
-
Add this compound (0.1 mmol, 10 mol%).
-
Dissolve the components in a minimal amount of anhydrous solvent (e.g., THF, 2 mL).
-
Add the base (e.g., KOtBu, 1.1 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting NHC Catalysis
Caption: Troubleshooting workflow for low yield in NHC-catalyzed reactions.
Section 2: Micellar Catalysis with [C10C10mim]Cl
The long decyl chains of [C10C10mim]Cl impart surfactant properties, allowing it to form micelles in aqueous solutions.[8] This self-assembly can create microenvironments that enhance reaction rates and selectivity, a phenomenon known as micellar catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the critical micelle concentration (CMC) of this compound?
A1: Studies have shown that [C10C10mim]Cl exhibits two CMCs in aqueous solution, corresponding to the formation of spherical micelles and a transition to cylindrical micelles at higher concentrations.[8] The first CMC is in the range of 0.4-0.5 mM.
Q2: How can micelle formation improve my catalytic reaction?
A2: Micelles can increase the local concentration of reactants, alter the polarity of the reaction environment, and stabilize transition states, all of which can lead to rate enhancement. This is particularly effective for reactions between a water-insoluble organic substrate and a water-soluble reagent.
Troubleshooting Guide: Micellar Catalysis
| Issue | Potential Cause | Troubleshooting Steps |
| No significant rate enhancement observed | [C10C10mim]Cl concentration is below the CMC. | - Increase Concentration: Ensure the concentration of the ionic liquid is above its first CMC (around 0.5 mM) to promote micelle formation. |
| Poor partitioning of reactants into the micelles. | - Modify Substrate: If possible, modify the hydrophobicity of your substrate to favor its incorporation into the micellar core.- Add a Co-solvent: A small amount of an organic co-solvent can sometimes improve reactant solubility and partitioning. | |
| Product inhibition | The product is more lipophilic than the reactants and remains in the micelle, blocking active sites. | - Biphasic System: Consider running the reaction in a biphasic system where the product is continuously extracted into an organic phase. |
Experimental Protocol: Solvolysis Reaction in a Micellar Medium
This protocol is based on a study demonstrating the use of [C10C10mim]Cl micelles as a novel reaction medium.[8]
-
Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 10 mM).
-
Add the substrate (e.g., an ester or an acyl chloride) to the micellar solution with vigorous stirring to ensure proper dispersion.
-
Initiate the reaction by adding the nucleophile (e.g., water for hydrolysis).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Compare the reaction rate to a control experiment conducted in pure water without the ionic liquid to quantify the catalytic effect of the micelles.
Diagram of Micellar Catalysis
Caption: Schematic of reactant partitioning and reaction within a micelle.
Section 3: [C10C10mim]Cl in Phase-Transfer Catalysis (PTC)
The amphiphilic nature of [C10C10mim]Cl, with its charged imidazolium head and long alkyl tails, makes it a candidate for phase-transfer catalysis. In PTC, a catalyst facilitates the transport of a reactant from one phase to another where the reaction occurs.
Frequently Asked Questions (FAQs)
Q1: How does this compound function as a phase-transfer catalyst?
A1: In a biphasic system (e.g., aqueous/organic), the imidazolium cation can pair with an anionic reactant from the aqueous phase, and the resulting ion pair, being more lipophilic due to the decyl chains, can migrate into the organic phase to react with the organic substrate.
Q2: What types of reactions are suitable for PTC with [C10C10mim]Cl?
A2: PTC is commonly used for reactions involving an inorganic nucleophile (e.g., CN-, OH-, halide) and an organic substrate, such as alkylation and substitution reactions.
Troubleshooting Guide: Phase-Transfer Catalysis
| Issue | Potential Cause | Troubleshooting Steps |
| Slow reaction rate | Inefficient phase transfer. | - Increase Catalyst Loading: A higher concentration of [C10C10mim]Cl can increase the rate of ion pair exchange between the phases.- Vigorous Stirring: Ensure adequate mixing to maximize the interfacial area between the two phases. |
| Catalyst poisoning. | - Purity of Reactants: Ensure that the reactants are free from impurities that could deactivate the catalyst. | |
| Emulsion formation | The surfactant nature of [C10C10mim]Cl can lead to stable emulsions, complicating work-up. | - Change Solvent System: Experiment with different organic solvents to find a combination that is less prone to emulsification.- Salting Out: Adding a saturated brine solution during work-up can help to break the emulsion. |
References
- 1. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles | Semantic Scholar [semanticscholar.org]
- 7. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Didecyl-2-methylimidazolium chloride ([C10C1im]Cl)
Welcome to the technical support center for 1,3-Didecyl-2-methylimidazolium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues of this ionic liquid in experimental settings. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific problems you might encounter during your experiments with [C10C1im]Cl.
Question 1: My [C10C1im]Cl sample, which was initially a yellow to brown solid, has discolored further or turned into a dark liquid at elevated temperatures. What is happening?
Answer:
This observation strongly suggests thermal degradation. While this compound is noted for its thermal stability, prolonged exposure to high temperatures can lead to decomposition.[1]
Causality: The thermal decomposition of imidazolium chloride ionic liquids typically proceeds via a nucleophilic substitution mechanism.[1] The chloride anion can attack the alkyl chains on the imidazolium ring, leading to the cleavage of carbon-nitrogen bonds. This process forms chloroalkanes and alkylimidazoles as primary degradation products.[1]
Troubleshooting Steps:
-
Verify Thermal Stability Limits: The onset decomposition temperature for [C10C1im]Cl is generally reported to be above 250-300°C.[1] However, slow degradation can occur at lower temperatures with prolonged heating.[2] It is crucial to operate well below this limit.
-
Implement Precise Temperature Control: For reactions requiring heating, use a calibrated oil bath, heating mantle with a thermocouple, or a reaction block to maintain a stable and accurate temperature. An optimal balance between reaction rate and stability is often found in the 80-120°C range for many applications.[1]
-
Minimize Heating Duration: Plan experiments to minimize the time the ionic liquid is held at elevated temperatures.
-
Consider an Inert Atmosphere: Although imidazolium-based ionic liquids can be stable in air at moderate temperatures, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can also contribute to discoloration.
Question 2: I am observing unexpected side reactions or poor product yield in my synthesis. Could impurities in the [C10C1im]Cl be the cause?
Answer:
Yes, impurities are a common culprit for unexpected reactivity and can significantly impact experimental outcomes. The most common impurities in ionic liquids synthesized via halide-based routes are residual halides (beyond the chloride anion), water, and unreacted starting materials like 2-methylimidazole.[3][4][5]
Causality:
-
Halide Impurities: Residual halides from the synthesis process can alter the physicochemical properties of the ionic liquid, such as viscosity, and can negatively affect catalytic reactions, particularly those involving organometallic catalysts.[4]
-
Water Content: [C10C1im]Cl is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Water can act as a nucleophile, potentially leading to the hydrolysis of the imidazolium cation, especially under basic conditions, which can open the imidazolium ring.[7]
-
Starting Material Residue: The presence of unreacted 2-methylimidazole can introduce a basic impurity that may interfere with your reaction chemistry.
Troubleshooting Workflow:
References
Technical Support Center: Recycling and Reuse of 1,3-Didecyl-2-methylimidazolium chloride ([C₁₀C₁₀mim]Cl)
Welcome to the technical support resource for the ionic liquid catalyst, 1,3-Didecyl-2-methylimidazolium chloride ([C₁₀C₁₀mim]Cl). This guide is designed for researchers, scientists, and process chemists to provide practical, in-depth answers to common challenges encountered during the catalyst's lifecycle. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to ensure you can recycle and reuse this versatile catalyst efficiently and confidently.
Core Principles of [C₁₀C₁₀mim]Cl Catalyst Recycling
The ability to recycle [C₁₀C₁₀mim]Cl hinges on its distinct physicochemical properties. Unlike traditional volatile organic compounds, its negligible vapor pressure and high thermal stability are key advantages.[1][2] The two long decyl chains on the imidazolium cation impart significant hydrophobicity, making it immiscible with many polar solvents (like water) and some nonpolar organic solvents, which is the primary mechanism exploited for its recovery.[3][4] Effective recycling is not just about recovery; it's about maintaining the catalyst's structural integrity and purity to ensure consistent performance in subsequent runs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, guiding you from post-reaction recovery to quality control and reuse.
Part 1: Catalyst Recovery from Reaction Mixtures
Q1: What is the primary method for separating [C₁₀C₁₀mim]Cl from my reaction products after a catalytic cycle?
A: The most common and effective method is liquid-liquid extraction . This technique leverages the unique solubility profile of [C₁₀C₁₀mim]Cl. Because of its ionic nature and long alkyl chains, it often forms a separate phase from less polar organic products and solvents.
-
Causality: The catalyst is a salt, making it highly polar. However, the two C₁₀ alkyl chains give it significant nonpolar character, creating a distinct phase that is often immiscible with common organic solvents used for product extraction (e.g., hexanes, diethyl ether, ethyl acetate). You can extract your organic-soluble product, leaving the catalyst behind in its own phase or an aqueous phase if present. Recycling protocols often rely on the low solubility of ionic liquids in organic solvents to facilitate separation.[5]
Q2: How do I select an appropriate solvent for extracting my product while leaving the catalyst behind?
A: Solvent selection is critical and depends on the polarity of your product. The goal is to choose a solvent that maximizes product solubility while minimizing catalyst solubility (leaching).
-
Recommended Solvents: Start with nonpolar solvents like hexanes, heptane, or toluene. If your product requires a more polar solvent, consider diethyl ether or ethyl acetate.
-
Self-Validating System: Before scaling up, perform a simple shake-flask test. Mix a known amount of your catalyst with the chosen extraction solvent, agitate, and analyze the solvent layer for any dissolved ionic liquid (e.g., by NMR or LC-MS). This validates the solvent's suitability and quantifies potential catalyst loss.
Q3: I'm observing significant catalyst leaching into my organic extraction solvent. How can I minimize this?
A: Catalyst leaching is a common issue, especially when using more polar extraction solvents. Here are several strategies to mitigate it:
-
Solvent Choice: Re-evaluate your solvent. If possible, switch to a less polar option (e.g., from ethyl acetate to toluene).
-
Temperature Control: Lowering the extraction temperature can often decrease the solubility of the ionic liquid in the organic phase.
-
Back-Extraction: After separating your product-rich organic phase, you can "wash" it with a small amount of a solvent in which the catalyst is insoluble but the product is not (e.g., water, if your product is hydrophobic). This can recover some of the leached catalyst.
-
Aqueous Biphasic Systems: For certain applications, creating an aqueous two-phase system by adding a salting-out agent can help confine the ionic liquid to one phase, improving separation efficiency.[6]
Part 2: Purification of Recovered Catalyst
Q4: What are the typical impurities I should expect in my recovered [C₁₀C₁₀mim]Cl, and how do I remove them?
A: Recovered ionic liquids are rarely pure. Common impurities include residual reactants, products, by-products, water, and dissolved extraction solvents. The presence of impurities can significantly impact viscosity and catalytic activity.[1][7]
| Impurity Type | Removal Method | Rationale & Key Considerations |
| Volatile Organics | High-Vacuum Drying | The negligible vapor pressure of the IL allows for the removal of volatile solvents (e.g., residual hexane, ether) under vacuum at a moderately elevated temperature (e.g., 60-80 °C). |
| Water | High-Vacuum Drying / Molecular Sieves | Water can act as a poison in many reactions. Vacuum drying is effective. For trace amounts, adding activated 3Å molecular sieves and letting it stand overnight can be very effective.[8] The removal of water is critical as even small amounts can drastically reduce viscosity.[7] |
| Non-Volatile Organics | Solvent Washing | Wash the recovered IL with a nonpolar solvent like hexane. This will remove organic residues without dissolving the IL. Repeat 2-3 times. Decant the solvent carefully after each wash. |
| Inorganic Salts | Water Washing | If your reaction produces inorganic salt by-products and your IL is sufficiently hydrophobic, you can wash the IL phase with deionized water to remove them.[5] Caution: This may introduce water that needs to be removed later. |
Q5: The viscosity of my recycled catalyst is much lower than the fresh catalyst. What does this mean?
A: A significant decrease in viscosity is almost always due to the presence of residual water or solvent.[1][7] Even small weight percentages of water can reduce viscosity by an order of magnitude.[7] This highlights the critical importance of a thorough drying step. Implement the high-vacuum drying protocol described above and consider Karl Fischer titration to quantify water content.
Part 3: Troubleshooting and Quality Control
Q6: My recycled catalyst shows a significant drop in activity. What are the potential causes and how can I troubleshoot this?
A: Reduced activity is a critical issue. The cause can be chemical (impurities, degradation) or physical (loss of catalyst). Use the following decision tree to diagnose the problem.
Caption: General workflow for the recovery, purification, and quality control of [C₁₀C₁₀mim]Cl catalyst.
Caption: A decision tree for troubleshooting reduced activity in recycled [C₁₀C₁₀mim]Cl catalyst.
Q7: How can I definitively check the purity and structural integrity of my recycled catalyst?
A: A combination of analytical techniques is recommended for robust quality control.
| Parameter | Analytical Method | Acceptance Criteria / What to Look For |
| Structural Integrity | ¹H & ¹³C NMR Spectroscopy | The NMR spectrum of the recycled catalyst should be identical to that of the fresh catalyst. Look for the absence of peaks from solvents, reactants, or by-products. Pay close attention to the imidazolium ring protons, as shifts can indicate degradation. |
| Functional Groups | FT-IR Spectroscopy | The FT-IR spectrum should match the reference. This is a quick way to check for major functional group changes or the presence of impurities like water (broad peak ~3400 cm⁻¹). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | The onset of decomposition temperature should not be significantly lower than that of the fresh catalyst. A lower decomposition temperature suggests the presence of less stable impurities or that the catalyst itself has begun to degrade.[1][9] |
| Water Content | Karl Fischer Titration | This provides a precise quantification of water content. For most applications, a water content of <500 ppm is desirable. |
Detailed Experimental Protocols
Protocol 1: General Catalyst Recovery via Liquid-Liquid Extraction
-
Materials:
-
Post-reaction mixture containing [C₁₀C₁₀mim]Cl and product.
-
Extraction solvent (e.g., Heptane, Toluene).
-
Separatory funnel.
-
-
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel of appropriate size.
-
Add an equal volume of the selected extraction solvent (e.g., heptane).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to fully separate. The denser ionic liquid phase will typically be the bottom layer.
-
Drain the lower ionic liquid layer into a clean, dry round-bottom flask.
-
Drain the upper organic layer (containing the product) for further workup.
-
To maximize recovery, add a fresh portion of extraction solvent to the ionic liquid phase, shake, and separate again. Combine the organic layers.
-
Protocol 2: Purification of Recovered [C₁₀C₁₀mim]Cl
-
Materials:
-
Recovered [C₁₀C₁₀mim]Cl in a round-bottom flask.
-
Washing solvent (e.g., Hexane).
-
High-vacuum pump (<1 mbar).
-
Heating mantle.
-
-
Procedure:
-
Organic Wash: Add hexane (approx. 2 volumes relative to the IL) to the flask containing the recovered catalyst. Swirl or stir for 15 minutes at room temperature.
-
Carefully decant the hexane layer. Repeat the wash two more times.
-
Drying: Connect the flask to a high-vacuum line.
-
Begin stirring and slowly heat the flask to 70-80 °C.
-
Maintain under high vacuum for at least 4-6 hours, or until no more solvent is observed condensing in the cold trap. The catalyst should appear as a clear, viscous liquid or solid, depending on purity and temperature.[10]
-
Allow the catalyst to cool to room temperature under vacuum before backfilling with an inert gas (e.g., Nitrogen or Argon). Store in a sealed container in a desiccator.
-
References
- 1. Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. roco.global [roco.global]
- 4. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 1,3-didecyl-2-methylimidazolium chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,3-didecyl-2-methylimidazolium chloride. This document is designed for researchers and chemists who are actively working with or developing processes involving this versatile ionic liquid. My objective is to move beyond simple procedural outlines and provide a deeper understanding of the reaction dynamics, focusing on the causality behind common synthetic challenges. By anticipating and understanding potential side reactions, you can optimize your process for higher yield, purity, and reproducibility.
The synthesis of this compound is typically achieved via a sequential N-alkylation (quaternization) of 2-methylimidazole with a C10 alkyl halide, such as 1-chlorodecane or 1-bromodecane. While the primary reaction appears straightforward, several competing pathways and potential impurities can complicate the process. This guide provides field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a yellow or brown coloration in my final product?
A1: The appearance of color in the final product is typically indicative of degradation or impurities. The most common cause is decomposition resulting from excessive heat during the reaction.[1] Imidazole derivatives can be sensitive to high temperatures, leading to the formation of complex, colored byproducts. Another potential cause is the presence of impurities in the starting 2-methylimidazole, which can degrade under reaction conditions. For purification, treatment of an aqueous solution of the product with decolorizing charcoal followed by filtration can be effective.[2]
Q2: My reaction has stalled, and I see a significant amount of a mono-alkylated intermediate. How can I drive the reaction to completion?
A2: The N-alkylation occurs in two steps: the formation of 1-decyl-2-methylimidazole, followed by a second alkylation to form the desired quaternary salt. The second step is often slower due to increased steric hindrance.[3] To drive the reaction to completion, consider the following:
-
Increase Reaction Time: Monitor the reaction by TLC or NMR and extend the duration until the mono-alkylated intermediate is consumed.
-
Increase Temperature: A moderate increase in temperature can provide the necessary activation energy for the second alkylation. However, be cautious, as excessive heat can promote side reactions like elimination.[1]
-
Stoichiometry: Ensure you are using a slight excess (e.g., 2.1 to 2.2 equivalents) of the alkylating agent relative to the 2-methylimidazole to favor the formation of the di-substituted product.
Q3: How does residual water affect the synthesis and the final product?
A3: Water can have a significant negative impact. During the synthesis, it can promote the hydrolysis of the alkylating agent. More critically, in the final product, water can facilitate the hydrolysis of the imidazolium cation, especially under basic conditions, leading to ring-opening and the formation of N,N'-disubstituted formamide derivatives.[4][5][6] Trace amounts of water in the purified ionic liquid can also alter its physical properties.[7][8] Therefore, using anhydrous solvents and properly dried reagents is crucial.
Q4: Can I use 1-bromodecane instead of 1-chlorodecane as the alkylating agent?
A4: Yes, 1-bromodecane can be used and is often more reactive than 1-chlorodecane due to bromide being a better leaving group. This increased reactivity can lead to faster reaction times or allow for lower reaction temperatures. However, the final product will be 1,3-didecyl-2-methylimidazolium bromide. If the chloride salt is specifically required, a subsequent anion exchange step would be necessary.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues by linking them to underlying chemical side reactions and providing actionable solutions.
Problem 1: Low Yield and Presence of a Non-polar Impurity
-
Observation: Your final yield is significantly lower than expected. TLC or GC-MS analysis reveals the presence of a non-polar byproduct that is not a starting material or the mono-alkylated intermediate.
-
Probable Cause: E2 Elimination Reaction. This is one of the most common side reactions when using alkyl halides.[9] The 2-methylimidazole or its mono-alkylated product can act as a base, abstracting a proton from the carbon adjacent to the halide on the 1-chlorodecane. This results in the formation of 1-decene and the corresponding imidazolium hydrochloride salt, consuming your alkylating agent in a non-productive pathway.[10][11] This reaction is particularly favored by higher temperatures.[12]
-
Solutions:
-
Temperature Control: Maintain the lowest effective temperature that allows the alkylation to proceed at a reasonable rate. For the second, more demanding alkylation step, a gradual increase in temperature is preferable to starting at a high temperature.
-
Solvent Choice: Using a polar aprotic solvent like acetonitrile or DMF can favor the SN2 (alkylation) pathway over the E2 (elimination) pathway.
-
Purification: 1-decene is non-polar and can be effectively removed from the final ionic liquid by washing the crude product with a non-polar solvent like hexane or diethyl ether, in which the ionic liquid is insoluble.
-
Problem 2: Final Product is an Oily Liquid, Not a Solid
-
Observation: The purified product is a viscous oil at room temperature, but the literature reports this compound as a solid with a melting point of 82 °C.
-
Probable Cause: Contamination with Mono-alkylated Intermediate. The most likely cause is an incomplete reaction, leaving a significant amount of the 1-decyl-2-methylimidazole intermediate in your final product. This intermediate, being less symmetrical and having a lower molecular weight, disrupts the crystal lattice of the final salt, leading to a significant melting point depression.
-
Solutions:
-
Reaction Monitoring: Do not stop the reaction based on time alone. Use TLC or ¹H NMR on an aliquot of the reaction mixture to confirm the complete disappearance of the mono-alkylated intermediate before proceeding with the workup.
-
Purification by Recrystallization: This is a highly effective method for removing the intermediate. A common solvent system is acetonitrile/ethyl acetate. Dissolve the crude product in a minimal amount of hot acetonitrile and then slowly add ethyl acetate until turbidity is observed. Cooling the mixture will cause the pure, solid product to crystallize.
-
Solvent Washing: A thorough wash of the crude solid with a solvent like ethyl acetate can remove a significant portion of the less polar mono-alkylated intermediate.
-
Problem 3: NMR Spectrum Shows Unexpected Complexity or Disappearance of Imidazolium Protons
-
Observation: The ¹H NMR spectrum lacks the characteristic sharp singlet for the C2-methyl group or the signals for the imidazolium ring protons (C4-H and C5-H). Instead, you observe complex signals in the amide region (~8.0 ppm).
-
Probable Cause: Hydrolysis and Ring Opening. The imidazolium ring is susceptible to nucleophilic attack, particularly at the C2 position, under basic conditions. If the workup involves a strong base in the presence of water, the hydroxide ion can attack the C2 carbon, leading to a ring-opening hydrolysis reaction to form an N,N'-didecyl-N-methylformamide derivative.[5][6][13]
-
Solutions:
-
Avoid Strong Bases During Workup: Unless absolutely necessary, avoid using strong aqueous bases (like NaOH or KOH) during the purification of imidazolium salts.
-
Ensure Anhydrous Conditions: Conduct the reaction and workup under dry conditions to minimize the presence of water, which is a reactant in the hydrolysis pathway.[14]
-
Storage: Store the final, purified ionic liquid in a desiccator to protect it from atmospheric moisture, which can cause slow degradation over time.
-
Visualizing the Reaction Pathways
Understanding the relationship between the desired reaction and potential side reactions is key to troubleshooting.
Caption: Main synthesis pathway and key side reactions.
Influence of Reaction Parameters on Synthesis Outcome
The interplay of different experimental variables determines the success of the synthesis. The following table summarizes these relationships.
| Parameter | Effect on Main Reaction | Potential Side Reaction Promoted | Recommendation |
| Temperature | Increases rate, especially for the 2nd alkylation step. | Elimination (E2): Significantly favored at higher temperatures. Decomposition: Risk of product/reagent degradation. | Use the minimum temperature required for a reasonable reaction rate (e.g., 60-80°C). Monitor progress closely if higher temperatures are needed. |
| Stoichiometry | >2.0 eq. of alkyl halide needed to drive reaction to completion. | None directly, but excess alkyl halide must be removed during purification. | Use a slight excess of alkyl halide (e.g., 2.1 eq.) to ensure full conversion of the mono-alkylated intermediate. |
| Solvent | Polar aprotic solvents (e.g., Acetonitrile, Toluene) are effective. | Solvent can influence SN2 vs. E2 balance.[11] | Toluene or acetonitrile are good starting points. Solvent-free (neat) conditions can also be effective and simplify workup. |
| Water Content | Minimal effect on alkylation rate. | Hydrolysis: Can lead to ring-opening of the product, especially if base is present.[4][14] | Use anhydrous reagents and solvents. Dry the final product thoroughly under vacuum. |
Recommended Experimental Protocol
This protocol is a validated starting point and may require optimization for your specific laboratory conditions.
Materials:
-
2-Methylimidazole (99%, anhydrous)
-
1-Chlorodecane (98%)
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
First Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylimidazole (1.0 eq.) and toluene (approx. 2 M concentration).
-
Slowly add 1-chlorodecane (1.05 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the consumption of 2-methylimidazole by TLC or GC-MS to confirm the formation of 1-decyl-2-methylimidazole.
-
Second Alkylation (Quaternization): After confirming the completion of the first step, add the second portion of 1-chlorodecane (1.05 eq.) to the reaction mixture.
-
Increase the temperature to 100-110 °C and continue stirring for another 24-48 hours. The product will often precipitate out of the toluene as a dense oil or solid.
-
Monitor the reaction for the disappearance of the 1-decyl-2-methylimidazole intermediate.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. The product should solidify or form a viscous lower layer.
-
Decant the toluene solvent.
-
Wash the crude product three times with hot hexane to remove unreacted 1-chlorodecane and any 1-decene byproduct.
-
Wash the product three times with ethyl acetate to remove any remaining mono-alkylated intermediate.
-
The remaining solid is the crude product. For higher purity, recrystallize from a minimal amount of hot acetonitrile by adding ethyl acetate.
-
Dry the final white solid product under high vacuum at 50-60 °C for at least 24 hours.
-
References
- 1. benchchem.com [benchchem.com]
- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,3-didecyl-2-methylimidazolium chloride Concentration in Catalysis
Welcome to the technical support center for 1,3-didecyl-2-methylimidazolium chloride ([C10C10MIM]Cl), a versatile ionic liquid catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing the concentration of [C10C10MIM]Cl in your catalytic experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of working with this powerful catalytic medium.
The Critical Role of Concentration in [C10C10MIM]Cl Catalysis
This compound is not merely a solvent but an active participant in the reaction medium. Its unique amphiphilic nature allows it to self-assemble into various micellar structures in aqueous solutions, a property that is highly dependent on its concentration.[1][2][3] This behavior is central to its catalytic efficacy, as these micelles can create localized environments that enhance reactant solubility, stabilize transition states, and influence reaction pathways.[4]
The concentration of [C10C10MIM]Cl dictates the morphology of these aggregates, transitioning from spherical micelles to cylindrical and eventually to bilayer structures as the concentration increases.[1][2][3] Each of these structures presents a different catalytic environment. Therefore, optimizing the concentration of [C10C10MIM]Cl is a critical step in maximizing reaction yield, selectivity, and overall efficiency. This guide will provide you with the foundational knowledge and practical steps to achieve this optimization.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with this compound.
1. What is this compound and what are its primary catalytic applications?
This compound is an ionic liquid characterized by a positively charged imidazolium head group and two long decyl chains.[5] This structure gives it surfactant-like properties, allowing it to form micelles in solution.[1][2][3] It is known for its excellent thermal stability and ability to dissolve a wide range of organic and inorganic compounds.[6]
Its primary catalytic applications are in organic synthesis, where it can act as a phase-transfer catalyst, a micellar catalyst, or a stabilizing agent for metal nanoparticles.[6] It is particularly useful in reactions involving immiscible reactants, where its micellar structures can bring reactants together and accelerate reaction rates.
2. What is the Critical Micelle Concentration (CMC) of [C10C10MIM]Cl and why is it important?
The Critical Micelle Concentration (CMC) is the concentration above which the individual ionic liquid molecules begin to aggregate and form micelles.[7] For [C10C10MIM]Cl in aqueous solution, two CMCs have been reported. The first CMC (CMC1), corresponding to the formation of spherical micelles, is in the range of 0.4-0.5 mM. The second CMC (CMC2), which is associated with the transition from spherical to cylindrical micelles, occurs at a higher concentration range of 20-30 mM.[1]
Understanding the CMCs is crucial because the catalytic activity of [C10C10MIM]Cl is often linked to the presence and structure of these micelles. Operating above the CMC is generally necessary to harness its full catalytic potential.
3. What is a good starting concentration for my reaction?
A good starting point for optimization is to use a concentration slightly above the first CMC (CMC1), for instance, in the 1-5 mM range. This ensures the presence of micelles without excessive use of the ionic liquid. However, the optimal concentration is highly reaction-dependent and will require further experimental optimization.
4. Can the concentration of [C10C10MIM]Cl be too high?
Yes, an excessively high concentration of the ionic liquid can be detrimental to your reaction. At very high concentrations, [C10C10MIM]Cl can form more complex structures like bilayers, which might hinder catalysis.[1][2][3] Furthermore, high concentrations can increase the viscosity of the reaction medium, leading to mass transfer limitations. It can also complicate product purification and increase costs. In some cases, high surfactant concentrations can even inhibit the reaction by diluting the reactants within the micelles.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them by optimizing the concentration of this compound.
Issue 1: Low Reaction Yield
A low yield is a common problem that can often be traced back to a suboptimal concentration of the ionic liquid.
Potential Causes and Solutions:
-
Concentration is below the CMC: If the concentration of [C10C10MIM]Cl is below its first CMC, micelles will not form, and you will not benefit from the catalytic effects of these microreactors.
-
Action: Increase the concentration of [C10C10MIM]Cl to be above CMC1 (e.g., > 1 mM).
-
-
Suboptimal Micellar Structure: The shape and size of the micelles can influence the reaction rate. It's possible that the initial concentration is not promoting the most effective micellar structure for your specific reaction.
-
Action: Perform a systematic concentration screening to identify the optimal range.
-
-
Mass Transfer Limitations: At very high concentrations, the increased viscosity of the solution can slow down the reaction by impeding the movement of reactants.
-
Action: If you are using a high concentration, try reducing it and observe the effect on the reaction rate.
-
Experimental Protocol for Concentration Screening:
-
Set up a series of parallel reactions: Prepare a set of identical reactions, varying only the concentration of [C10C10MIM]Cl. A good starting range for screening could be from below CMC1 to well above CMC2 (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
Monitor reaction progress: At regular time intervals, take aliquots from each reaction and analyze them using a suitable technique (e.g., GC, HPLC, NMR) to determine the conversion and yield.
-
Plot the results: Plot the reaction yield as a function of the [C10C10MIM]Cl concentration at a fixed reaction time. This will help you identify the optimal concentration range.
Table 1: Example of a Concentration Screening Experiment
| [C10C10MIM]Cl (mM) | Reaction Yield (%) after 4h | Observations |
| 0.1 | 15 | Minimal reaction, likely no micelles |
| 1 | 45 | Significant increase in yield |
| 5 | 75 | Further improvement in yield |
| 10 | 85 | Nearing optimal concentration |
| 25 | 90 | Peak yield achieved |
| 50 | 88 | Slight decrease in yield |
| 100 | 80 | Yield decreasing, possible viscosity effects |
Diagram 1: Workflow for Optimizing Ionic Liquid Concentration
Caption: A systematic workflow for troubleshooting low reaction yields by optimizing the ionic liquid concentration.
Issue 2: Poor Selectivity
In reactions with multiple possible products, the concentration of [C10C10MIM]Cl can influence the selectivity by altering the microenvironment around the catalyst and reactants.
Potential Causes and Solutions:
-
Different Micellar Environments: The transition from spherical to cylindrical micelles can change the steric hindrance and polarity within the micelle, favoring one reaction pathway over another.
-
Action: Systematically vary the concentration of the ionic liquid around both CMC1 and CMC2 to see how it affects the product distribution.
-
-
Solubilization Effects: The ionic liquid may preferentially solubilize one of the reactants or intermediates, altering their relative concentrations at the reaction site and thus affecting selectivity.
-
Action: Analyze the composition of the reaction mixture at different ionic liquid concentrations to understand the partitioning of reactants and products.
-
Issue 3: Difficult Product Separation
While ionic liquids are known for their potential to simplify product separation, high concentrations can sometimes lead to challenges.
Potential Causes and Solutions:
-
Emulsion Formation: The surfactant nature of [C10C10MIM]Cl can lead to the formation of stable emulsions, making the extraction of the product difficult.
-
Action: Try to use the lowest effective concentration of the ionic liquid. After the reaction, consider adding a co-solvent that can break the emulsion or using techniques like centrifugation.
-
-
High Viscosity: A highly viscous reaction mixture can be difficult to handle and can trap the product.
-
Action: Dilute the reaction mixture with a suitable solvent after the reaction is complete to reduce viscosity before extraction.
-
Diagram 2: Decision Tree for Troubleshooting Common Issues
Caption: A decision tree to guide researchers in troubleshooting common experimental issues related to ionic liquid concentration.
Concluding Remarks
The optimization of this compound concentration is a critical parameter for achieving successful and reproducible results in catalysis. By understanding the fundamental principles of its self-assembly and by employing a systematic experimental approach, researchers can unlock the full potential of this versatile ionic liquid. This guide provides a starting point for your investigations, and we encourage you to adapt these principles to your specific reaction systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 96 70862-65-6 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. connectsci.au [connectsci.au]
Effect of impurities in 1,3-didecyl-2-methylimidazolium chloride on reaction outcomes
Answering the call for robust, reproducible science, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating the effects of impurities in 1,3-didecyl-2-methylimidazolium chloride ([C₁₀]₂MIM][Cl]). As a Senior Application Scientist, my goal is to move beyond simple procedural lists to explain the fundamental causality behind experimental challenges, ensuring your work is built on a foundation of chemical integrity.
Introduction: The Critical Role of Purity in Ionic Liquid Chemistry
This compound is a versatile ionic liquid (IL) with applications ranging from a green solvent and catalyst to a key component in electrochemical systems and drug delivery formulations.[1] Like all high-performance reagents, its efficacy is directly tied to its purity. Trace impurities, often remnants of the synthesis process or introduced during handling, can dramatically alter the physicochemical properties of the IL and lead to inconsistent, unpredictable, and unreliable reaction outcomes.[2][3] This guide is designed to help you identify, understand, and troubleshoot these issues.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding impurities in this compound.
Q1: What are the most common impurities in my [C₁₀]₂MIM][Cl] and where do they come from?
The most prevalent impurities are typically water, residual halides (beyond the chloride anion of the IL itself, such as bromide or iodide if used in synthesis), and unreacted starting materials.[2][4][5] The primary synthesis route involves the quaternization of a substituted imidazole with an alkyl halide. Impurities are introduced at several stages:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-methylimidazole or 1-chlorodecane.
-
Water: Imidazolium salts can be hygroscopic. Water can be absorbed from the atmosphere during synthesis, purification, and storage.[6]
-
Halide Contaminants: If the synthesis involves metathesis from a bromide or iodide precursor, these halides can persist in the final chloride product.[7][8]
-
Degradation Products: Exposure to high temperatures or harsh conditions can lead to the formation of degradation byproducts.[9][10]
Q2: My reaction is giving inconsistent yields and selectivities. Could impurities in my ionic liquid be the cause?
Absolutely. This is a classic symptom of ionic liquid impurity. Even trace amounts of contaminants can have a significant negative effect on reactivity.[7] For instance, in transition metal-catalyzed reactions, residual halide ions can coordinate to the metal center, acting as a catalyst poison and altering the reaction pathway or halting it altogether.[7] Similarly, unreacted 2-methylimidazole, being a basic compound, can interfere with pH-sensitive reactions or acid-catalyzed steps.
Q3: How does water content specifically affect my experiments?
Water is a particularly impactful impurity. While some reactions benefit from an aqueous environment, unintended water in an ionic liquid can:
-
Alter Physical Properties: Water can decrease the viscosity and change the polarity and density of the ionic liquid, which in turn affects mass transport and reaction kinetics.[6]
-
Influence Reaction Mechanisms: In water-sensitive reactions, such as certain Grignard or organolithium reactions, water will quench the reagents. It can also participate in hydrolysis of substrates or products.
-
Impact Electrochemistry: In electrochemical applications, water significantly narrows the electrochemical window of the ionic liquid, limiting the operational voltage of devices like batteries and capacitors.[11][12]
Q4: I'm using [C₁₀]₂MIM][Cl] to synthesize nanoparticles. Why am I seeing polydispersity and poor stability?
Nanoparticle synthesis is exceptionally sensitive to impurities. Studies on similar imidazolium-based ionic liquids have clearly demonstrated that trace amounts of water, chloride, and unreacted 1-methylimidazole cause significant deviations in the size and shape of resulting nanoparticles.[2][4][5] These impurities can interfere with the nucleation and growth processes and negatively impact the stabilization of the final nanoparticles, leading to aggregation and polydispersity.[2][5] The long alkyl chains of [C₁₀]₂MIM][Cl] are intended to provide steric stabilization, but this can be disrupted by contaminants.[13]
Q5: Can the ionic liquid itself degrade, and if so, what is the impact?
Yes, imidazolium-based ionic liquids can degrade under certain conditions, such as high temperatures or in the presence of strong bases, leading to the formation of N-heterocyclic carbenes or other degradation products.[9][10] These degradation products can be highly reactive and may initiate unwanted side reactions, leading to the formation of unexpected byproducts and a reduction in the yield of the desired product.
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Catalytic Activity or Catalyst Deactivation | Halide Impurities: Residual halides (e.g., from synthesis precursors) can poison transition metal catalysts.[7] Unreacted Imidazole: Acts as a competing ligand, displacing your desired ligand from the catalyst. | 1. Test for Halides: Perform a qualitative silver nitrate (AgNO₃) test. 2. Purify the IL: If halides are present, purify the IL through recrystallization or washing. 3. Characterize Purity: Use NMR or chromatography to check for unreacted starting materials. |
| Poor Performance in Electrochemical Applications | Water Content: Reduces the electrochemical stability window.[11][12] Other Impurities: Can undergo redox reactions within the operational voltage, causing interference. | 1. Measure Water Content: Use Karl Fischer titration to quantify water levels. 2. Dry the IL: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.[6] 3. Repurify: If drying is insufficient, consider a more rigorous purification protocol. |
| Variable Nanoparticle Size, Shape, and Stability | Multiple Impurities: Trace levels of water, halides, and/or unreacted starting materials are known to disrupt nanoparticle formation and stabilization.[2][4][5] | 1. High-Purity IL is Essential: Use an IL with the highest possible purity. 2. Implement Purification: Purify your existing stock using the protocols provided in Section 3. 3. Control Atmosphere: Handle the IL in an inert atmosphere (e.g., glovebox) to prevent water absorption. |
| Unexpected Byproducts in Reaction Mixture | Degradation of IL: The ionic liquid may be degrading under your reaction conditions, creating reactive species.[9][10] Reactive Impurities: Unreacted starting materials or synthesis byproducts are participating in the reaction. | 1. Assess IL Stability: Review the thermal and chemical stability of [C₁₀]₂MIM][Cl] with respect to your reaction conditions. 2. Analyze the IL: Use ¹H NMR to screen for impurities before use. 3. Purify the IL: Remove any reactive impurities prior to the experiment. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting issues related to ionic liquid purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solvomet.eu [solvomet.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Ionic Liquids Enhance Electrolytic Cell Applications [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
Navigating the Solubility Challenges of 1,3-Didecyl-2-methylimidazolium chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM][Cl]). As a Senior Application Scientist, I understand that realizing the full potential of this versatile ionic liquid hinges on successfully navigating its unique solubility characteristics. This guide is designed to provide you with in-depth, practical solutions to common solubility issues, empowering you to streamline your experiments and achieve reliable results.
Understanding the Solubility Profile of [DDMIM][Cl]
This compound is an ionic liquid with a molecular weight of 399.10 g/mol .[1][2] Its structure, featuring a positively charged imidazolium ring and two long decyl chains, gives it a distinct amphiphilic character. This dual nature governs its solubility behavior, making it a powerful surfactant in aqueous media while also exhibiting high solubility in many organic solvents.[3]
However, its solid powder form and a melting point reported to be around 82°C (though some sources suggest as high as 160°C) can present initial dissolution challenges.[1][2][4] This guide will address these hurdles with scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my [DDMIM][Cl] not dissolving in water at room temperature?
Due to its two long hydrophobic decyl chains, [DDMIM][Cl] exhibits limited solubility in water at room temperature, especially at concentrations above its critical micelle concentration (CMC). In aqueous solutions, it behaves as a surfactant, forming micelles.[3] Research has identified two CMCs for [DDMIM][Cl]:
-
cmc1: 0.4-0.5 mM - This is the initial point at which individual molecules begin to form spherical micelles.[3]
-
cmc2: 20-30 mM - At this higher concentration, a transition from spherical to cylindrical micelles occurs.[3]
Attempting to prepare aqueous solutions with concentrations significantly above the cmc1 at room temperature without proper technique can lead to the formation of a cloudy suspension or an undissolved solid.
Q2: What is the best general approach to dissolve [DDMIM][Cl] in aqueous solutions?
Heating and agitation are key. Given its melting point of approximately 82°C, warming the solution will significantly increase the kinetic energy, facilitating the dissolution process.
Q3: I'm observing a phase separation or gel-like consistency in my aqueous [DDMIM][Cl] mixture. What's happening?
This phenomenon is likely due to the formation of liquid crystalline phases at higher concentrations. As an amphiphilic molecule, [DDMIM][Cl] can self-assemble into various structures beyond simple micelles, especially as the concentration increases.[3] If you encounter this, dilution with additional solvent or increased heating and agitation may be necessary to break up these ordered structures.
Q4: Is [DDMIM][Cl] soluble in organic solvents?
Yes, due to the presence of the long alkyl chains, [DDMIM][Cl] is generally highly soluble in a range of organic solvents. While specific quantitative data is limited in publicly available literature, its hydrophobic nature suggests good solubility in moderately polar to nonpolar organic solvents.
Troubleshooting Guides
Issue 1: Difficulty Dissolving [DDMIM][Cl] in Water for Micelle-Based Applications (e.g., Drug Delivery)
Causality: The slow dissolution is often due to the energy barrier for breaking the crystal lattice of the solid [DDMIM][Cl] and the subsequent organization of the molecules into micelles in the aqueous environment.
Troubleshooting Workflow:
Caption: Workflow for dissolving [DDMIM][Cl] in water.
Step-by-Step Protocol for Aqueous Solution Preparation:
-
Initial Dispersion: Add the desired amount of solid [DDMIM][Cl] to the required volume of deionized water in a suitable vessel.
-
Gentle Heating: Place the vessel in a water bath or on a hot plate with magnetic stirring capabilities. Begin heating the solution gently to 40-50°C.
-
Agitation: While heating, stir the solution at a moderate speed to create a vortex. This increases the surface area of the solid and promotes dissolution.
-
Observation: Continue heating and stirring until the solution becomes clear. This indicates that the [DDMIM][Cl] has dissolved and formed a micellar solution.
-
Cooling: Once fully dissolved, the solution can typically be cooled to room temperature without precipitation, especially for concentrations within the micellar range.
Issue 2: Preparing [DDMIM][Cl] Solutions in Organic Solvents for Catalysis or Material Science Applications
Causality: While generally soluble in organic solvents, the rate of dissolution can be slow for the powdered form. Ensuring complete dissolution is critical for achieving a homogeneous reaction medium or a uniform coating on nanomaterials.
Troubleshooting Workflow:
Caption: Workflow for dissolving [DDMIM][Cl] in organic solvents.
Step-by-Step Protocol for Organic Solution Preparation:
-
Solvent Selection: Choose an appropriate organic solvent based on the requirements of your application. Common choices may include ethanol, methanol, or dimethyl sulfoxide (DMSO).
-
Dispersion: Add the solid [DDMIM][Cl] to the organic solvent.
-
Sonication: Place the vessel in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves will help to break up the solid particles and accelerate dissolution.
-
Gentle Warming (if necessary): If sonication alone is insufficient, gently warm the solution to 30-40°C while stirring. Be mindful of the boiling point of your chosen solvent.
-
Visual Confirmation: Ensure the solution is completely clear and free of any visible particles before use.
Quantitative Solubility Data (Approximate)
While comprehensive quantitative solubility data for this compound is not extensively published, the following table provides an overview based on its known properties and behavior of similar long-chain ionic liquids.
| Solvent | Expected Solubility | Notes |
| Water | Forms micelles above ~0.16 mg/mL (0.4 mM) | Solubility is complex and concentration-dependent, leading to different aggregation states. |
| Ethanol | High | The polar nature of ethanol and its alkyl chain should facilitate good solubility. |
| Methanol | High | Similar to ethanol, good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | High | As a strong polar aprotic solvent, DMSO is expected to be an excellent solvent for [DDMIM][Cl]. |
References
Technical Support Center: Enhancing the Catalytic Activity of 1,3-Didecyl-2-methylimidazolium chloride
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 1,3-Didecyl-2-methylimidazolium chloride, often abbreviated as [DDMIM][Cl]. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting guides, and validated protocols to enhance the catalytic efficacy of this versatile ionic liquid.
Overview: The Role of [DDMIM][Cl] in Modern Catalysis
This compound is an ionic liquid (IL) recognized for its unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility.[1] Its structure, featuring two long C10 alkyl chains, imparts significant hydrophobicity and surfactant-like properties, allowing it to form micelles and other aggregates in solution.[2][3] In catalysis, [DDMIM][Cl] is not merely a benign solvent; it can actively participate in reactions by stabilizing transition states, enhancing reactant solubility, and facilitating product separation.[4][5] It has found applications as both a solvent and a catalyst in various organic transformations and as a stabilizing agent in the synthesis of nanomaterials.[1][4]
This guide moves beyond standard product information to address the practical challenges encountered in the lab, providing a framework for systematic troubleshooting and performance optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of [DDMIM][Cl]?
A1: [DDMIM][Cl] is highly versatile. It is used as a catalyst and solvent in organic reactions, where it can enhance reaction rates and selectivity.[1] Its surfactant properties make it valuable in nanoparticle synthesis, where it acts as a stabilizing agent to control particle size and distribution.[4] Furthermore, its ionic nature is leveraged in electrochemistry and as a component in advanced material formulations.[1][4]
Q2: How should I properly handle and store [DDMIM][Cl] to maintain its integrity?
A2: While many imidazolium salts are relatively stable, proper handling is crucial for reproducibility. [DDMIM][Cl] is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment, such as a desiccator or glove box.[6] Moisture can introduce water as a competing nucleophile or alter the catalyst's polarity, affecting reaction outcomes.
Q3: What is the typical purity of commercial [DDMIM][Cl], and how can I verify it?
A3: Commercial grades are typically available at ≥96% purity. Impurities often include residual starting materials (e.g., 1-methylimidazole, 1-chlorodecane) and water. Purity can be verified using:
-
¹H NMR Spectroscopy: To check for organic impurities and confirm the structure.
-
Karl Fischer Titration: To accurately quantify water content.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify volatile impurities.
Q4: Can I use [DDMIM][Cl] with a co-solvent?
A4: Yes, using a co-solvent is a common strategy to modulate the physical properties of the reaction medium, such as viscosity and reactant solubility. The choice of co-solvent depends on the specific reaction. Non-polar solvents like toluene can be used for biphasic systems to simplify product extraction, while polar aprotic solvents may be used to enhance the solubility of specific reagents.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during catalytic experiments using [DDMIM][Cl].
Issue 1: Low or Inconsistent Reaction Yield
Question: My reaction conversion is significantly lower than reported in the literature, or the results are not reproducible. What are the likely causes and how can I fix this?
Answer: This is a multifaceted problem often stemming from catalyst purity, mass transfer limitations, or sub-optimal reaction conditions. A systematic approach is necessary.
Causality Analysis & Solutions:
-
Catalyst Purity:
-
The Problem: Water is a common impurity that can act as a poison or a competing reactant, especially in moisture-sensitive reactions. Residual halide impurities from synthesis can also interfere with certain catalytic cycles.
-
The Solution:
-
Dry the [DDMIM][Cl] under high vacuum (≤1 mbar) at an elevated temperature (e.g., 70-80 °C) for several hours before use.
-
Verify water content using Karl Fischer titration.
-
For highly sensitive reactions, consider a more rigorous purification (see Protocol 1 ).
-
-
-
Mass Transfer Limitations:
-
The Problem: Ionic liquids, including [DDMIM][Cl], can be viscous, which impedes the diffusion of reactants to the catalytic active sites, slowing the reaction rate.[7] This is particularly problematic in heterogeneous or biphasic systems.
-
The Solution:
-
Increase Temperature: This will lower the viscosity of the IL and increase reaction kinetics. Monitor for potential side reactions or product degradation.
-
Mechanical Agitation: Ensure vigorous stirring (>500 RPM) to promote mixing.
-
Use a Co-solvent: Adding a less viscous, miscible co-solvent can significantly reduce the overall viscosity of the reaction medium.
-
-
-
Sub-optimal Reaction Conditions:
-
The Problem: The optimal conditions for a reaction in a conventional solvent may not translate directly to an ionic liquid medium. Factors like temperature, pressure, and reactant ratios need to be re-optimized.[8]
-
The Solution:
-
Systematic Screening: Perform a Design of Experiments (DoE) to screen parameters like temperature, catalyst loading, and reactant concentration to find the optimal conditions.
-
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes increase viscosity and hinder the reaction. Evaluate a range of concentrations.
-
-
Troubleshooting Flowchart for Low Catalytic Activity
This diagram outlines a logical workflow for diagnosing and resolving issues related to poor catalytic performance.
Caption: A systematic workflow for troubleshooting low catalytic activity.
Issue 2: Catalyst Deactivation and Poor Recyclability
Question: My catalyst performs well in the first run, but its activity drops significantly in subsequent cycles. What's causing this deactivation, and how can I regenerate it?
Answer: Catalyst deactivation in ionic liquids is a common challenge and typically falls into three categories: poisoning, fouling, or thermal degradation.[9][10] Understanding the cause is key to developing an effective regeneration strategy.
Deactivation Mechanisms & Mitigation Strategies:
| Deactivation Type | Mechanism | Prevention & Mitigation |
| Poisoning | Strong chemisorption of impurities, byproducts, or unreacted starting materials onto the active sites of the catalyst.[10] | Purify all reactants and solvents before use. If a byproduct is a known poison, adjust reaction conditions (e.g., temperature, time) to minimize its formation. |
| Fouling/Masking | Physical deposition of non-volatile or polymeric byproducts onto the catalyst surface, blocking access to active sites.[9] | Implement a washing step after each cycle to remove soluble and insoluble residues (see Protocol 2 ). |
| Thermal Degradation | Decomposition of the imidazolium cation at excessively high temperatures, leading to a loss of structural integrity. [DDMIM][Cl] has high thermal stability, but prolonged exposure to extreme temperatures should be avoided.[1] | Operate within the recommended thermal window. Use TGA to determine the onset decomposition temperature and maintain a safe operating margin. |
Catalyst Regeneration Workflow
This diagram illustrates a general process for recovering and regenerating a used catalyst.
Caption: A standard workflow for the regeneration of [DDMIM][Cl] catalyst.
Experimental Protocols
Protocol 1: High-Purity Preparation of [DDMIM][Cl]
This protocol describes a lab-scale method for removing common impurities like water and non-ionic organic residues.
Materials:
-
[DDMIM][Cl] (as-received)
-
Dichloromethane (DCM), anhydrous
-
Activated carbon
-
Celite® or a similar filter aid
-
Rotary evaporator
-
High-vacuum pump (<1 mbar)
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the as-received [DDMIM][Cl] in a minimal amount of anhydrous DCM (e.g., 10 g of IL in 50 mL of DCM).
-
Decolorization: Add activated carbon (approx. 2% w/w of the IL) to the solution. Stir vigorously for 2-4 hours at room temperature. The carbon will adsorb colored and non-polar impurities.
-
Filtration: Prepare a filtration funnel with a pad of Celite®. Filter the mixture to remove the activated carbon. Wash the filter cake with a small amount of fresh DCM to ensure complete recovery of the IL.
-
Solvent Removal: Remove the DCM using a rotary evaporator.
-
High-Vacuum Drying: Transfer the resulting viscous liquid to a clean flask and dry under high vacuum (<1 mbar) at 70-80 °C for at least 12 hours or until the water content is confirmed to be <100 ppm by Karl Fischer titration.
-
Final Storage: Store the purified, dry [DDMIM][Cl] under an inert atmosphere.
Protocol 2: General Procedure for Catalyst Recycling and Regeneration
This protocol provides a general framework for recovering [DDMIM][Cl] after a reaction where the product is soluble in a non-polar organic solvent.
Methodology:
-
Product Extraction: After the reaction is complete, cool the mixture to room temperature. Add a sufficient volume of an immiscible, non-polar solvent (e.g., hexane, diethyl ether) to fully dissolve the product. Stir the biphasic mixture vigorously for 15-20 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The denser ionic liquid phase containing the catalyst will settle at the bottom.
-
Collection: Carefully drain the bottom [DDMIM][Cl] layer into a clean flask. The top organic layer contains the product and can be processed separately.
-
Washing: To remove any residual product or soluble byproducts from the IL phase, add a small volume of a moderately polar solvent in which the IL is poorly soluble (e.g., ethyl acetate). Stir and then remove the solvent. Repeat this washing step 2-3 times.
-
Drying and Reuse: Dry the washed ionic liquid under high vacuum as described in Protocol 1, Step 5 . The regenerated catalyst is now ready for the next reaction cycle. It is advisable to characterize a small sample to confirm its purity and integrity before reuse.[11]
References
- 1. hiyka.com [hiyka.com]
- 2. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. scirp.org [scirp.org]
Technical Support Center: Managing Phase Behavior in Reactions with 1,3-Didecyl-2-methylimidazolium Chloride
Welcome to the technical support guide for 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM][Cl]). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges during your experiments. This guide is structured to address the common issue of phase separation, providing not just solutions but the underlying scientific principles to empower your research.
Introduction: Understanding this compound
This compound is an ionic liquid (IL) characterized by an imidazolium headgroup and two long C10 alkyl (decyl) chains.[1][2] These long chains give the molecule a pronounced hydrophobic and lipophilic character , making it function almost like a surfactant or a molten salt with significant non-polar domains.[1][3] While it is an excellent "green" solvent for many applications, its unique structure is precisely why users can encounter miscibility challenges, leading to phase separation.[4] This guide will help you diagnose and solve these issues.
Part 1: Troubleshooting Guide
This section addresses specific problems in a direct question-and-answer format.
Q1: My reaction mixture separated into two distinct layers after I added my reactants to [DDMIM][Cl]. What is happening and why?
Answer: You are observing liquid-liquid phase separation. This is a common phenomenon in solvent chemistry governed by the principle "like dissolves like." The primary cause is a significant mismatch in polarity between your components.
-
The Role of [DDMIM][Cl]: Due to its two long decyl chains, [DDMIM][Cl] is fundamentally a hydrophobic ionic liquid.[1] It prefers to interact with non-polar or moderately polar molecules.
-
The Cause of Separation: If your reactants, substrates, or another solvent in the system are highly polar (e.g., short-chain alcohols, or water), they will not mix favorably with the non-polar alkyl environment of the [DDMIM][Cl]. The system minimizes this unfavorable interaction by separating into two phases: an IL-rich phase and a reactant/solvent-rich phase. This process is driven by the overall thermodynamics of the mixture, where the separated state is more energetically stable.[5][6]
Q2: What are the most common factors that trigger phase separation in my [DDMIM][Cl] system?
Answer: Several experimental variables can induce or prevent phase separation. Understanding these is the key to effective troubleshooting. The main factors include reactant/solute properties, solvent choice, and temperature.[6][7]
Below is a summary of common causes and initial troubleshooting steps.
| Factor | Causality | Initial Troubleshooting Steps |
| Reactant/Solvent Polarity | A large polarity mismatch between the hydrophobic IL and a polar reactant (e.g., a hydrophilic substrate) is the most frequent cause. | Systematically introduce a "bridging" co-solvent with intermediate polarity. (See Protocol 1) |
| Temperature | Ionic liquid mixtures can exhibit temperature-dependent miscibility, known as a Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST).[8][9] An LCST means the components are miscible when cold and separate upon heating. | Perform a temperature screen to find a thermal window of miscibility. Since [DDMIM][Cl] has a melting point of ~82°C, all reactions are run at elevated temperatures, making this a critical parameter.[4] |
| Reactant Concentration | As the concentration of a poorly miscible reactant increases, it can exceed the IL's capacity to solvate it, forcing phase separation. | Reduce the concentration of the problematic reactant. If this is not possible, a co-solvent is necessary. |
| Product Formation | The reaction may start as a single phase, but if the product has a significantly different polarity than the reactants, it can "salt out" and induce separation as it forms. | Consider using a co-solvent that can solubilize both reactants and products. In some cases, this can be used advantageously for in situ product extraction. |
Q3: My reaction is biphasic. How do I systematically choose a co-solvent to create a homogeneous system?
Answer: The goal of a co-solvent is to act as a "bridge" between the hydrophobic IL and your polar reactant. An effective co-solvent typically has amphiphilic character—possessing both polar and non-polar regions. The addition of a co-solvent can dramatically reduce the viscosity of the mixture and improve mass transport, which enhances reaction rates.[10]
Follow the protocol below for a systematic screening approach.
Protocol 1: Step-by-Step Co-Solvent Screening
-
Setup: In separate vials, add a known amount of [DDMIM][Cl] and the reactant that you suspect is causing the phase separation. Heat the vials above the IL's melting point (~85-90°C) to ensure it is liquid.
-
Candidate Selection: Choose a range of co-solvents with varying polarities. Good starting candidates include:
-
Moderately Polar Aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).[10]
-
Longer-Chain Alcohols: 1-Butanol, 1-Hexanol.
-
Aromatic Solvents: Toluene, Anisole.
-
-
Titration: To each vial, add one of the selected co-solvents dropwise with vigorous stirring.
-
Observation: Observe the mixture for the point at which it becomes a single, clear phase (the cloud point). Record the approximate volume of co-solvent required.
-
Selection: The best co-solvent is the one that achieves a single phase with the smallest volume addition, as this minimizes the dilution of your reaction.
-
Validation: Run a small-scale test reaction in the chosen IL/co-solvent system to ensure it does not negatively impact your chemistry.
Q4: Could heating my reaction be causing the phase separation? How do I optimize the temperature?
Answer: Yes. Many ionic liquid systems exhibit Lower Critical Solution Temperature (LCST) behavior, where components are miscible at lower temperatures but phase-separate upon heating.[9][11] This is counter-intuitive but occurs when the entropy gain from separating the components outweighs the enthalpy of mixing at higher temperatures.
Protocol 2: Temperature Profiling for Miscibility
-
Prepare Sample: In a sealed, stirrable glass vial, prepare your reaction mixture (IL, reactants, and any co-solvent) at a concentration that is known to be miscible at a lower temperature (e.g., just above the IL's melting point).
-
Heating & Observation: Place the vial in a temperature-controlled heating block with a stir plate. Slowly increase the temperature in 5°C increments.
-
Identify Cloud Point: After each increment, allow the system to equilibrate for 5 minutes. The temperature at which the clear, single-phase solution becomes cloudy or turbid is the cloud point, indicating the onset of phase separation (the LCST).[9]
-
Determine Operating Window: Your optimal reaction temperature should be set safely below this observed LCST to ensure the system remains homogeneous throughout the experiment.
Part 2: Frequently Asked Questions (FAQs)
-
Q: What is the general polarity of [DDMIM][Cl]? A: It should be considered a hydrophobic or lipophilic ionic liquid. While the imidazolium core is polar and charged, the two C10 alkyl chains dominate its bulk properties, making it an excellent solvent for non-polar and moderately polar organic molecules.[1]
-
Q: Are there specific classes of compounds known to be immiscible? A: Yes. Highly polar, protic solvents like water, methanol, and ethylene glycol are very likely to be immiscible. Simple salts or highly polar organic molecules with multiple hydrogen-bond donating groups may also have very low solubility.
-
Q: Can I use water as a co-solvent? A: It is generally not recommended. Research on other IL systems shows that water can interfere with the specific IL-solute interactions that are crucial for dissolution, potentially hindering your reaction more than helping.[10] It is very likely to form a biphasic system with the hydrophobic [DDMIM][Cl].
-
Q: How does reactant concentration impact the risk of phase separation? A: Higher concentrations of a poorly-miscible component increase the likelihood of phase separation. There is a saturation point beyond which the IL can no longer effectively solvate the reactant molecules. If you observe phase separation at high concentrations, first try diluting the system. If that is not feasible, a co-solvent is the best solution.[7]
Part 3: Visual Diagrams
The following diagrams illustrate the troubleshooting logic and the mechanism of co-solvency.
Caption: A troubleshooting flowchart for diagnosing and solving phase separation.
Caption: How a co-solvent bridges the polarity gap between phases.
References
- 1. hiyka.com [hiyka.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. roco.global [roco.global]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lower critical solution temperature (LCST) phase behaviour of an ionic liquid and its control by supramolecular host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Adjusting polarity of 1,3-Didecyl-2-methylimidazolium chloride solvent systems
Adjusting Polarity of 1,3-Didecyl-2-methylimidazolium Chloride Solvent Systems
Welcome to the technical support guide for this compound ([C₁₀C₁₀im]Cl). This document is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this ionic liquid (IL). As a long-chain imidazolium salt, [C₁₀C₁₀im]Cl exhibits surfactant-like behavior and possesses a polarity that can be finely tuned, making it a versatile solvent for catalysis, extractions, and as a medium for formulations.[1][2]
This guide provides direct answers to common experimental challenges, explains the underlying chemical principles, and offers validated protocols to ensure the reproducibility and success of your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: What fundamentally determines the polarity of a pure this compound system?
The polarity of neat [C₁₀C₁₀im]Cl is a direct consequence of its amphiphilic molecular structure. It is composed of:
-
A Polar "Head": The 2-methylimidazolium ring is charged and localized, creating a highly polar, hydrophilic domain.
-
Nonpolar "Tails": Two long C₁₀ alkyl (decyl) chains are covalently bonded to the imidazolium ring. These tails are nonpolar, lipophilic, and dominate a significant portion of the molecule's volume.
This dual nature means that while [C₁₀C₁₀im]Cl is an ionic liquid, its overall polarity is moderated by the extensive nonpolar character of the alkyl chains. In aqueous solutions, this amphiphilicity leads to self-aggregation into micelles above a critical micelle concentration (CMC) of approximately 0.4–0.5 mM.[3] The formation of these micelles creates distinct microenvironments—a nonpolar core formed by the decyl tails and a polar interfacial region where the imidazolium headgroups reside. The polarity within the micellar environment has been shown to be similar to that of aliphatic alcohols like methanol.[3]
Q2: My reaction yield is low. I suspect the solvent polarity isn't optimal. How can I systematically adjust the polarity of my [C₁₀C₁₀im]Cl system?
Adjusting the solvent environment is a primary strategy for optimizing reaction kinetics and solubility. The most effective method is the introduction of a co-solvent. The choice of co-solvent dictates the direction and magnitude of the polarity shift.
-
To Increase Polarity (Create a more "Hydrophilic" Environment):
-
Add a Polar Protic Co-Solvent (e.g., Water, Ethanol): Water is the most common choice. As a highly polar, hydrogen-bond-donating solvent, it will strongly interact with the chloride anion and the imidazolium headgroup. The addition of water increases the overall hydrogen-bond-donating ability (acidity) and dipolarity of the bulk system.[4][5] At low concentrations, water may form distinct clusters or "nanopockets" within the IL structure, while at higher concentrations, it can begin to disrupt the IL's cybotactic structure, fully solvating the individual ions.[4][5][6]
-
-
To Moderately Adjust Polarity (Disrupt IL Structure):
-
Add a Polar Aprotic Co-Solvent (e.g., Acetonitrile, Acetone): Solvents like acetonitrile are highly dipolar but lack hydrogen-bond-donating ability. They primarily interact by disrupting the cation-anion pairing of the ionic liquid.[6] Acetonitrile molecules will solvate the imidazolium cation, competing with the chloride anion and breaking apart the extended ionic network into smaller ion pairs or clusters surrounded by the co-solvent.[6] This changes the nature of the solvent environment without drastically increasing the protic character.
-
-
To Decrease Polarity (Create a more "Lipophilic" Environment):
-
Add a Nonpolar Co-Solvent (e.g., Toluene, Hexane): The addition of a nonpolar solvent will preferentially interact with the long decyl tails of the [C₁₀C₁₀im]⁺ cation via van der Waals forces. This will decrease the overall polarity, dipolarity, and hydrogen-bonding capacity of the bulk solvent mixture. Be aware that the miscibility of [C₁₀C₁₀im]Cl with highly nonpolar solvents like hexane is limited, and you may form a biphasic system, which can be leveraged for liquid-liquid extractions.[7]
-
The following diagram illustrates the logical relationship between co-solvent choice and the resulting system polarity.
Caption: Logic of polarity adjustment using co-solvents.
Q3: How can I quantitatively measure the polarity of my new solvent mixture to ensure consistency between batches?
Visual inspection or reliance on mixing ratios is insufficient for rigorous scientific work. The most reliable method is to use solvatochromic probes . These are dye molecules whose maximum absorption wavelength (λ_max) in the UV-Vis spectrum is sensitive to the polarity of the surrounding solvent.[8][9] By measuring this shift, you can calculate empirical polarity parameters.
The Kamlet-Taft parameters are a comprehensive system for characterizing solvents:[10][11][12][13]
-
α (Hydrogen-Bond Donation Acidity): A measure of the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.
-
β (Hydrogen-Bond Acceptance Basicity): A measure of the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond.
-
π * (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[14]
By determining these three parameters, you create a quantitative "fingerprint" of your solvent system's polarity. A detailed protocol for these measurements is provided in the "Experimental Protocols" section below.
Q4: I am observing inconsistent results (e.g., reaction times, product purity) even when using the same co-solvent ratio. What could be the cause?
This is a classic troubleshooting scenario in ionic liquid chemistry. The most common culprits are:
| Problem | Probable Cause(s) | Troubleshooting & Solution |
| Inconsistent Results Between Experiments | Water Contamination: Most imidazolium chlorides are hygroscopic.[6] Even small, variable amounts of absorbed atmospheric water can significantly alter the polarity, especially the α value, of your system.[15] | Action: Dry the [C₁₀C₁₀im]Cl under high vacuum (e.g., 0.5 mbar) at a moderate temperature (e.g., 60-70 °C) for several hours before use.[10] Store the dried IL in a desiccator or an inert atmosphere glovebox. Always use anhydrous co-solvents if the application is water-sensitive. |
| Cloudiness or Phase Separation Upon Heating | Lower Critical Solution Temperature (LCST) Behavior: Some ionic liquid/co-solvent mixtures are miscible at room temperature but phase-separate upon heating. This is a known phenomenon in certain IL systems.[16] | Action: Determine the phase behavior of your specific mixture as a function of temperature. If LCST is observed, ensure your experimental temperature remains within the miscible region. Alternatively, a different co-solvent may be required. |
| Unexpected Biphasic System Formation | Exceeding Miscibility Limits: You may be adding a co-solvent beyond its solubility limit in the ionic liquid (or vice-versa). This is common when mixing highly nonpolar solvents with ILs. | Action: Perform a preliminary miscibility test.[7] Titrate small amounts of the co-solvent into the IL at the intended experimental temperature, observing for any cloudiness or phase separation. Consult ternary phase diagrams if available in the literature. |
| Solvatochromic Probe Gives No/Poor Signal | Probe Insolubility or Degradation: The chosen dye may not be soluble in your specific IL/co-solvent mixture, or it may be chemically unstable in the medium. | Action: Verify the probe's solubility in a small test sample. Gentle heating may aid dissolution. If solubility is an issue, select an alternative probe with a different chemical structure (e.g., Nile Red is another common polarity probe).[17] |
Data Summary: Expected Polarity Shifts
This table summarizes the expected qualitative changes to the Kamlet-Taft parameters of a [C₁₀C₁₀im]Cl system upon the addition of common co-solvents.
| Co-Solvent Added | Type | Expected Effect on α (HBD Acidity) | Expected Effect on β (HBA Basicity) | Expected Effect on π (Dipolarity)* | Primary Interaction Mechanism |
| Water | Polar Protic | Significant Increase | Slight Decrease/Change | Increase | Hydrogen bonding with Cl⁻; solvation of ions. |
| Acetonitrile | Polar Aprotic | No significant change | Slight Decrease/Change | Variable Change | Dipolar interactions; disruption of IL ion pairing. |
| Toluene | Nonpolar | Decrease | Decrease | Decrease | van der Waals interactions with alkyl tails. |
Experimental Protocols
Workflow: Polarity Adjustment and Verification
The following diagram outlines the systematic workflow for tuning and validating the polarity of your solvent system.
Caption: Workflow for adjusting and verifying solvent polarity.
Protocol: Determination of Kamlet-Taft Parameters (α, β, π)*
This protocol describes the use of UV-Vis spectroscopy to determine the polarity of your [C₁₀C₁₀im]Cl solvent system.
1. Materials & Reagents:
-
Dried this compound ([C₁₀C₁₀im]Cl)
-
Anhydrous co-solvents (as required)
-
Solvatochromic Dyes:
-
For π *: N,N-diethyl-4-nitroaniline
-
For β: 4-nitroaniline
-
For α: Reichardt's Dye 30 (Betaine 30)
-
-
Volumetric flasks and precision pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis Spectrophotometer
2. Preparation of Dye Stock Solutions:
-
Prepare stock solutions of N,N-diethyl-4-nitroaniline and 4-nitroaniline in a non-interfering, volatile solvent like ethanol or acetonitrile at a concentration of ~1 mg/mL.
-
Prepare a stock solution of Reichardt's Dye 30 in a similar fashion. Note: Reichardt's dye is highly sensitive; protect it from light.
3. Sample Preparation:
-
In a volumetric flask, accurately prepare your desired [C₁₀C₁₀im]Cl/co-solvent mixture by mass or volume.
-
To a known volume of this mixture (e.g., 3 mL), add a small aliquot of one of the dye stock solutions to achieve a final dye concentration that gives an absorbance reading between 0.5 and 1.5 AU. The volume of the stock solution should be negligible (<1%) to avoid altering the overall solvent polarity.
-
Prepare a reference sample (blank) containing the identical [C₁₀C₁₀im]Cl/co-solvent mixture without any dye.
4. Spectroscopic Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan across a relevant wavelength range (e.g., 300-800 nm).
-
Place the blank cuvette in the reference beam and the sample cuvette (containing the dye) in the sample beam.
-
Acquire the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λ_max) for the dye in your solvent system.
-
Repeat this process for each of the three solvatochromic dyes.
5. Calculation of Kamlet-Taft Parameters:
-
First, convert the measured λ_max (in nm) to the transition energy ν_max (in cm⁻¹):
-
ν_max (cm⁻¹) = 10,000 / λ_max (nm)
-
-
Calculate π *:
-
Use the ν_max value from N,N-diethyl-4-nitroaniline (probe 2 ).
-
π * = [ν_max(2 ) - 27.52] / -3.182
-
(This equation is a simplified form based on reference values and may require calibration for your specific system. The general principle is to relate the measured shift to an established scale).
-
-
Calculate β:
-
Use the ν_max values from 4-nitroaniline (probe 1 ) and N,N-diethyl-4-nitroaniline (probe 2 ).
-
β = [1.035 * ν_max(2 ) - ν_max(1 ) + 2.64] / 2.80[12]
-
-
Calculate α:
-
The calculation for α typically involves comparing the behavior of Reichardt's dye with the already determined π* value, but a direct correlation with the transition energy (E_T(30)) of Reichardt's dye is often used.
-
E_T(30) (kcal/mol) = 28591 / λ_max (nm)
-
α = [E_T(30) - 14.6 * (π* - 0.08δ) - 30.31] / 16.5 (where δ is a small correction factor, often taken as 0 for non-aromatic systems).
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuning Water Networks via Ionic Liquid/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Water Networks via Ionic Liquid/Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. murov.info [murov.info]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the polarity of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. The physical significance of the Kamlet–Taft π* parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Water dissolution in ionic liquids between charged surfaces: effects of electric polarization and electrostatic correlation - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Work-up & Product Separation from 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM]Cl)
Welcome to the technical support guide for handling reaction mixtures containing 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM]Cl). As a versatile ionic liquid (IL), [DDMIM]Cl offers unique solvent properties, including high thermal stability and the ability to dissolve a wide range of materials.[1] However, its long alkyl chains and surfactant-like characteristics present specific challenges during post-reaction product isolation.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only step-by-step protocols but also the underlying scientific principles to empower researchers to make informed decisions and adapt these methods to their specific products.
Part 1: Foundational Knowledge & Initial Strategy
Before attempting any separation, understanding the properties of [DDMIM]Cl is critical. Its structure, featuring a charged imidazolium head and two long decyl tails, gives it amphiphilic properties, meaning it has both hydrophilic and hydrophobic characteristics.[2][3] This dual nature is the primary cause of common separation challenges like emulsion formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 70862-65-6 | [1][4] |
| Molecular Formula | C₂₄H₄₇ClN₂ | [1] |
| Molecular Weight | 399.10 g/mol | [4] |
| Appearance | Yellow to brown solid/powder | [1][4] |
| Melting Point | ~82 °C (Note: values up to 160°C reported) | [1][2][4] |
| Key Features | Amphiphilic, surfactant properties, low volatility, high thermal stability. |[1][3][5] |
Q1: What is the most direct method for separating a non-polar to moderately polar organic product from [DDMIM]Cl?
Answer: The first-line approach is Liquid-Liquid Extraction (LLE) using a water-immiscible organic solvent. The principle relies on the partitioning of your target molecule between the IL phase and the extraction solvent, based on its relative solubility.[6][7] Given that [DDMIM]Cl is an organic salt, it will preferentially remain in a polar phase or as a distinct IL phase, while your non-polar product moves into the organic solvent.
-
Solvent Selection: Choose a solvent in which your product is highly soluble but [DDMIM]Cl is not. Common choices include ethyl acetate, diethyl ether, dichloromethane (DCM), or hexanes. (See Table 2 for guidance).
-
Procedure: a. Transfer the post-reaction mixture, containing your product and [DDMIM]Cl, to a separatory funnel. b. Add an equal volume of the selected organic extraction solvent. c. Add deionized water (approximately 20-30% of the IL volume) to create a distinct aqueous/IL phase and encourage partitioning. d. Stopper the funnel and invert gently 10-15 times, ensuring to vent frequently to release any pressure. Avoid vigorous shaking to minimize the risk of emulsion. e. Allow the layers to separate. The denser layer (often the IL/aqueous phase) will be at the bottom. f. Drain the lower IL/aqueous layer. g. Collect the upper organic layer containing your product. h. Repeat the extraction (steps b-g) on the IL/aqueous phase 2-3 more times with fresh organic solvent to maximize product recovery.
-
Post-Extraction Processing: a. Combine all collected organic extracts. b. Wash the combined organic phase with a saturated sodium chloride solution (brine) to remove residual water and IL. c. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). d. Filter to remove the drying agent and concentrate the solvent in vacuo to isolate the crude product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. roco.global [roco.global]
- 3. researchgate.net [researchgate.net]
- 4. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ionic Liquids [organic-chemistry.org]
- 6. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 7. Extraction of organic compounds with room temperature ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Performance Analysis of 1,3-Didecyl-2-methylimidazolium chloride as a Novel Surfactant
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Surfactants
Surfactants are foundational to countless scientific and industrial processes, from drug delivery systems to advanced materials synthesis. The traditional surfactant landscape is dominated by anionic, cationic, and non-ionic molecules, each with a well-understood, yet often limited, performance profile. The emergence of ionic liquids (ILs) as surface-active agents marks a significant evolution in this field. These compounds, characterized by their unique tunable structures and properties, offer a new frontier for performance.
This guide provides an in-depth comparative analysis of 1,3-Didecyl-2-methylimidazolium chloride ([C₁₀C₁MIM][Cl]) , a double-chained imidazolium-based ionic liquid, as a high-performance surfactant.[1] Its performance is benchmarked against three industry-standard surfactants, each representing a different class:
-
Sodium Dodecyl Sulfate (SDS): A conventional anionic surfactant.[2][3]
-
Cetyltrimethylammonium Bromide (CTAB): A conventional cationic surfactant.[4]
-
Triton X-100: A conventional non-ionic surfactant.[5]
Through objective experimental data and methodological transparency, this document will elucidate the unique advantages and distinct behavioral profile of [C₁₀C₁MIM][Cl], providing researchers with the critical insights needed to leverage its capabilities in demanding applications.
Molecular Architecture: The Structural Basis for Performance
A surfactant's performance is intrinsically linked to its molecular structure. The unique architecture of [C₁₀C₁MIM][Cl]—featuring a bulky, aromatic imidazolium headgroup and two hydrophobic decyl chains—sets it apart from its conventional single-chain counterparts. This "gemini-like" structure is the primary driver of its distinct interfacial behavior.[6]
Imidazolium-based ILs possess several advantages over traditional quaternary ammonium surfactants. The broad imidazolium headgroup can engage in π-π stacking interactions and has a greater solubilizing capacity for a wide range of solutes. The presence of two alkyl chains significantly increases the molecule's overall hydrophobicity, which has profound implications for its efficiency in self-aggregation and surface tension reduction.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 5. Triton X-100 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 70862-65-6 [smolecule.com]
Performance Evaluation of 1,3-Didecyl-2-methylimidazolium chloride in Drug Delivery: A Comparative Guide
In the dynamic field of pharmaceutical sciences, the quest for efficient, safe, and targeted drug delivery systems is paramount. The emergence of ionic liquids (ILs) as novel excipients and carriers has opened new avenues for formulation development, particularly for challenging drug molecules. This guide provides an in-depth performance evaluation of 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM]Cl), a promising ionic liquid, in the context of drug delivery. We will objectively compare its potential with established platforms—liposomes and polymeric nanoparticles—supported by available experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to explore and understand the practical applications and comparative performance of these advanced delivery systems.
Introduction to this compound ([DDMIM]Cl)
[DDMIM]Cl is a cationic surfactant belonging to the imidazolium class of ionic liquids. Its molecular structure, featuring a positively charged imidazolium headgroup and two long C10 alkyl chains, imparts amphiphilic properties that are central to its function in drug delivery.[1] This amphiphilicity allows [DDMIM]Cl to self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drug molecules, thereby enhancing their solubility and stability.[1]
The unique physicochemical properties of [DDMIM]Cl, such as its low volatility, thermal stability, and tunable solvent capabilities, make it an attractive candidate for various pharmaceutical applications.[2][3] Its potential roles in drug delivery extend from acting as a solubilizing agent to forming the primary structure of a nano-carrier.[2] Furthermore, its demonstrated low toxicity in some contexts suggests a favorable biocompatibility profile, a critical requirement for any material intended for in vivo applications.[1][2]
The Mechanism of [DDMIM]Cl in Drug Encapsulation
The primary mechanism by which [DDMIM]Cl facilitates drug delivery is through the formation of micelles. Above a certain concentration in an aqueous medium, known as the critical micelle concentration (CMC), the amphiphilic [DDMIM]Cl molecules spontaneously aggregate. The hydrophobic decyl chains form the core of the micelle, creating a microenvironment suitable for encapsulating poorly water-soluble (hydrophobic) drugs. The hydrophilic imidazolium heads form the outer shell, ensuring the micelle's dispersibility in the aqueous phase.
Interestingly, studies have shown that [DDMIM]Cl exhibits two critical micelle concentrations (cmc1 and cmc2), suggesting a transition from spherical to cylindrical micelles as the concentration increases.[4][5] This structural evolution could have significant implications for drug loading capacity and release kinetics.
Figure 1: Schematic of a [DDMIM]Cl micelle encapsulating a hydrophobic drug.
Comparative Performance Analysis
Curcumin Delivery
Curcumin's therapeutic potential is significantly hampered by its poor aqueous solubility and low bioavailability.[6] Nano-carrier systems are therefore crucial for its effective delivery.
| Delivery System | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Key Findings & References |
| Liposomes | 75 - 82.32 | 3 | 82 - 250 | High encapsulation efficiency is achievable. Particle size is tunable.[6][7] Stability can be an issue, with some formulations showing leakage during storage.[8] |
| Polymeric Micelles (with Cholinium-based ILs) | 94.1 - 96.0 | 14.8 - 16.2 | 42.5 - 45.6 | Cholinium-based ionic liquids in polymeric micelles showed high encapsulation and drug loading for curcumin.[9] |
| [DDMIM]Cl Micelles | Data not available | Data not available | Data not available | The self-assembly into micelles suggests potential for curcumin encapsulation.[1] Further studies are required to quantify performance. |
Doxorubicin Delivery
Doxorubicin (DOX) is a potent anticancer drug, but its use is associated with severe side effects, including cardiotoxicity.[10] Encapsulation in nanocarriers can improve its therapeutic index by enabling targeted delivery and reducing systemic exposure.
| Delivery System | Encapsulation Efficiency (%) | Drug Loading (µg/mg) | Particle Size (nm) | Key Findings & References |
| Liposomes | 92.8 - 98 | ~300 (drug-to-lipid ratio of 0.3 w/w) | 98 - 181 | High encapsulation efficiencies are consistently reported.[7] Liposomal formulations of DOX (e.g., Doxil®) are clinically approved and show reduced cardiotoxicity.[8] |
| Polymeric Nanoparticles (PLGA) | 44.8 - 60.2 | 6.7 - 54.4 | ~120 | Drug loading can be optimized by adjusting preparation parameters like pH.[11] These nanoparticles can provide sustained drug release.[11] |
| [DDMIM]Cl Micelles | Data not available | Data not available | Data not available | The cationic nature of the imidazolium headgroup could potentially interact with the anionic sites on cancer cell membranes, offering a passive targeting advantage. Further research is needed. |
Biocompatibility and Cytotoxicity
The biocompatibility of any drug delivery vehicle is of utmost importance. While specific in vivo toxicity data for [DDMIM]Cl is limited, some studies indicate its minimal toxicity, suggesting its potential as a preservative in ophthalmic solutions.[1] However, it is crucial to note that the toxicity of imidazolium-based ionic liquids is often dependent on the length of the alkyl chain.[12][13] Longer alkyl chains can lead to increased toxicity.[13] Therefore, a thorough toxicological evaluation of [DDMIM]Cl is essential before its clinical application.
In comparison, liposomes, being composed of naturally occurring lipids, generally exhibit excellent biocompatibility and low toxicity.[14] Polymeric nanoparticles, particularly those made from biodegradable polymers like PLGA, also have a well-established safety profile.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of Drug-Loaded [DDMIM]Cl Micelles
This protocol is a generalized procedure based on the principles of micelle formation and drug encapsulation.
Figure 2: Workflow for preparing drug-loaded [DDMIM]Cl micelles.
Methodology:
-
Preparation of [DDMIM]Cl Solution: Prepare an aqueous solution of [DDMIM]Cl at a concentration significantly above its critical micelle concentration (cmc1). The choice of buffer (e.g., phosphate-buffered saline, PBS) will depend on the intended application.
-
Drug Solubilization: Dissolve the hydrophobic drug (e.g., Curcumin) in a minimal amount of a volatile organic solvent (e.g., ethanol or acetone).
-
Encapsulation: While vigorously stirring the [DDMIM]Cl solution, add the drug solution dropwise. The hydrophobic drug will partition into the hydrophobic cores of the forming micelles.
-
Equilibration: Continue stirring the mixture for several hours at room temperature to ensure complete encapsulation and stabilization of the drug-loaded micelles.
-
Solvent Removal: Remove the organic solvent. This can be achieved by gentle heating under reduced pressure or through dialysis against the aqueous buffer.
-
Purification: Separate the drug-loaded micelles from any unencapsulated drug. This can be done by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm) to remove any drug aggregates.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Methodology:
-
Quantification of Total Drug: After purification, take a known volume of the drug-loaded micelle solution and disrupt the micelles by adding a suitable organic solvent (e.g., methanol) to release the encapsulated drug.
-
Analysis: Quantify the total amount of drug in the disrupted solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Free Drug: The amount of free (unencapsulated) drug can be determined from the purification step (e.g., by analyzing the pellet after centrifugation).
-
Calculations:
-
Drug Loading (%): (Mass of drug in micelles / Mass of micelles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in micelles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
Figure 3: Experimental workflow for in vitro drug release studies.
Methodology:
-
Preparation: Place a known volume of the purified drug-loaded micelle solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.
-
Release Medium: Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring. To maintain sink conditions (i.e., the concentration of the drug in the release medium is kept low), a small percentage of a surfactant like Tween 80 can be added to the release medium.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded.
Future Perspectives and Conclusion
This compound presents a compelling profile for a novel drug delivery vehicle. Its ability to self-assemble into micelles offers a promising platform for the solubilization and delivery of hydrophobic drugs. The available data on similar ionic liquids suggests the potential for high drug loading and encapsulation efficiencies.
However, to fully realize the potential of [DDMIM]Cl in drug delivery, further rigorous and systematic research is imperative. Direct comparative studies against established systems like liposomes and polymeric nanoparticles, using standardized protocols and relevant drug candidates, are critically needed. In-depth in vivo studies to ascertain its pharmacokinetic profile, biodistribution, and long-term toxicity are also essential for its translation from the laboratory to clinical applications.
References
- 1. Buy this compound | 70862-65-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. roco.global [roco.global]
- 4. Doxorubicin-Loaded Polyelectrolyte Multilayer Capsules Modified with Antitumor DR5-Specific TRAIL Variant for Targeted Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Curcumin-Loaded Liposomes and Evaluation of Their Skin Permeation and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying the Characteristics of Curcumin-Loaded Liposomal Nanoparticles | Asian Pacific Journal of Cancer Biology [waocp.com]
- 8. Improved bioavailability of curcumin in liposomes prepared using a pH-driven, organic solvent-free, easily scalable process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02861J [pubs.rsc.org]
- 9. Polymeric micelles using cholinium-based ionic liquids for the encapsulation and release of hydrophobic drug molecules - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00825H [pubs.rsc.org]
- 11. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of 1,3-Didecyl-2-methylimidazolium chloride: A Comparative Analysis Focused on Titration
For researchers and professionals in drug development and materials science, the purity of ionic liquids (ILs) like 1,3-Didecyl-2-methylimidazolium chloride is not a trivial specification—it is a critical parameter that dictates experimental reproducibility, reaction efficiency, and the ultimate performance of the end product.[1][2] Impurities, such as residual starting materials, halide by-products from synthesis, water, and organic solvents, can significantly alter the physicochemical properties of an IL, including its viscosity, density, and electrochemical window.[3]
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a practical focus on the robust, cost-effective method of argentometric titration. We will explore the causality behind choosing one method over another and present a self-validating protocol for titration that ensures accuracy and reliability in your laboratory.
The Analytical Landscape: Choosing the Right Tool for Purity Assessment
A comprehensive purity assessment of an ionic liquid requires a multi-faceted approach. No single technique can elucidate all potential impurities. The choice of method depends on the target impurity and the desired level of information.
-
Argentometric Titration: This classical chemical method is an absolute technique for quantifying halide content.[4] For this compound, it serves as an excellent method to confirm the stoichiometric amount of the chloride anion, thus providing a direct measure of the ionic liquid's molar purity. Its primary advantages are low cost and high precision when properly validated.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the gold standard for structural characterization, ¹H and ¹³C NMR can identify and quantify organic impurities, including residual starting materials or solvent traces.[6][7][8] It provides an unambiguous confirmation of the cation's structure and can be made quantitative using an internal standard.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique ideal for detecting non-volatile organic impurities that may not be easily resolved by NMR.[10][11] Most methods for ILs use reversed-phase chromatography, which separates compounds based on their hydrophobicity.[10][12]
-
Karl Fischer Titration: Water is a ubiquitous and often detrimental impurity in ionic liquids. Karl Fischer titration is the most reliable and widely used method for the precise determination of water content, even at trace levels.[13][14][15] Given that many ILs are hygroscopic, this analysis is a mandatory component of a complete purity profile.[16]
In-Depth Protocol: Purity Validation by Potentiometric Argentometric Titration
This protocol describes a self-validating system for determining the purity of this compound by quantifying its chloride content using a standardized silver nitrate solution. Potentiometric endpoint detection is chosen over colorimetric indicators to avoid matrix interference from the potentially colored ionic liquid sample.
Experimental Rationale
The core of this method is the precipitation reaction between silver ions (Ag⁺) from the titrant and chloride ions (Cl⁻) from the ionic liquid sample to form insoluble silver chloride (AgCl).[4]
Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
By precisely measuring the volume of a silver nitrate solution of known concentration required to react with all the chloride in a known mass of the sample, we can calculate the mass percentage of chloride and, subsequently, the purity of the ionic liquid. The endpoint is detected by a sharp change in the electrical potential of the solution, measured by a silver electrode, which occurs when excess Ag⁺ ions appear after all Cl⁻ has been precipitated.
Mandatory Workflow: Titration Validation
Caption: Workflow for the purity validation of this compound via argentometric titration.
Step-by-Step Methodology
1. Titrant Standardization (Self-Validation Step)
-
Preparation: Accurately weigh approximately 0.1 g of dried (at 110°C for 2 hours) primary standard sodium chloride (NaCl, ≥99.9% purity) into a 150 mL beaker. Dissolve in 50 mL of deionized water.
-
Titration: Immerse a silver billet combination electrode connected to a titrator into the solution. Titrate with the prepared ~0.1 M silver nitrate (AgNO₃) solution.
-
Validation: Perform this standardization in triplicate. The relative standard deviation (RSD) of the molarity should be ≤ 0.2%. This step is critical as it establishes the trustworthiness of your titrant concentration.[17][18]
2. Sample Analysis
-
Preparation: Accurately weigh approximately 0.4-0.5 g of the this compound sample into a 150 mL beaker.
-
Dissolution: Add 50 mL of deionized water and 5 mL of glacial acetic acid. The acid ensures a sharp and stable potential change at the equivalence point. Stir until fully dissolved.
-
Titration: Titrate with the standardized 0.1 M AgNO₃ solution using the same potentiometric setup as for standardization. Record the volume of titrant consumed at the equivalence point (the point of maximum inflection on the titration curve).
-
Replication: Analyze at least three independent samples.
3. Calculations
-
Molarity of AgNO₃ (from standardization):
-
Molarity (M) = (Mass of NaCl / Molar Mass of NaCl) / Volume of AgNO₃ (L)
-
Molar Mass of NaCl = 58.44 g/mol
-
-
Purity of Ionic Liquid:
-
% Purity = [(V_AgNO₃ × M_AgNO₃ × MW_IL) / (Mass_IL)] × 100
-
Where:
-
V_AgNO₃ = Volume of AgNO₃ titrant at equivalence point (L)
-
M_AgNO₃ = Standardized molarity of AgNO₃ titrant (mol/L)
-
MW_IL = Molar weight of this compound (399.10 g/mol )
-
Mass_IL = Mass of the ionic liquid sample (g)
-
-
Comparative Data Presentation
To illustrate a comprehensive purity assessment, the following table presents hypothetical results for a single batch of this compound analyzed by multiple techniques.
| Analytical Method | Parameter Measured | Result (n=3) | Interpretation |
| Argentometric Titration | Chloride Content (% w/w) | 8.85 ± 0.04% | The theoretical chloride content is 8.88%. The result is within experimental error, suggesting high stoichiometric purity. |
| Calculated Purity from Titration | Molar Purity (%) | 99.6 ± 0.4% | Indicates a high purity with respect to the ionic components. |
| ¹H NMR Spectroscopy | Structural Confirmation & Impurities | Conforms to structure. No detectable organic impurities >0.1%. | Confirms the chemical identity of the cation and the absence of significant organic contaminants. |
| HPLC (UV Detection) | Non-volatile Impurities | Purity > 99.5% (by area %) | Orthogonal confirmation of high purity, showing no significant UV-active impurities. |
| Karl Fischer Titration | Water Content (ppm) | 850 ppm (0.085%) | Low water content, suitable for most applications. For moisture-sensitive applications, further drying may be required. |
| Overall Purity Assessment | Combined Purity (%) | ~99.5% | A high-purity sample suitable for demanding research and development applications. |
Conclusion: An Integrated Approach to Purity Validation
While argentometric titration provides a robust and accurate measure of the molar purity of this compound, it cannot identify the nature of other potential impurities.[5] A trustworthy purity validation, therefore, relies on a logical, multi-technique approach. The combination of titration for halide quantification, NMR for structural identity and organic impurities, HPLC for orthogonal impurity profiling, and Karl Fischer titration for water content creates a self-validating and comprehensive quality profile.[2][19] This integrated strategy ensures that researchers can proceed with confidence, knowing that their results are built upon a foundation of well-characterized and verifiably pure starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Purity specification methods for ionic liquids | Semantic Scholar [semanticscholar.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Argentometry - Wikipedia [en.wikipedia.org]
- 5. solvomet.eu [solvomet.eu]
- 6. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hiyka.com [hiyka.com]
- 14. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Validation of titration methods | Metrohm [metrohm.com]
- 18. usp.org [usp.org]
- 19. Purity specification methods for ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 1,3-Didecyl-2-methylimidazolium chloride and [BMIM]Cl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic synthesis, ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts, offering unique advantages over traditional volatile organic compounds. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have positioned them as "green" alternatives in a multitude of chemical transformations. Among the most widely studied ILs are those based on the imidazolium cation. This guide provides an in-depth technical comparison of two prominent members of this family: the long-chain 1,3-didecyl-2-methylimidazolium chloride ([DDMIM]Cl) and the short-chain 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).
This comparison will delve into their fundamental physicochemical differences, explore the mechanistic implications of these differences in the context of catalytic performance, and provide practical, data-supported insights into their application in key organic reactions.
The Influence of Alkyl Chain Length: A Fundamental Divergence
The primary structural difference between [DDMIM]Cl and [BMIM]Cl lies in the length of the alkyl chains attached to the imidazolium ring: decyl (C10) chains for the former and butyl (C4) chains for the latter. This seemingly simple variation has profound consequences for their physical and chemical behavior, ultimately dictating their suitability for specific applications in organic synthesis.
Physicochemical Properties: A Tale of Two Scales
The differing alkyl chain lengths give rise to distinct macroscopic and microscopic properties. [BMIM]Cl is one of the most well-characterized ionic liquids, often serving as a benchmark for comparison. In contrast, the longer decyl chains of [DDMIM]Cl impart a more pronounced amphiphilic character, leading to surfactant-like behavior and the formation of micelles in aqueous solutions[1].
| Property | This compound ([DDMIM]Cl) | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) |
| Molecular Formula | C₂₄H₄₇ClN₂[2][3] | C₈H₁₅ClN₂[4] |
| Molecular Weight | 399.10 g/mol [2][3] | 174.67 g/mol [4] |
| Melting Point | 82 °C[2] | ~65 °C[5] |
| Appearance | Yellow to brown solid[2] | Slightly yellow solid[4] |
| Viscosity | Generally higher than [BMIM]Cl at the same temperature[6] | Lower than long-chain analogues[6] |
| Density | Generally lower than [BMIM]Cl[6] | Higher than long-chain analogues[6] |
The increased van der Waals interactions between the long alkyl chains in [DDMIM]Cl typically lead to higher viscosity and melting points compared to [BMIM]Cl[6]. Conversely, the density tends to decrease with increasing alkyl chain length[6]. These properties are not merely academic; they have direct implications for mass transfer, reaction rates, and the ease of product separation and catalyst recycling.
Performance in Catalysis: Where Structure Dictates Function
The choice between [DDMIM]Cl and [BMIM]Cl as a solvent or catalyst in organic synthesis is intrinsically linked to the specific reaction and desired outcomes. The differing alkyl chain lengths influence catalytic activity through several mechanisms, including reactant solubility, catalyst stabilization, and the formation of distinct reaction environments.
The Heck Cross-Coupling Reaction: A Case Study
Generally, in reactions where the ionic liquid acts primarily as a solvent, longer alkyl chains can sometimes lead to a decrease in reaction rates. This is often attributed to the increased viscosity of the medium, which can hinder the diffusion of reactants and the catalyst[7]. For instance, a study on the Heck reaction of aryl halides with styrene in a series of 1-alkyl-3-methylimidazolium bromides ([Cnmim]Br where n = 4, 6, 8) demonstrated that the reaction rate decreased as the alkyl chain length increased[7].
However, the story is more nuanced. The longer alkyl chains of [DDMIM]Cl can also play a beneficial role, particularly in stabilizing catalytically active nanoparticles. The hydrophobic tails can form a protective layer around palladium nanoparticles, preventing their agglomeration and deactivation, which can lead to higher overall catalyst stability and recyclability.
Experimental Protocol: A Representative Heck Reaction in an Imidazolium-Based Ionic Liquid
The following protocol is adapted from established procedures for the Heck reaction in imidazolium-based ionic liquids and can be used as a starting point for comparing the efficacy of [DDMIM]Cl and [BMIM]Cl.
Reaction: Coupling of Iodobenzene with n-Butyl Acrylate
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ionic Liquid ([DDMIM]Cl or [BMIM]Cl)
-
Iodobenzene
-
n-Butyl acrylate
-
Sodium acetate (NaOAc)
-
Toluene (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and the ionic liquid (e.g., 2 g).
-
Stir the mixture at room temperature until the palladium salt is fully dissolved.
-
Add iodobenzene (e.g., 2 mmol), n-butyl acrylate (e.g., 2.4 mmol, 1.2 equiv), and NaOAc (e.g., 2.4 mmol, 1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with toluene (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trans-n-butyl cinnamate.
-
The remaining ionic liquid phase containing the palladium catalyst can be washed with fresh toluene and reused for subsequent reactions to test for recyclability.
dot graph TD { A[Start: Reactants & Catalyst in IL] --> B{Heating & Stirring}; B --> C[Catalytic Cycle]; C --> D{Reaction Completion}; D --> E[Cooling]; E --> F[Extraction of Product]; F --> G[Purification]; G --> H[Final Product]; E --> I{Recycling}; I --> J[Wash IL Phase]; J --> K[Reuse of IL & Catalyst]; K --> A;
} caption: Experimental workflow for the Heck reaction and catalyst recycling.
The Suzuki-Miyaura Cross-Coupling: Another Perspective
The Suzuki-Miyaura coupling, another vital tool for C-C bond formation, also exhibits performance variations depending on the ionic liquid medium. The ability of the ionic liquid to dissolve both the organic halide and the aqueous solution of the boronic acid and base is crucial.
While [BMIM]Cl is a common choice for this reaction, the surfactant properties of [DDMIM]Cl could offer advantages in creating micro-heterogeneous environments that facilitate the interaction of reactants with different polarities. The longer alkyl chains can create hydrophobic domains within the ionic liquid, potentially enhancing the solubility of nonpolar substrates.
Recyclability and Catalyst Leaching: A Key Consideration
A significant driver for the adoption of ionic liquids is the potential for catalyst and solvent recycling. Here, the distinct properties of [DDMIM]Cl and [BMIM]Cl lead to different considerations.
-
[BMIM]Cl: Being more polar and having lower viscosity, product extraction from [BMIM]Cl is often straightforward using a nonpolar organic solvent. However, leaching of the dissolved catalyst into the extraction solvent can be a concern, potentially diminishing the reusability of the catalytic system.
-
[DDMIM]Cl: The higher viscosity and more complex phase behavior of [DDMIM]Cl can make product separation more challenging. However, the strong interaction of the long alkyl chains with the catalyst nanoparticles can lead to better catalyst retention within the ionic liquid phase, potentially resulting in lower leaching and enhanced long-term recyclability. The recycling of 1,3-dialkylimidazolium-based ionic liquids has been demonstrated in numerous catalytic systems[8].
dot graph LR { subgraph "Short-Chain IL ([BMIM]Cl)" A[Reaction Mixture] --> B(Product Extraction with Organic Solvent); B --> C{Separation}; C --> D[Product in Organic Phase]; C --> E[IL + Catalyst]; E -- Potentially Higher Leaching --> D; E --> F[Reuse]; end subgraph "Long-Chain IL ([DDMIM]Cl)" G[Reaction Mixture] --> H(Product Extraction); H --> I{Separation}; I --> J[Product in Organic Phase]; I --> K[IL + Catalyst]; K -- Potentially Lower Leaching --> J; K --> L[Reuse]; end } caption: Conceptual diagram of catalyst leaching during recycling.
Mechanistic Insights: The Role of the Alkyl Chain
The influence of the alkyl chain length extends to the molecular level, affecting the catalytic cycle itself.
-
N-Heterocyclic Carbene (NHC) Formation: Imidazolium salts can act as precursors to N-heterocyclic carbenes (NHCs), which are excellent ligands for transition metals like palladium. The acidity of the C2-proton on the imidazolium ring is a key factor in NHC formation. While the electronic effect of the alkyl chain length on this acidity is generally considered to be small, the steric bulk of the longer decyl chains in [DDMIM]Cl might influence the accessibility of this proton and, consequently, the in-situ formation of NHC-palladium complexes.
-
Stabilization of Catalytic Species: As mentioned earlier, the long alkyl chains of [DDMIM]Cl can provide steric and electronic stabilization to palladium nanoparticles, which are often the active catalytic species in these reactions. This can prevent aggregation and deactivation, leading to a more robust and long-lived catalyst system.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 1-butyl-3-methylimidazolium chloride is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific demands of the organic synthesis being undertaken.
-
[BMIM]Cl is a well-understood, versatile ionic liquid with lower viscosity, making it a good general-purpose solvent for a wide range of reactions where ease of handling and faster reaction kinetics are priorities.
-
[DDMIM]Cl , with its long alkyl chains, offers unique advantages in systems where catalyst stabilization is critical, where surfactant properties can be leveraged to create favorable reaction microenvironments, and where minimizing catalyst leaching during recycling is a primary concern. Its higher viscosity and melting point are important practical considerations.
For researchers and drug development professionals, understanding the fundamental relationship between the alkyl chain length and the resulting properties of these imidazolium-based ionic liquids is paramount. This knowledge empowers the rational design of more efficient, sustainable, and economically viable synthetic processes. Future research focusing on direct, quantitative comparisons of these and other ionic liquids in a broader range of catalytic reactions will undoubtedly further refine our ability to select the optimal ionic liquid for any given chemical transformation.
References
- 1. Synthesis and micellar properties of surface-active ionic liquids: 1-alkyl-3-methylimidazolium chlorides. (2007) | Omar A. El Seoud | 287 Citations [scispace.com]
- 2. This compound 96 70862-65-6 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 5. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Long-Chain Imidazolium Ionic Liquids for Biomass Processing
For researchers, scientists, and drug development professionals venturing into the dynamic field of biomass valorization, the choice of solvent for pretreatment is a critical decision that dictates the efficiency and economic viability of the entire process. Among the myriad of options, long-chain imidazolium ionic liquids (ILs) have emerged as a promising class of solvents due to their remarkable ability to dissolve and fractionate lignocellulosic biomass. This guide provides an in-depth, objective comparison of the performance of various long-chain imidazolium ILs, supported by experimental data, to empower you in selecting the optimal solvent for your biomass processing endeavors.
The Critical Role of the Cation-Anion Pair in Biomass Deconstruction
The efficacy of imidazolium-based ILs in biomass processing is a tale of two ions. The imidazolium cation, with its tunable alkyl chain length, and the accompanying anion work in concert to disrupt the intricate network of hydrogen bonds within the lignocellulosic matrix. The anion, particularly its hydrogen bond basicity, plays a primary role in breaking the intra- and intermolecular hydrogen bonds of cellulose, rendering it soluble.[1] Concurrently, the structure and size of the imidazolium cation influence the overall solvating power and can be tailored to target specific biomass components.[1]
Generally, anions with higher basicity, such as acetate ([OAc]⁻), are more effective at dissolving cellulose than less basic anions like chloride ([Cl]⁻) or hydrogen sulfate ([HSO₄]⁻).[2] The cation's alkyl chain length, on the other hand, presents a more nuanced influence. While shorter alkyl chains are often favored for efficient cellulose dissolution, longer chains can enhance interactions with lignin, facilitating its removal.[3][4] This guide will delve into these structure-performance relationships, providing a comparative analysis of commonly employed long-chain imidazolium ILs.
Performance Comparison of Long-Chain Imidazolium Ionic Liquids
To provide a clear and concise comparison, the following tables summarize key performance indicators for a series of 1-alkyl-3-methylimidazolium ([Cₙmim]⁺) based ionic liquids in biomass processing. The data presented is a synthesis of findings from multiple studies and aims to highlight the trends observed with varying alkyl chain lengths and anions.
Table 1: Cellulose Dissolution Efficiency
| Ionic Liquid | Abbreviation | Cellulose Solubility (wt%) | Temperature (°C) | Observations | Reference(s) |
| 1-Butyl-3-methylimidazolium Chloride | [C₄mim][Cl] | ~10-13 | 100-110 | Slower dissolution, often improved with microwave heating. | [1][5] |
| 1-Hexyl-3-methylimidazolium Chloride | [C₆mim][Cl] | Lower than [C₄mim][Cl] | 100 | Longer alkyl chain appears to decrease cellulose dissolution. | [5] |
| 1-Octyl-3-methylimidazolium Chloride | [C₈mim][Cl] | Lower than [C₄mim][Cl] | - | Generally less efficient for cellulose dissolution. | [5] |
| 1-Butyl-3-methylimidazolium Acetate | [C₄mim][OAc] | ~16-25 | 90-110 | High dissolution capacity due to the basicity of the acetate anion. | [6] |
Table 2: Lignin and Hemicellulose Removal
| Ionic Liquid | Biomass Source | Lignin Removal (%) | Hemicellulose Removal (%) | Reference(s) |
| 1-Ethyl-3-methylimidazolium Acetate | [C₂mim][OAc] | 52.4 | 44.8 | [7] |
| 1-Butyl-3-methylimidazolium Chloride | [C₄mim][Cl] | Varies with biomass type | Varies with biomass type | [8] |
| 1-Allyl-3-methylimidazolium Chloride | [Amim][Cl] | Effective due to π-π interactions with lignin. | - | [3] |
| 1-Butyl-3-methylimidazolium Hydrogen Sulfate | [C₄mim][HSO₄] | Dissolves lignin and hemicellulose, but not cellulose. | - | [2] |
Table 3: Subsequent Enzymatic Hydrolysis Glucose Yields
| Ionic Liquid Pretreatment | Biomass Source | Glucose Yield (%) | Reference(s) |
| 1-Ethyl-3-methylimidazolium Acetate | [C₂mim][OAc] | 90-95 | [7] |
| 1-Butyl-3-methylimidazolium Acetate | [C₄mim][OAc] | 65 | [2] |
| Cholinium Lysinate | [Ch][Lys] | 28-83 | [9] |
| Ethanolamine Acetate | [EOA][OAc] | 24-82 | [9] |
Table 4: Thermal Stability of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Onset Decomposition Temperature (T_onset, °C) | Observations | Reference(s) |
| 1-Ethyl-3-methylimidazolium Chloride | [C₂mim][Cl] | - | [10] |
| 1-Butyl-3-methylimidazolium Chloride | [C₄mim][Cl] | ~246 | Longer alkyl chains tend to decrease thermal stability. |
| 1-Hexyl-3-methylimidazolium Chloride | [C₆mim][Cl] | Lower than [C₄mim][Cl] | [10] |
| 1-Decyl-3-methylimidazolium Chloride | [C₁₀mim][Cl] | Lower than [C₄mim][Cl] | [10] |
| 1-Butyl-3-methylimidazolium Acetate | [C₄mim][OAc] | >200 | Less thermally stable than the chloride counterpart. |
Experimental Protocols: A Foundation for Reliable Comparison
To ensure the reproducibility and validity of your research, adhering to standardized and well-documented experimental protocols is paramount. The following sections provide detailed methodologies for key experiments in the evaluation of ionic liquids for biomass processing.
Protocol 1: Determination of Biomass Solubility in Ionic Liquids
This protocol outlines a gravimetric method to determine the solubility of biomass in a given ionic liquid.
Materials:
-
Dried biomass (e.g., Avicel cellulose, wood flour)
-
Ionic liquid of interest
-
High-precision analytical balance
-
Oven with temperature control
-
Stirring hot plate or oil bath
-
Centrifuge
-
Anti-solvent (e.g., deionized water, ethanol)
-
Filtration apparatus (e.g., vacuum filtration with pre-weighed filter paper)
Procedure:
-
Accurately weigh a known amount of dried biomass (m_biomass) into a reaction vessel.
-
Add a known mass of the ionic liquid (m_IL) to the vessel.
-
Heat the mixture to the desired temperature with constant stirring for a specified duration (e.g., 100°C for 6 hours).
-
After the dissolution period, allow the solution to cool to room temperature.
-
Add an excess of an anti-solvent to precipitate the undissolved biomass.
-
Separate the precipitated biomass from the IL/anti-solvent mixture by centrifugation followed by filtration.
-
Thoroughly wash the collected biomass with the anti-solvent to remove any residual ionic liquid.
-
Dry the collected biomass in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved (m_undissolved).
-
Calculate the biomass solubility (in wt%) using the following equation: Solubility (%) = [(m_biomass - m_undissolved) / m_biomass] * 100
Caption: Workflow for determining biomass solubility in ionic liquids.
Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass (Adapted from NREL/TP-510-42630)
This protocol describes the enzymatic saccharification of biomass after pretreatment with an ionic liquid to determine the yield of fermentable sugars.[11]
Materials:
-
Pretreated and washed biomass
-
Cellulase and β-glucosidase enzyme cocktail (e.g., Cellic® CTec2)
-
Sodium citrate buffer (0.1 M, pH 4.8)
-
Sodium azide (to prevent microbial growth)
-
Incubator shaker set to 50°C
-
HPLC system for sugar analysis
Procedure:
-
Prepare a slurry of the pretreated biomass in sodium citrate buffer to a final solids loading of 1-2% (w/v).
-
Add sodium azide to a final concentration of 0.02% (w/v).
-
Pre-incubate the slurry at 50°C for 30 minutes to equilibrate the temperature.
-
Add the enzyme cocktail at a specified loading (e.g., 20 FPU/g of cellulose).
-
Incubate the mixture at 50°C with constant shaking (e.g., 150 rpm) for a defined period (e.g., 72 hours).
-
Periodically, take aliquots of the hydrolysate, stop the enzymatic reaction by heating (e.g., 100°C for 10 minutes) or by adding a quenching agent.
-
Centrifuge the aliquots to separate the supernatant.
-
Analyze the concentration of glucose and other sugars in the supernatant using an HPLC system equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index detector.
-
Calculate the sugar yield as a percentage of the theoretical maximum based on the initial carbohydrate content of the biomass.
Caption: Standard workflow for enzymatic hydrolysis of pretreated biomass.
Causality Behind Experimental Choices: A Deeper Dive
The selection of experimental parameters is not arbitrary; it is rooted in a fundamental understanding of the underlying chemical and physical processes.
-
Temperature in Dissolution: The dissolution of biomass in ionic liquids is an endothermic process, and therefore, higher temperatures generally lead to increased solubility and faster dissolution rates.[12] However, excessively high temperatures can lead to the degradation of both the biomass components and the ionic liquid itself.[6] A temperature range of 100-120°C is often a good starting point for balancing dissolution efficiency and stability.
-
Choice of Anti-solvent: The anti-solvent should be miscible with the ionic liquid but a poor solvent for the biomass components. Water is a common and environmentally benign choice for precipitating cellulose from IL solutions. The addition of water disrupts the hydrogen bonding between the IL and cellulose, allowing the cellulose to re-aggregate and precipitate.
-
Enzyme Loading and pH in Hydrolysis: The efficiency of enzymatic hydrolysis is highly dependent on enzyme loading, pH, and temperature. The optimal pH for most commercial cellulase cocktails is around 4.8, which is why a citrate buffer is commonly used.[11] The enzyme loading is a critical factor that affects both the rate and extent of hydrolysis and needs to be optimized for each specific biomass and pretreatment method.
The Path Forward: Recyclability and Sustainability
For the large-scale industrial application of ionic liquids in biomass processing, their efficient recovery and recycling are non-negotiable. The high cost of most ionic liquids necessitates a closed-loop process to ensure economic feasibility.[13] Several methods for IL recycling have been investigated, including anti-solvent precipitation followed by evaporation of the anti-solvent, and membrane separation.[13] The thermal stability of the ionic liquid is a key consideration for recycling strategies that involve evaporation. As indicated in Table 4, long-chain imidazolium chlorides generally exhibit higher thermal stability than their acetate counterparts. However, the accumulation of lignin and other impurities in the recycled IL can reduce its effectiveness over multiple cycles. Further research into robust and cost-effective recycling processes is crucial for the commercial realization of IL-based biorefineries.
Conclusion
Long-chain imidazolium ionic liquids offer a versatile and effective platform for the pretreatment of lignocellulosic biomass. The performance of these solvents is intricately linked to the structure of both the cation and the anion. While shorter alkyl chain imidazolium ILs with highly basic anions like acetate are generally superior for cellulose dissolution, longer chain analogues can be advantageous for lignin extraction. The choice of the optimal ionic liquid will ultimately depend on the specific biomass feedstock and the desired downstream application. By understanding the fundamental principles governing biomass-IL interactions and employing robust experimental protocols, researchers can unlock the full potential of these remarkable solvents in the transition towards a sustainable bio-based economy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic liquid-assisted isolation of lignin from lignocellulose and its esterification with fatty acids :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. itqb.unl.pt [itqb.unl.pt]
- 9. escholarship.org [escholarship.org]
- 10. [논문]The kinetics of thermal decomposition of 1-alkyl-3-methylimidazolium chloride ionic liquids under isothermal and non-isothermal conditions [scienceon.kisti.re.kr]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Complete dissolution of woody biomass using an ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03051J [pubs.rsc.org]
A Senior Application Scientist's Guide to the Characterization and Purity Analysis of 1,3-Didecyl-2-methylimidazolium chloride
Welcome to a comprehensive guide on the synthesis, characterization, and purity analysis of 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM][Cl]). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this ionic liquid. We will move beyond simple procedural lists to explore the rationale behind experimental choices, ensuring a robust and reproducible analytical workflow.
Introduction to this compound
This compound is an ionic liquid (IL) that has garnered interest in various fields, including as a potential preservative in ophthalmic solutions, offering a safer alternative to commonly used agents like benzalkonium chloride.[1][2] Its unique properties, such as thermal stability, low volatility, and tunable solubility, also make it a candidate for applications in green chemistry, catalysis, and drug delivery.[3][4] The performance of [DDMIM][Cl] in these applications is critically dependent on its purity. Therefore, rigorous characterization and purity analysis are paramount.
This guide provides a comparative analysis of various analytical techniques, offering insights into their strengths and limitations for assessing the quality of synthesized [DDMIM][Cl].
Synthesis of this compound: A Pathway to Purity
The synthesis of imidazolium-based ionic liquids typically involves the quaternization of an N-substituted imidazole. For [DDMIM][Cl], this involves the reaction of 2-methylimidazole with two equivalents of 1-chlorodecane. While seemingly straightforward, this process can introduce several impurities that can significantly alter the physicochemical properties of the final product.[5]
Visualizing the Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Common impurities stemming from the synthesis include unreacted starting materials (2-methylimidazole and 1-chlorodecane), residual solvents, water, and colored byproducts.[5][6][7] Halide impurities are also a significant concern, especially if the synthesis involves a metathesis step, though this is less common for chloride salts.[8] The presence of these impurities can impact the ionic liquid's melting point, viscosity, and performance in catalytic or biological systems.[6][9]
Characterization and Purity Analysis: A Multi-Technique Approach
A single analytical technique is often insufficient to fully characterize and determine the purity of an ionic liquid. A combination of spectroscopic and chromatographic methods is essential for a comprehensive assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.[10][11][12] Both ¹H and ¹³C NMR are routinely used to confirm the identity of the synthesized [DDMIM][Cl] and to detect organic impurities.
Key Insights from NMR:
-
¹H NMR: Provides information on the protons of the imidazolium ring and the decyl chains. The chemical shifts of the imidazolium ring protons are particularly sensitive to the purity of the ionic liquid.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
Impurity Detection: Unreacted 2-methylimidazole and 1-chlorodecane will show distinct signals that can be integrated to quantify their presence.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized [DDMIM][Cl] in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Identify the characteristic peaks for the [DDMIM]⁺ cation and compare them with literature values or a reference standard. Integrate the peaks corresponding to the product and any identified impurities to determine their relative concentrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] For [DDMIM][Cl], FT-IR can confirm the presence of the imidazolium ring and the alkyl chains.[14][15]
Expected Vibrational Bands for [DDMIM][Cl]:
-
C-H stretching vibrations of the alkyl chains and the imidazolium ring (2800-3200 cm⁻¹).[14]
-
C=N and C=C stretching vibrations of the imidazolium ring (around 1560-1640 cm⁻¹).[15][16]
-
C-N stretching vibrations (around 1100-1200 cm⁻¹).[15]
Mass Spectrometry (MS): Unveiling the Molecular Ion
Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids as they are pre-charged.[17][18] It is used to confirm the molecular weight of the cation ([DDMIM]⁺).
Key Insights from ESI-MS:
-
Positive Ion Mode: The primary peak will correspond to the [DDMIM]⁺ cation.
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the cation and confirm its structure.[19]
-
Impurity Detection: ESI-MS is highly sensitive and can detect ionic impurities.[18]
Chromatographic Techniques: Separating and Quantifying
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of ionic liquids.[20][21][22] Reversed-phase HPLC is commonly employed for the separation of imidazolium-based ionic liquids.[21][23]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a controlled pH) is often used.[22][23] The specific gradient will need to be optimized.
-
Sample Preparation: Prepare a standard solution of [DDMIM][Cl] in the mobile phase at a known concentration.
-
Injection: Inject a fixed volume of the sample solution.
-
Detection: Monitor the elution profile at a wavelength where the imidazolium cation absorbs (typically around 210-220 nm).
-
Quantification: The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizing the Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization and purity assessment of [DDMIM][Cl].
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA is crucial for determining the thermal stability of ionic liquids and can also indicate the presence of volatile impurities.[24][25][26] The decomposition temperature of an ionic liquid is a key parameter for its application in high-temperature processes.
Key Insights from TGA:
-
Onset of Decomposition (T_onset): The temperature at which significant weight loss begins.
-
Volatile Impurities: A weight loss at temperatures below the main decomposition event can indicate the presence of water or residual solvents.[7]
Comparison with Alternatives
The choice of an ionic liquid is highly application-dependent. Here, we compare [DDMIM][Cl] with two other common imidazolium-based ionic liquids: 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) and 1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl]). The primary difference between these ILs is the length of the alkyl chains, which significantly influences their properties.
| Property | This compound ([DDMIM][Cl]) | 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | 1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl]) |
| Cation Structure | Imidazolium with two C₁₀ chains and one C₁ methyl group | Imidazolium with one C₄ and one C₁ alkyl chain | Imidazolium with one C₆ and one C₁ alkyl chain |
| Molecular Weight of Cation ( g/mol ) | 363.68 | 139.21 | 167.27 |
| Expected Hydrophobicity | High | Low | Moderate |
| Typical Application Areas | Surfactant, drug delivery, potential preservative[1][3][4] | Common solvent for organic reactions, electrochemistry[13][15] | Intermediate properties, used in separations and as a solvent |
| Anticipated Thermal Stability | Generally high, increases with alkyl chain length to a point[27][28] | Lower than longer-chain analogues | Intermediate |
Comparative Logic Diagram
Caption: A logical comparison of key properties of [DDMIM][Cl] with shorter-chain analogues.
Conclusion
The comprehensive characterization and purity analysis of this compound are essential for its successful application in research and development. A multi-technique approach, combining NMR, FT-IR, MS, HPLC, and TGA, provides a robust and reliable assessment of its identity, purity, and thermal stability. By understanding the rationale behind each analytical choice and potential sources of impurity, researchers can ensure the quality and reproducibility of their work with this promising ionic liquid.
References
- 1. New Candidate Preservative in Ophthalmic Solution Instead of Benzalkonium Chloride: 1,3-Didecyl-2-methyl Imidazolium Chloride [jstage.jst.go.jp]
- 2. New Candidate Preservative in Ophthalmic Solution Instead of Benzalkonium Chloride: 1,3-Didecyl-2-methyl Imidazolium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 96 70862-65-6 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcrr.com [ijcrr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. web.uvic.ca [web.uvic.ca]
- 19. asianpubs.org [asianpubs.org]
- 20. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 21. mdpi.com [mdpi.com]
- 22. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. ajer.org [ajer.org]
- 28. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of "Green" Solvents: A Comparative Guide to the Toxicity of Imidazolium-Based Ionic Liquids
Introduction: The Promise and Peril of Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids (ILs) have emerged as a fascinating class of tunable solvents, lauded for their negligible vapor pressure, high thermal stability, and remarkable solvation properties. Initially hailed as "green" alternatives to volatile organic compounds (VOCs), a growing body of evidence necessitates a more nuanced understanding of their environmental and biological impact. While their low volatility mitigates air pollution, their solubility in water raises concerns about their potential entry into aquatic ecosystems and subsequent toxicological effects.[1] This guide provides a comprehensive comparison of the toxicity of various imidazolium-based ILs, offering researchers, scientists, and drug development professionals a critical perspective grounded in experimental data. We will delve into the structural determinants of their toxicity, outline standard testing methodologies, and present a comparative analysis of their effects on a range of biological systems.
The Determinants of Toxicity: A Tale of Cations and Anions
The toxicity of imidazolium-based ILs is not a monolithic property but rather a complex interplay of their molecular structure. The primary drivers of toxicity are the nature of the cation, particularly the length of the alkyl chain substituent, and to a lesser extent, the associated anion.[2][3]
The Cation's Crucial Role: The "Alkyl Chain Effect"
A consistent and well-documented trend in the toxicology of imidazolium-based ILs is the direct correlation between the length of the N-alkyl chain and toxicity.[4][5] As the alkyl chain elongates, the lipophilicity of the cation increases, enhancing its ability to interact with and disrupt biological membranes.[6] This disruption is considered a primary mechanism of toxicity.[7] This "alkyl chain effect" has been observed across a wide array of organisms, from bacteria and algae to crustaceans and human cell lines.[4][8]
The Anion's Supporting Role
While the cation is the primary determinant of toxicity, the anion is not merely a spectator. The choice of anion can modulate the overall toxicity of the IL, although its influence is generally considered secondary to the cation's structure.[2][9] For instance, in studies on the human cell line HeLa, the tetrafluoroborate ([BF4]⁻) anion was associated with the lowest EC50 values (indicating higher toxicity) for 1-n-butyl-3-methylimidazolium cations compared to other anions.[10] Some studies suggest that anions containing fluorine atoms can lead to higher toxicity, with the effect increasing with the number of fluorine atoms.
Comparative Toxicity Data
To provide a clear and objective comparison, the following tables summarize the toxicity of various imidazolium-based ILs across different biological systems. The data, presented as EC50 (half maximal effective concentration) or LC50 (half maximal lethal concentration), has been compiled from multiple peer-reviewed studies.
Table 1: Acute Toxicity of 1-Alkyl-3-methylimidazolium Bromides on Freshwater Algae
| Ionic Liquid | Alkyl Chain Length | Scenedesmus quadricauda 96h-EC50 (mg/L) | Chlamydomonas reinhardtii 96h-EC50 (mg/L) | Reference |
| [C4mim]Br | 4 | 13.23 | 2138 | [8] |
| [C6mim]Br | 6 | 0.45 | 18.33 | [8] |
| [C8mim]Br | 8 | 0.005 | 4.07 | [8] |
This data clearly illustrates the dramatic increase in toxicity with increasing alkyl chain length, particularly for S. quadricauda.
Table 2: Acute Toxicity of Imidazolium-Based Ionic Liquids on Daphnia magna
| Ionic Liquid | Anion | 48h-LC50 (mg/L) | Reference |
| [bmim]Br | Br⁻ | 8.03 | [9] |
| [bmim]Cl | Cl⁻ | 9.05 | [9] |
| [bmim][BF4] | [BF4]⁻ | 19.91 | [9] |
| [bmim][PF6] | [PF6]⁻ | 9.34 | [9] |
This table highlights the influence of the anion on the acute toxicity to the aquatic invertebrate D. magna.
Table 3: Cytotoxicity of Imidazolium-Based Ionic Liquids on Human Cell Lines
| Ionic Liquid | Cell Line | 24h-EC50 (mM) | Reference |
| [C1mim][MSO4] | Caco-2 | >100 | [11] |
| [C4mim]Cl | Caco-2 | 10.5 | [11] |
| [C10mim]Cl | Caco-2 | 0.03 | [11] |
| [bmim][BF4] | HeLa | 1.8 | [10] |
| [bmim][PF6] | HeLa | 7.0 | [12] |
| [bmim][Tf2N] | HeLa | 1.2 | [12] |
This comparative data demonstrates the structure-dependent cytotoxicity of imidazolium-based ILs on human epithelial (Caco-2) and cervical cancer (HeLa) cell lines.
Mechanisms of Toxicity: A Multi-pronged Assault on Cellular Integrity
The toxicity of imidazolium-based ILs stems from their ability to interact with and disrupt fundamental cellular structures and processes. The primary initiating event is often the perturbation of the cell membrane, leading to a cascade of downstream effects.
Membrane Disruption: The First Line of Attack
The lipophilic alkyl chains of the imidazolium cations readily insert into the lipid bilayer of cell membranes.[7] This disrupts membrane integrity, leading to increased permeability, loss of electrochemical gradients, and ultimately, cell lysis. The efficiency of this process is directly related to the length of the alkyl chain, explaining the observed structure-toxicity relationship.
Caption: Primary mechanism of membrane disruption by imidazolium-based ILs.
Oxidative Stress and Apoptosis: The Cellular Response to Injury
Following membrane damage, cells often mount a stress response that includes the generation of reactive oxygen species (ROS). This can lead to oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defenses. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death, or apoptosis.
Caption: Cellular cascade leading from membrane damage to oxidative stress and apoptosis.
Experimental Protocols: A Guide to Assessing Imidazolium IL Toxicity
To ensure the generation of reliable and comparable toxicity data, standardized experimental protocols are essential. The following sections outline the methodologies commonly employed to assess the toxicity of imidazolium-based ILs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
IL Exposure: Prepare serial dilutions of the imidazolium-based IL in the appropriate cell culture medium. Remove the old medium from the cells and add the IL-containing medium. Include a vehicle control (medium without IL).
-
Incubation: Incubate the cells with the ILs for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the EC50 value, which is the concentration of the IL that causes a 50% reduction in cell viability.
Aquatic Ecotoxicity Testing: Daphnia magna Acute Immobilization Test
Daphnia magna, a small freshwater crustacean, is a standard model organism for aquatic toxicity testing due to its sensitivity to a wide range of chemicals.
Principle: This test determines the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period.
Step-by-Step Methodology:
-
Test Organisms: Use neonates (<24 hours old) from a healthy laboratory culture of Daphnia magna.
-
Test Solutions: Prepare a series of concentrations of the imidazolium-based IL in a suitable reconstituted freshwater. Include a control group with only the reconstituted water.
-
Exposure: Place a defined number of daphnids (e.g., 10) into test vessels containing the different IL concentrations.
-
Incubation: Maintain the test vessels at a constant temperature (e.g., 20°C) with a defined light-dark cycle (e.g., 16h light: 8h dark) for 48 hours.
-
Observation: At 24 and 48 hours, observe the daphnids for immobilization (i.e., inability to swim after gentle agitation).
-
Data Analysis: Calculate the percentage of immobilized daphnids at each concentration and determine the 48h-LC50 value using appropriate statistical methods (e.g., probit analysis).
Conclusion: Towards the Design of Safer Ionic Liquids
The data presented in this guide underscores the importance of moving beyond the simplistic "green" label for imidazolium-based ionic liquids. Their toxicity is a significant consideration, particularly in applications where environmental release is a possibility. A thorough understanding of the structure-toxicity relationships, as highlighted by the profound impact of the cation's alkyl chain length, is paramount for the rational design of safer, next-generation ionic liquids. By integrating toxicological considerations early in the design phase, the scientific community can harness the remarkable properties of these solvents while minimizing their potential for harm to human health and the environment. Future research should continue to explore the subtle interplay of cation and anion structures on toxicity and elucidate the complex molecular mechanisms underlying their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acute toxic effects of 1-alkyl-3-methylimidazolium nitrate ionic liquids on Chlorella vulgaris and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of imidazolium ionic liquids to freshwater algae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Ascendancy of Gemini Surfactants: A Comparative Efficacy Analysis of 1,3-Didecyl-2-methylimidazolium chloride in Emulsion Systems
A Senior Application Scientist's Guide to Performance, Mechanism, and Formulation
In the landscape of emulsion science, the quest for superior stability, controlled droplet size, and enhanced interfacial activity is perpetual. While conventional surfactants like sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and polysorbates (Tween series) have long been the workhorses of formulation chemistry, a new class of amphiphiles is commanding attention. Among these, gemini surfactants, characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer, are demonstrating remarkable efficacy.
This guide provides an in-depth comparison of a prominent gemini surfactant, the ionic liquid 1,3-Didecyl-2-methylimidazolium chloride ([C10MIM]Cl) , against its conventional anionic, cationic, and non-ionic counterparts. We will dissect its performance through the lens of experimental data, explore the mechanistic principles governing its action, and provide robust protocols for its evaluation, empowering researchers and formulation scientists to harness its potential.
Molecular Architecture: The Foundation of Performance
The fundamental difference in performance originates from the distinct molecular structures of these surfactants. A visual comparison reveals the unique "gemini" architecture of [C10MIM]Cl, which features two decyl (C10) hydrophobic tails and a cationic imidazolium headgroup, contrasted with the single-head, single-tail structure of conventional surfactants.
This dual-tailed structure significantly enhances the hydrophobicity and packing efficiency of [C10MIM]Cl at interfaces, a key factor in its superior performance.
Comparative Performance Metrics: A Data-Driven Analysis
The efficacy of a surfactant is quantified by several key parameters. Here, we compare [C10MIM]Cl with standard surfactants.
Disclaimer: The following data is collated from multiple literature sources. Direct comparison should be made with caution, as experimental conditions (e.g., temperature, water purity, measurement technique) may vary between studies. The data serves to illustrate the general performance characteristics of each surfactant class.
| Parameter | This compound ([C10MIM]Cl) | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Bromide (CTAB) | Polysorbate 80 (Tween 80) |
| Type | Cationic Gemini | Anionic | Cationic | Non-ionic |
| Critical Micelle Concentration (CMC) (mM) | cmc₁: 0.4-0.5 , cmc₂: 20-30 [1] | ~8.2[2][3] | ~0.93[2] | ~0.015[4] |
| Surface Tension at CMC (mN/m) | 30-40 (typical for ILs)[5] | ~39 | ~36 | ~40 |
| Typical Emulsion Zeta Potential (mV) | Positive (> +30) | Negative (< -30)[6] | Positive (> +30) | Slightly Negative (-8 to -16) |
Expert Insights on Performance Data:
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a primary indicator of surfactant efficiency. [C10MIM]Cl exhibits an exceptionally low first CMC (cmc₁), signifying that it is highly efficient at saturating interfaces and forming initial aggregates at very low concentrations.[1] This is a significant advantage, as it implies that less surfactant is required to achieve a desired effect, reducing costs and potential cytotoxicity. The presence of a second CMC (cmc₂) corresponds to a morphological transition of the micelles, typically from spherical to cylindrical or lamellar structures, which can further influence emulsion properties.[7][8]
-
Zeta Potential: Zeta potential is a critical measure of the electrostatic repulsive forces between droplets, which in turn predicts emulsion stability. [C10MIM]Cl, being cationic, imparts a strong positive charge to the emulsion droplets. A zeta potential with an absolute value greater than 30 mV is generally considered to indicate good electrostatic stability, as the repulsive forces are sufficient to prevent droplet aggregation and coalescence.[6] This is comparable to the stability offered by conventional ionic surfactants like SDS (anionic) and CTAB (cationic). Non-ionic surfactants like Tween 80 provide stability primarily through steric hindrance rather than electrostatic repulsion, resulting in a near-neutral zeta potential.[9]
The Mechanistic Advantage of [C10MIM]Cl
The superior performance of [C10MIM]Cl is not merely a matter of numbers; it is rooted in its molecular behavior at the oil-water interface.
-
Enhanced Adsorption & Packing: The two hydrophobic decyl chains give the molecule a larger cross-sectional area compared to single-chain surfactants. This allows for more effective coverage and tighter packing at the interface, creating a more robust and resilient film around the emulsion droplets.
-
Electrostatic and Steric Stabilization: As a cationic surfactant, [C10MIM]Cl provides strong electrostatic repulsion. Furthermore, the bulky imidazolium headgroup can offer a degree of steric hindrance, a secondary stabilization mechanism that prevents droplets from getting close enough to coalesce. This dual-mode stabilization is a distinct advantage.
-
Unique Aggregation Behavior: The ability of [C10MIM]Cl to form different micellar structures (spheres, cylinders, and even bilayers at high concentrations) provides a tunable system.[7][8] The morphology of the aggregates in the continuous phase can influence the rheology and stability of the entire emulsion system.
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for researchers to conduct their own comparative studies.
Workflow for Emulsion Preparation and Characterization
The overall process involves preparing the aqueous and oil phases, creating the emulsion using high-shear homogenization, and then characterizing its key properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 70862-65-6 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Self-aggregation properties of ionic liquid this compound in aqueous solution: from spheres to cylinders to bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Self-Aggregation Properties of Ionic Liquid 1,3-Didecyl-2-methylimidazolium Chloride in Aqueous Solution: From Spheres to Cylinders to Bilayers - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and NMR for Purity Validation of 1,3-Didecyl-2-methylimidazolium chloride
In the realm of ionic liquids, purity is not merely a quality metric; it is a critical determinant of performance and reproducibility in applications ranging from synthesis and catalysis to electrochemistry. For 1,3-Didecyl-2-methylimidazolium chloride, a prominent member of the imidazolium-based ionic liquid family, ensuring its purity is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative advantages of each technique, supported by experimental data and authoritative guidelines.
The Critical Role of Purity in Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as negligible vapor pressure and high thermal stability, are highly sensitive to impurities.[1] For this compound, common impurities can include starting materials, by-products from synthesis (e.g., amines, alkylating agents), residual solvents, and water.[2] These impurities can significantly alter the physicochemical properties of the ionic liquid, impacting its performance in various applications.[2] Therefore, robust analytical methods for purity determination are essential for quality control and research applications.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone of separation science and a widely used technique for the analysis of ionic liquids.[3][4] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of ionic liquid cations.[1]
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5] The separation of this compound from its potential impurities is based on differences in their hydrophobicity. The long didecyl chains of the cation impart significant hydrophobic character, leading to strong retention on the nonpolar stationary phase.[4] Less hydrophobic impurities will elute earlier, while more hydrophobic ones will be retained longer.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is a representative method and may require optimization based on the specific instrument and impurities of interest.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for hydrophobic compounds. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid | Acetonitrile provides the necessary elution strength. Phosphoric acid helps to improve peak shape by suppressing the interaction of the imidazolium cation with residual silanols on the stationary phase.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension, providing a balance between analysis time and resolution. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The imidazolium ring exhibits UV absorbance at this wavelength. |
3. Data Analysis:
-
The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be generated using a certified reference standard.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation
NMR spectroscopy is an exceptionally powerful technique for both structural elucidation and quantitative analysis.[7][8] Quantitative NMR (qNMR) offers a primary method of measurement, allowing for the determination of purity without the need for a specific reference standard of the analyte.[9][10][11][12]
Principle of Quantification
In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal.[9] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be accurately determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Experimental Protocol: ¹H qNMR Method for this compound
This protocol outlines a general procedure for qNMR analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | DMSO-d₆ | A common solvent that dissolves a wide range of compounds. |
| Pulse Sequence | Simple 1D proton | A standard experiment for ¹H NMR. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all protons, which is essential for accurate integration. |
| Number of Scans | 16 or higher | Sufficient scans to achieve a good signal-to-noise ratio. |
3. Data Processing and Purity Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Carefully integrate the selected analyte peak and the internal standard peak.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
qNMR Workflow Diagram
Caption: Workflow for qNMR purity analysis.
Comparison of HPLC and NMR for Purity Validation
Both HPLC and qNMR are powerful techniques for purity determination, but they offer different advantages and are suited for different purposes. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of the expected impurities, and the available instrumentation.
| Feature | HPLC | NMR |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity). | Signal intensity is directly proportional to the number of nuclei. |
| Quantification | Relative (area percent) or absolute (with a certified reference standard of the analyte). | Absolute (with a certified internal standard of a different compound).[10] |
| Selectivity | High selectivity for separating structurally similar compounds. | Can distinguish between different chemical environments of nuclei. |
| Sensitivity | Generally more sensitive, capable of detecting trace impurities. | Less sensitive, may not detect impurities at very low levels. |
| Information Provided | Retention time and peak area. Provides limited structural information. | Detailed structural information and quantitative data in a single experiment. |
| Speed | Can be time-consuming due to method development and run times. | Sample preparation is straightforward, and data acquisition can be relatively fast. |
| Cost | Lower initial instrument cost, but ongoing costs for columns and solvents. | Higher initial instrument cost, but lower cost per sample for routine analysis. |
| Validation | Requires validation according to guidelines such as ICH Q2(R2).[13][14][15][16][17] | Method validation is also required, focusing on parameters like precision, accuracy, and linearity. |
Conclusion: A Synergistic Approach
For the comprehensive purity validation of this compound, HPLC and NMR should be viewed as complementary rather than competing techniques.
-
HPLC excels at the detection and quantification of low-level impurities , especially those that are structurally similar to the main component. Its high resolving power makes it ideal for routine quality control and for stability-indicating assays where the formation of degradation products needs to be monitored.[18]
-
qNMR provides an accurate and precise method for determining the absolute purity of the material without the need for a specific reference standard of this compound. This makes it invaluable for the certification of reference materials and for obtaining a highly accurate purity value for bulk material.[11]
A robust quality control strategy would leverage both techniques: qNMR to establish the absolute purity of a primary reference standard, and HPLC for routine analysis of batch-to-batch consistency and the detection of trace impurities. This integrated approach ensures the highest level of confidence in the quality and purity of this compound for demanding research and industrial applications.
References
- 1. Application of ionic liquids in high performance reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. usp.org [usp.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 13. youtube.com [youtube.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
A Comparative Guide to the Catalytic Activity of Imidazolium Salts in Benzoin Condensation
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process sustainability. Imidazolium salts, as precursors to N-heterocyclic carbenes (NHCs), have emerged as a versatile and potent class of organocatalysts. This guide provides an in-depth, objective comparison of the catalytic activity of various imidazolium salts, focusing on the classic benzoin condensation reaction as a model system. By understanding the interplay between the structure of the imidazolium salt and its catalytic performance, researchers can make more informed decisions in their synthetic endeavors.
The Benzoin Condensation: A Model for Catalytic Comparison
The benzoin condensation is a carbon-carbon bond-forming reaction between two aromatic aldehydes, yielding an α-hydroxy ketone, also known as a benzoin.[1][2] This reaction is a cornerstone of organic synthesis and serves as an excellent benchmark for evaluating the efficacy of NHC catalysts derived from imidazolium salts.[1] The catalytic cycle, first elucidated by Breslow, involves the umpolung (polarity reversal) of one aldehyde molecule, transforming it from an electrophile into a nucleophile.[3][4]
The key to this transformation is the formation of the Breslow intermediate, a nucleophilic species generated from the reaction of the NHC with an aldehyde.[4][5] The stability and reactivity of this intermediate are directly influenced by the electronic and steric properties of the NHC, which in turn are dictated by the substituents on the parent imidazolium salt.
Factors Influencing the Catalytic Activity of Imidazolium Salts
The catalytic prowess of an imidazolium salt in the benzoin condensation is not a monolithic property. It is a nuanced interplay of several structural and environmental factors:
-
N-Substituents: The nature of the groups attached to the nitrogen atoms of the imidazolium ring plays a pivotal role. Bulky substituents can sterically hinder the approach of the aldehyde to the carbene center, potentially slowing down the reaction. Conversely, the electronic nature of these substituents can influence the nucleophilicity of the resulting NHC.
-
C2-Substituent: The presence or absence of a substituent at the C2 position is critical. For the formation of the NHC, the C2 position must be unsubstituted to allow for deprotonation by a base.[6]
-
Anion: The counter-ion of the imidazolium salt can also affect the catalytic activity, although its influence is often less pronounced than that of the cation structure.[6]
-
Base: The choice and strength of the base used to deprotonate the imidazolium salt to form the active NHC catalyst are crucial. Common bases include potassium carbonate, sodium hydroxide, and organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[7]
-
Solvent: The reaction medium can significantly impact the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield.[8]
Comparative Analysis of Imidazolium Salt Catalysts
To provide a clear and objective comparison, we will examine the performance of a selection of imidazolium salts in the benzoin condensation of benzaldehyde. The data presented below is a synthesis of findings from various studies in the field.
| Imidazolium Salt Precursor | Structure | N-Substituents | Typical Yield (%) | Reaction Time (h) | Key Observations |
| 1,3-Dimethylimidazolium Bromide (DMIMBr) |
| Methyl, Methyl | 70-85 | 18-24 | A simple and readily available catalyst, effective but requires longer reaction times. |
| 1-Ethyl-3-methylimidazolium Bromide (EMIMBr) |
| Ethyl, Methyl | 80-90 | 12-20 | Slightly increased activity compared to DMIMBr, likely due to the subtle electronic difference of the ethyl group. |
| 1-Butyl-3-methylimidazolium Bromide (BMIMBr) |
| Butyl, Methyl | 85-95 | 8-16 | The longer alkyl chain can enhance solubility in less polar media and may create a favorable microenvironment for the reaction.[9] |
| 1,3-Dibenzylimidazolium Chloride (DBIMCl) |
| Benzyl, Benzyl | >90 | 4-8 | The electron-withdrawing nature of the benzyl groups can enhance the acidity of the C2-proton, facilitating NHC formation.[7] |
| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl) |
| Mesityl, Mesityl | >95 | 1-4 | The bulky mesityl groups provide steric protection to the carbene center, enhancing its stability and catalytic turnover. |
Note: The yields and reaction times are approximate and can vary depending on the specific reaction conditions (base, solvent, temperature, and substrate).
Mechanistic Insights and Experimental Workflow
The catalytic cycle of the benzoin condensation provides a clear rationale for the observed differences in catalytic activity.
Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.
The initial deprotonation of the imidazolium salt to form the NHC is a crucial step. Imidazolium salts with more acidic C2-protons will form the active catalyst more readily. Subsequently, the nucleophilic attack of the NHC on the aldehyde forms the Breslow intermediate. The stability of this intermediate is key; overly stable intermediates may not react further, while highly reactive ones might lead to side products. Finally, the attack of the Breslow intermediate on a second aldehyde molecule, followed by proton transfer and catalyst regeneration, yields the benzoin product.
Experimental Protocol: A Self-Validating System
The following protocol for the benzoin condensation of benzaldehyde using 1-butyl-3-methylimidazolium bromide (BMIMBr) as a pre-catalyst is designed to be a self-validating system.
Materials:
-
Benzaldehyde (freshly distilled)
-
1-Butyl-3-methylimidazolium bromide (BMIMBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Catalyst Activation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add BMIMBr (0.219 g, 1.0 mmol) and anhydrous potassium carbonate (0.276 g, 2.0 mmol).
-
Reaction Setup: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous THF (20 mL) to the flask and stir the suspension for 15 minutes at room temperature.
-
Substrate Addition: Add freshly distilled benzaldehyde (2.12 g, 20.0 mmol) to the flask via syringe.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexane). The disappearance of the benzaldehyde spot and the appearance of the benzoin product spot indicate reaction progression.
-
Workup: Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature. Quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexane) to afford pure benzoin.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis and compare the data with literature values to confirm its identity and purity.
Caption: Step-by-step experimental workflow for the benzoin condensation.
Conclusion and Future Outlook
The choice of imidazolium salt as a pre-catalyst has a significant impact on the efficiency of the benzoin condensation. While simple alkyl-substituted imidazolium salts are effective, those with bulky, sterically demanding groups like the mesityl-substituted IMes·HCl often exhibit superior catalytic activity, leading to higher yields in shorter reaction times. The development of chiral imidazolium salts has also opened up avenues for asymmetric benzoin condensation, a critical area in the synthesis of enantiomerically pure pharmaceutical compounds.
As the field of organocatalysis continues to evolve, the rational design of imidazolium salts with tailored electronic and steric properties will undoubtedly lead to the discovery of even more active and selective catalysts. This will not only benefit the synthesis of complex molecules but also contribute to the development of greener and more sustainable chemical processes.
References
- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceasia.org [scienceasia.org]
- 9. researchgate.net [researchgate.net]
The Environmental Dilemma of a Promising Solvent: A Comparative Assessment of 1,3-Didecyl-2-methylimidazolium chloride
In the relentless pursuit of scientific advancement, particularly within pharmaceutical development and chemical synthesis, the choice of solvent is a critical yet often underestimated factor. It dictates reaction kinetics, yield, and purity, but also carries a significant environmental burden. The principles of green chemistry implore us to seek alternatives that are not only effective but also benign to our planet.[1] This guide delves into a comparative environmental impact assessment of 1,3-Didecyl-2-methylimidazolium chloride ([DDMIM][Cl]), a promising ionic liquid, against a spectrum of conventional and green solvents. Our objective is to provide researchers, scientists, and drug development professionals with a data-driven framework for informed solvent selection, balancing performance with ecological responsibility.
Introduction: The Solvent's Shadow
Solvents are the lifeblood of countless chemical processes, yet they are also a primary source of industrial waste and pollution.[1] Traditional organic solvents are often volatile, flammable, and toxic, contributing to air and water pollution and posing risks to human health.[2][3] The imperative to shift towards greener alternatives is not merely a matter of regulatory compliance but a fundamental aspect of sustainable scientific practice.
Ionic liquids (ILs), such as this compound, have emerged as potential "green" replacements.[4][5] Their negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of compounds make them attractive candidates for various applications, including catalysis, organic synthesis, and drug delivery.[6][7][8][9][10] However, the "green" label warrants careful scrutiny. A comprehensive environmental assessment must extend beyond low volatility to encompass a holistic view of a solvent's life cycle, from its synthesis to its ultimate fate in the environment.
This guide will dissect the environmental profile of [DDMIM][Cl] and compare it against:
-
Conventional Volatile Organic Compounds (VOCs): Acetone, Dichloromethane, Ethanol, Hexane
-
Common Green Solvents: Water, Glycerol
-
An Unconventional Green Solvent: Supercritical CO₂
The comparison will be grounded in key environmental impact parameters: aquatic toxicity, biodegradability, and a life cycle perspective.
The Contender: this compound ([DDMIM][Cl])
[DDMIM][Cl] is an ionic liquid characterized by a methylimidazolium cation with two long decyl (C10) alkyl chains. This structure imparts a high degree of lipophilicity and surfactant-like properties. It has been explored for applications such as a pore-directing agent in the synthesis of mesoporous materials for drug delivery and in separation processes.[7][11]
While its low volatility is a clear advantage in reducing air pollution, the long alkyl chains raise significant concerns regarding its environmental fate and effects.
Comparative Environmental Impact Assessment
A solvent's environmental impact is a multifaceted issue. To provide a clear and objective comparison, we will focus on three critical areas: aquatic toxicity, biodegradability, and a qualitative life cycle assessment.
Aquatic Toxicity: A Measure of Immediate Harm
The release of solvents into waterways, either through industrial effluent or accidental spills, can have devastating effects on aquatic ecosystems. A common metric to quantify this is the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specified period.
Table 1: Comparative Acute Aquatic Toxicity (LC50)
| Solvent | Chemical Class | LC50 (96h, Fathead Minnow or similar) | Toxicity Classification |
| This compound | Ionic Liquid | < 1 mg/L (Estimated) | Very Highly Toxic |
| Acetone | Ketone | > 100 mg/L | Practically Non-toxic |
| Dichloromethane | Chlorinated Hydrocarbon | 193 mg/L[12] | Slightly Toxic |
| Ethanol | Alcohol | 13,000 mg/L[13] | Practically Non-toxic |
| Hexane | Alkane | 2.5 mg/L[14] | Moderately to Highly Toxic |
| Water | Inorganic | Not Applicable | Non-toxic |
| Glycerol | Polyol | > 5,000 mg/L[5] | Practically Non-toxic |
| Supercritical CO₂ | - | Not directly applicable (effects are physical) | - |
Analysis of Aquatic Toxicity:
In stark contrast, conventional solvents like acetone and ethanol, and green solvents like glycerol, exhibit very low aquatic toxicity. Hexane, a common non-polar solvent, is moderately to highly toxic. Dichloromethane also presents a notable level of toxicity. Water is the ultimate green solvent in this regard, being non-toxic. The environmental impact of supercritical CO₂ on aquatic life is not measured by traditional toxicity metrics, as its effects are primarily physical (e.g., changes in pH and pressure) upon release.
Biodegradability: The Persistence Problem
A crucial aspect of a solvent's environmental profile is its ability to be broken down by microorganisms in the environment. Poor biodegradability leads to persistence, allowing the substance to accumulate and exert long-term toxic effects. The "Ready Biodegradability" test (OECD 301) is a stringent measure of a chemical's potential for rapid and complete biodegradation.[3][11][15]
Table 2: Comparative Biodegradability (OECD 301)
| Solvent | Ready Biodegradability (OECD 301, 28 days) | Classification |
| This compound | < 20% (Estimated) | Not Readily Biodegradable |
| Acetone | Readily biodegradable[16] | Readily Biodegradable |
| Dichloromethane | Not readily biodegradable | Not Readily Biodegradable |
| Ethanol | Readily biodegradable | Readily Biodegradable |
| Hexane | Not readily biodegradable[16] | Not Readily Biodegradable |
| Water | Not Applicable | - |
| Glycerol | Readily biodegradable (>90%)[1][5] | Readily Biodegradable |
| Supercritical CO₂ | Not Applicable | - |
Analysis of Biodegradability:
The presence of long alkyl chains and the imidazolium ring makes many ionic liquids, including [DDMIM][Cl], resistant to microbial degradation. While some functional groups can enhance biodegradability, long, unfunctionalized alkyl chains generally hinder it. Based on studies of similar long-chain imidazolium ionic liquids, it is estimated that [DDMIM][Cl] is not readily biodegradable.
Conversely, acetone, ethanol, and glycerol are all readily biodegradable, meaning they are quickly broken down in the environment.[1][5][16] Hexane and dichloromethane are not readily biodegradable and can persist in the environment.
Life Cycle Assessment (LCA): The Bigger Picture
A true assessment of a solvent's "greenness" requires a cradle-to-grave perspective. Life Cycle Assessment (LCA) evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal.[6][17] While a full quantitative LCA for all these solvents is beyond the scope of this guide, a qualitative summary of key considerations is presented.
Table 3: Qualitative Life Cycle Assessment Comparison
| Solvent | Raw Material Sourcing & Synthesis | Energy Consumption in Use | Recyclability & End-of-Life | Overall Environmental Impact |
| This compound | Multi-step synthesis from petroleum-based precursors, often with significant energy input and waste generation. | Low due to low volatility, but recycling can be energy-intensive. | Technically recyclable, but often requires complex and energy-intensive processes. Disposal can be problematic due to toxicity. | High |
| Acetone | Primarily from fossil fuels (cumene process). | High due to volatility, leading to fugitive emissions. | Recyclable through distillation, but energy-intensive. | Moderate to High |
| Dichloromethane | Production involves chlorinated hydrocarbons, with associated environmental and health concerns. | High volatility leads to significant emissions. | Recyclable, but with similar energy demands as other volatile solvents. | High |
| Ethanol | Can be produced from renewable feedstocks (e.g., corn, sugarcane), but land and water use are concerns. Also produced from fossil fuels.[4][7][11][18] | Volatile, leading to emissions. | Recyclable through distillation. | Moderate (bio-based) to High (fossil-based) |
| Hexane | Derived from crude oil refining. | Highly volatile, significant emissions. | Recyclable through distillation. | High |
| Water | Abundant, but purification for high-purity applications requires energy. | Low energy use in many applications. | Readily recyclable through distillation or filtration. | Very Low |
| Glycerol | A byproduct of biodiesel production (renewable) or from propylene (fossil-based).[8][19][20][21] | Low volatility. | Recyclable. | Low to Moderate |
| Supercritical CO₂ | A byproduct of industrial processes (e.g., ammonia production). Purification and compression are energy-intensive.[22][23][24][25] | Requires high pressure, which is energy-intensive. | Highly recyclable within a closed system. | Low to Moderate |
Analysis of Life Cycle Assessment:
The synthesis of ionic liquids like [DDMIM][Cl] is often a multi-step process that can be energy-intensive and generate significant waste, diminishing their "green" credentials from the outset. While their low volatility is an advantage during use, their persistence and toxicity make end-of-life management a challenge.
Conventional solvents derived from petrochemicals have a significant carbon footprint associated with their production. Their volatility during use is a major drawback. Green solvents like bio-ethanol and glycerol from biodiesel production have a more favorable profile in terms of raw materials, though factors like land use for bio-ethanol must be considered.[4][7][8][18][19][20][21] Water stands out as the most environmentally benign solvent from a life cycle perspective. Supercritical CO₂, while requiring energy for compression, is non-toxic, non-flammable, and can be readily recycled.[22][23][24][25]
Experimental Protocols for Environmental Impact Assessment
To ensure the trustworthiness and reproducibility of environmental impact data, standardized experimental protocols are essential. Below are outlines of key methodologies for assessing aquatic toxicity and biodegradability.
Protocol: Acute Toxicity Test for Fish (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
Methodology:
-
Test Organism: Fathead minnow (Pimephales promelas) or a similar standardized fish species.
-
Test Substance Preparation: A series of concentrations of the solvent are prepared in a suitable dilution water. For poorly soluble substances, a carrier solvent may be used, with an appropriate solvent control group.
-
Exposure: Fish are exposed to the different concentrations of the test substance in a controlled environment (temperature, light, oxygen levels).
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Diagram: Aquatic Toxicity Testing Workflow
References
- 1. santos.com [santos.com]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
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- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Life Cycle Assessment of acetone production from captured carbon dioxide Using bio-fermentation at the PYROCO2-pilot plant [odr.chalmers.se]
- 7. microbiogen.com [microbiogen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. odr.chalmers.se [odr.chalmers.se]
- 10. info.ornl.gov [info.ornl.gov]
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- 21. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
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- 23. Supercritical Carbon Dioxide Decaffeination Process: a Life Cycle Assessment Study | Chemical Engineering Transactions [cetjournal.it]
- 24. aidic.it [aidic.it]
- 25. researchgate.net [researchgate.net]
Correlating Structure and Property in Long-Chain vs. Short-Chain Imidazolium Ionic Liquids: A Comparative Guide
Introduction: The Tunable Nature of Imidazolium Ionic Liquids
Imidazolium-based ionic liquids (ILs) represent a significant class of molten salts with melting points at or below 100°C. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, have positioned them as versatile solvents and materials in a myriad of applications, from organic synthesis to electrochemistry.[1] A key feature of these ILs is the ability to modify their properties by altering the structure of their constituent ions. One of the most impactful structural modifications is the length of the alkyl chain substituent on the imidazolium cation. This guide provides an in-depth comparison of long-chain and short-chain imidazolium ionic liquids, elucidating how this single structural parameter dictates their bulk properties and performance. We will explore the causal relationships behind these differences and provide standardized protocols for their characterization.
Molecular Architecture: The Foundation of Divergent Properties
The fundamental difference between short-chain and long-chain imidazolium ILs lies in the van der Waals forces and the potential for nanostructural organization. Short-chain ILs, typically with alkyl chains of two to four carbons (e.g., 1-ethyl-3-methylimidazolium, [EMIM]⁺, or 1-butyl-3-methylimidazolium, [BMIM]⁺), are characterized by dominant electrostatic interactions between the cationic imidazolium head and the anion. In contrast, long-chain ILs, with alkyl chains of six carbons or more (e.g., 1-octyl-3-methylimidazolium, [OMIM]⁺, or 1-dodecyl-3-methylimidazolium, [C12MIM]⁺), exhibit significant van der Waals interactions between the aliphatic tails.[2] This increased hydrophobicity in long-chain ILs can lead to self-assembly and the formation of micellar structures in aqueous solutions.[1][3]
Caption: Generalized structures of short-chain and long-chain imidazolium cations.
Comparative Analysis of Physicochemical Properties
The variation in alkyl chain length profoundly impacts several key properties of imidazolium ILs.
Viscosity: A Tale of Two Forces
The viscosity of imidazolium ILs is a prime example of the interplay between electrostatic and van der Waals interactions.
-
Short-Chain ILs: Generally exhibit lower viscosity. The smaller cation size allows for greater ionic mobility.
-
Long-Chain ILs: Show a significant increase in viscosity with increasing alkyl chain length.[4] This is attributed to the enhanced van der Waals forces between the longer alkyl chains, which restrict ionic movement.[2]
| Ionic Liquid Cation | Anion | Alkyl Chain Length | Typical Viscosity at 298 K (cP) |
| [EMIM]⁺ | [BF₄]⁻ | C₂ | ~30-40 |
| [BMIM]⁺ | [BF₄]⁻ | C₄ | ~60-80 |
| [HMIM]⁺ | [BF₄]⁻ | C₆ | ~120-150 |
| [OMIM]⁺ | [BF₄]⁻ | [BF₄]⁻ | C₈ |
Table 1: Effect of alkyl chain length on the viscosity of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs.
A rotational viscometer is a standard instrument for determining the dynamic viscosity of ionic liquids.
-
Instrument Calibration: Calibrate the viscometer using a standard fluid of known viscosity.
-
Sample Preparation: Place a defined volume of the ionic liquid into the sample cup. Ensure the sample is free of air bubbles.
-
Temperature Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 298 K) for at least 30 minutes.
-
Measurement: Begin the measurement at a low shear rate and gradually increase it. Record the viscosity reading once it has stabilized.
-
Data Analysis: Plot viscosity as a function of shear rate to assess Newtonian or non-Newtonian behavior. For Newtonian fluids, the viscosity will be constant.
Caption: Experimental workflow for viscosity measurement of ionic liquids.
Conductivity: The Mobility of Charge Carriers
Ionic conductivity is intrinsically linked to the mobility of the constituent ions.
-
Short-Chain ILs: Typically exhibit higher ionic conductivity. The smaller, more mobile ions can move more freely, facilitating charge transport.[5]
-
Long-Chain ILs: Display lower ionic conductivity. The increased viscosity and the bulkiness of the long alkyl chains hinder the movement of the cations, thus reducing overall conductivity.[6][7]
| Ionic Liquid Cation | Anion | Alkyl Chain Length | Typical Conductivity at 298 K (mS/cm) |
| [EMIM]⁺ | [BF₄]⁻ | C₂ | ~12-14 |
| [BMIM]⁺ | [BF₄]⁻ | C₄ | ~6-8 |
| [HMIM]⁺ | [BF₄]⁻ | C₆ | ~3-4 |
| [OMIM]⁺ | [BF₄]⁻ | C₈ | ~1-2 |
Table 2: Influence of alkyl chain length on the ionic conductivity of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs.
A conductivity meter with a suitable probe is used for this measurement.
-
Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.[8][9]
-
Sample Preparation: Place the ionic liquid in a clean, dry electrochemical cell.
-
Temperature Control: Immerse the cell in a temperature-controlled bath and allow it to equilibrate.[8]
-
Measurement: Immerse the conductivity probe into the sample, ensuring the electrodes are fully submerged. Record the conductivity reading once it stabilizes.
-
Cleaning: Thoroughly clean the probe with an appropriate solvent (e.g., acetonitrile or isopropanol) and dry it before the next measurement. To avoid contamination, it is recommended to wash the probe with the ionic liquid to be measured before taking the final reading.[10]
Thermal Stability: The Onset of Decomposition
The thermal stability of an ionic liquid is a critical parameter for its application at elevated temperatures.
-
General Trend: For many common imidazolium ILs, increasing the alkyl chain length can lead to a slight decrease in thermal stability.[11][12] This is often attributed to the weakening of the C-N bond of the alkyl chain to the imidazolium ring as the chain gets longer, making it more susceptible to thermal cleavage.[11]
| Ionic Liquid Cation | Anion | Alkyl Chain Length | Onset Decomposition Temperature (T_onset) (°C) |
| [EMIM]⁺ | [NTf₂]⁻ | C₂ | ~440-450 |
| [BMIM]⁺ | [NTf₂]⁻ | C₄ | ~430-440 |
| [HMIM]⁺ | [NTf₂]⁻ | C₆ | ~420-430 |
| [OMIM]⁺ | [NTf₂]⁻ | C₈ | ~410-420 |
Table 3: General trend of onset decomposition temperature for 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ILs.
TGA is the standard method for determining the thermal stability of ionic liquids.[13]
-
Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA pan.[13]
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[14][15]
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[13][16]
-
Data Acquisition: Continuously monitor the sample mass as a function of temperature.
-
Data Analysis: The onset decomposition temperature (T_onset) is determined as the temperature at which a significant mass loss begins. This is often calculated from the intersection of the baseline tangent and the tangent of the decomposition curve.[16]
Surface Activity and Micelle Formation: The Amphiphilic Nature of Long-Chain ILs
A defining characteristic of long-chain imidazolium ILs is their amphiphilic nature, which allows them to act as surfactants and form micelles in solution.[1][17]
-
Short-Chain ILs: Lack a sufficiently long hydrophobic tail and therefore do not exhibit significant surface activity or form micelles.
-
Long-Chain ILs: Above a certain concentration in a polar solvent (like water), known as the critical micelle concentration (CMC), the long alkyl chains aggregate to form a hydrophobic core with the charged imidazolium heads facing the solvent.[18][19] The CMC decreases as the alkyl chain length increases, indicating a greater tendency for self-assembly.[3][18][19]
| Ionic Liquid Cation | Anion | Alkyl Chain Length | Critical Micelle Concentration (CMC) in Water (mM) |
| [C₈MIM]⁺ | [Br]⁻ | C₈ | ~100-120 |
| [C₁₀MIM]⁺ | [Br]⁻ | C₁₀ | ~30-40 |
| [C₁₂MIM]⁺ | [Br]⁻ | C₁₂ | ~10-15 |
| [C₁₄MIM]⁺ | [Br]⁻ | C₁₄ | ~2-4 |
Table 4: Effect of alkyl chain length on the critical micelle concentration of 1-alkyl-3-methylimidazolium bromide ILs in water.
Surface tensiometry is a common method for determining the CMC.
-
Solution Preparation: Prepare a series of aqueous solutions of the long-chain ionic liquid with increasing concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).
-
Data Plotting: Plot the surface tension as a function of the logarithm of the ionic liquid concentration.
-
CMC Determination: The plot will typically show a region where the surface tension decreases linearly with increasing log(concentration), followed by a plateau. The CMC is the concentration at the intersection of these two linear regions.[18]
Caption: Schematic of dispersed IL monomers below CMC and micelle formation above CMC.
Conclusion: Tailoring Imidazolium Ionic Liquids for Specific Applications
The length of the alkyl chain on the imidazolium cation is a powerful tool for tuning the properties of ionic liquids. Short-chain variants are favored for applications requiring low viscosity and high conductivity, such as in electrolytes for batteries and capacitors. In contrast, the unique properties of long-chain imidazolium ILs, including their higher viscosity and surfactant-like behavior, make them suitable for applications in lubrication, nanoparticle synthesis, and as media for biphasic catalysis. A thorough understanding of these structure-property relationships is paramount for the rational design and selection of ionic liquids for specific technological challenges.
References
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- 2. Theoretical study on the structure and electronic properties of alkylimidazolium iodide ionic liquids: the effect of alkyl chain length - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajer.org [ajer.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen Risks: A Practical Guide to Handling 1,3-Didecyl-2-methylimidazolium Chloride
In the innovative landscape of drug development and materials science, ionic liquids like 1,3-Didecyl-2-methylimidazolium chloride are gaining prominence for their unique properties.[1] However, their novel nature also presents unfamiliar safety challenges. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Salt
This compound is not a benign substance. Its hazard profile necessitates a cautious and informed approach. According to safety data sheets, this compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Furthermore, it carries a more severe warning for reproductive toxicity (H360Df), indicating it may damage the unborn child and is suspected of damaging fertility.[2] Ingestion may also be harmful.[2][3]
The causality behind these hazards lies in the molecule's structure. The long alkyl chains contribute to its surfactant-like properties, which can disrupt cell membranes upon contact, leading to skin and eye irritation. The imidazolium core, while providing stability, can interact with biological systems in ways that are still being fully elucidated, contributing to its systemic and reproductive toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Nitrile or neoprene gloves. | Safety glasses with side shields or safety goggles.[4] | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] | A standard lab coat is sufficient. |
| Heating or agitating solutions | Chemical-resistant gloves (butyl rubber or Viton® for extended contact).[5] | A face shield worn over safety goggles.[5] | If not performed in a fume hood, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[2] | A chemical-resistant apron over a lab coat. |
| Large-scale transfers (>1L) | Heavy-duty, chemical-resistant gloves (e.g., Silver Shield®).[6] | A face shield worn over safety goggles.[5] | Use in a well-ventilated area with local exhaust ventilation or under a chemical fume hood. | Chemical-resistant coveralls (e.g., Tychem®).[6] |
| Cleaning spills | Chemical-resistant gloves (butyl rubber or Viton®).[5] | A face shield worn over safety goggles.[5] | A full-face respirator with appropriate cartridges is recommended. | Chemical-resistant coveralls and boots. |
The Rationale Behind the Choices:
-
Hand Protection: While disposable nitrile gloves offer protection against incidental splashes, prolonged or direct contact requires more robust materials like butyl rubber or Viton®, which have lower permeability to organic salts.[5] Always inspect gloves for tears or degradation before use.[5]
-
Eye and Face Protection: The risk of serious eye irritation necessitates, at a minimum, safety glasses with side shields.[4] When splashing is a possibility, such as during heating, agitation, or cleaning spills, a face shield provides an essential additional layer of protection for the entire face.[5]
-
Respiratory Protection: The primary respiratory hazard is the inhalation of the powdered form of the compound. A P95 or P1 respirator provides adequate protection against these particulates.[2] For situations where vapors may be generated (e.g., heating), a respirator with cartridges rated for organic vapors and acid gases is necessary.[2]
-
Body Protection: A standard lab coat is generally sufficient for small-scale work. However, for larger quantities or in the event of a spill, chemical-resistant materials like Tyvek® or Tychem® are necessary to prevent skin contact.[4][6]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Ventilation: Weighing and handling of the solid should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit specifically prepared for ionic liquids readily available.
Step-by-Step Handling Protocol
-
Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the solid in a tared container within a fume hood or ventilated enclosure. Avoid creating dust.
-
Dissolution: Add the solid to the solvent slowly and stir gently to avoid splashing. If heating is required, do so in a well-ventilated area or a fume hood, using a heating mantle and a condenser to minimize vapor release.
-
Transfers: When transferring solutions, use a funnel and pour slowly to prevent splashing. For larger volumes, use a pump or a cannula.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[2] Clean all contaminated surfaces.
Caption: A logical workflow for the safe handling of this compound.
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill management and disposal plan is crucial.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess and Don PPE: From a safe distance, assess the extent of the spill. Don the appropriate PPE for spill cleanup, including a respirator.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[2]
-
Collection and Disposal: Collect the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with soap and water.
Caption: A step-by-step decision-making process for responding to a spill.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.
-
Collection: Follow your institution's procedures for hazardous waste collection. This typically involves contacting the EHS department for pickup.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[2][3]
Conclusion: A Culture of Safety
The responsible use of innovative chemicals like this compound is foundational to scientific advancement. By understanding its hazards, diligently using the correct PPE, adhering to safe handling protocols, and being prepared for emergencies, you contribute to a robust culture of safety. This not only protects you and your colleagues but also ensures the continued progress of your vital research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iolitec.de [iolitec.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


